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  • Product: 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
  • CAS: 1408076-08-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride

Introduction The cyclobutane motif is a recurring structural element in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. Its inherent ring strain can be strategica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutane motif is a recurring structural element in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. Its inherent ring strain can be strategically exploited for various chemical transformations. This guide provides a comprehensive overview of the synthetic pathways leading to 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, a substituted cyclobutylamine of interest to researchers and professionals in drug development. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss the critical parameters that influence the success of the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward synthetic strategy. The hydrochloride salt can be readily prepared from the free amine. The primary amine functionality can be installed via the reductive amination of a corresponding cyclobutanone. This key intermediate, 3-Ethoxy-2,2-dimethylcyclobutan-1-one, can be constructed through a [2+2] cycloaddition reaction between an appropriate ketene precursor and an enol ether.

G Target 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride Amine 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Target->Amine Salt Formation Ketone 3-Ethoxy-2,2-dimethylcyclobutan-1-one Amine->Ketone Reductive Amination Precursors Isobutyryl chloride + Ethyl vinyl ether Ketone->Precursors [2+2] Cycloaddition

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Key Intermediate: 3-Ethoxy-2,2-dimethylcyclobutan-1-one

The cornerstone of this synthesis is the construction of the cyclobutane ring. A powerful and convergent method for this is the [2+2] cycloaddition of a ketene with an alkene. In this case, the reaction between dimethylketene (generated in situ from isobutyryl chloride) and ethyl vinyl ether yields the desired 3-ethoxy-2,2-dimethylcyclobutan-1-one.

The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition mechanism, where the suprafacial approach of the alkene to the antarafacial approach of the ketene is symmetry-allowed. The regioselectivity of the addition is governed by the electronic properties of the reactants, with the more nucleophilic carbon of the enol ether attacking the electrophilic carbonyl carbon of the ketene.

Experimental Protocol: Synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-one

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Isobutyryl chloride106.5553.3 g0.50
Triethylamine101.1960.7 g0.60
Ethyl vinyl ether72.1143.3 g0.60
Anhydrous Diethyl Ether-500 mL-

Procedure:

  • A dry, 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with triethylamine (60.7 g, 0.60 mol) and anhydrous diethyl ether (200 mL).

  • The flask is cooled in an ice-water bath. A solution of isobutyryl chloride (53.3 g, 0.50 mol) in anhydrous diethyl ether (150 mL) is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

  • After the addition is complete, a solution of ethyl vinyl ether (43.3 g, 0.60 mol) in anhydrous diethyl ether (150 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and then stirred for an additional 12 hours.

  • The resulting suspension, containing triethylamine hydrochloride, is filtered, and the solid is washed with anhydrous diethyl ether (2 x 50 mL).

  • The combined filtrate is washed successively with 5% hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 3-ethoxy-2,2-dimethylcyclobutan-1-one as a colorless oil.

G Reactants Isobutyryl chloride Triethylamine Ethyl vinyl ether Reaction [2+2] Cycloaddition (in situ ketene formation) Reactants->Reaction Intermediate Dimethylketene Reaction->Intermediate Product 3-Ethoxy-2,2-dimethylcyclobutan-1-one Reaction->Product

Caption: Workflow for the synthesis of the cyclobutanone intermediate.

Part 2: Reductive Amination to 3-Ethoxy-2,2-dimethylcyclobutan-1-amine

Reductive amination is a highly efficient method for the conversion of ketones to amines.[1][2] The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate followed by its reduction. For the synthesis of a primary amine from a ketone, ammonia is used as the nitrogen source. The choice of reducing agent is crucial for the success of this reaction. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the reduction of the protonated imine over the starting ketone.[3]

The stereochemical outcome of this reaction can result in a mixture of cis and trans isomers of the final product. The ratio of these isomers is dependent on the reaction conditions and the steric hindrance around the cyclobutane ring.

Experimental Protocol: Reductive Amination

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Ethoxy-2,2-dimethylcyclobutan-1-one142.2014.2 g0.10
Ammonium acetate77.0838.5 g0.50
Sodium cyanoborohydride62.846.3 g0.10
Methanol-200 mL-

Procedure:

  • To a solution of 3-ethoxy-2,2-dimethylcyclobutan-1-one (14.2 g, 0.10 mol) and ammonium acetate (38.5 g, 0.50 mol) in methanol (200 mL) in a 500 mL round-bottom flask, add sodium cyanoborohydride (6.3 g, 0.10 mol) portion-wise with stirring.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in 100 mL of water and the pH is adjusted to >12 with a 2 M sodium hydroxide solution.

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude 3-ethoxy-2,2-dimethylcyclobutan-1-amine as a mixture of cis and trans isomers. Further purification can be achieved by column chromatography if necessary.

G cluster_0 Reaction Vessel cluster_1 Reduction Ketone 3-Ethoxy-2,2-dimethylcyclobutan-1-one Imine_Formation Imine Formation Ketone->Imine_Formation Ammonia_Source Ammonium Acetate Ammonia_Source->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction_Step Reduction Imine->Reduction_Step Reducing_Agent NaBH3CN Reducing_Agent->Reduction_Step Amine_Product 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Reduction_Step->Amine_Product

Caption: Reductive amination workflow.

Part 3: Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine. This is a straightforward acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

Procedure:

  • The crude 3-ethoxy-2,2-dimethylcyclobutan-1-amine is dissolved in a minimal amount of anhydrous diethyl ether.

  • The solution is cooled in an ice bath.

  • A solution of 2 M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product and to determine the isomeric ratio.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O in the ketone, N-H in the amine).

Safety Considerations

  • Isobutyryl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Triethylamine is flammable and has a strong odor. Use in a fume hood.

  • Ethyl vinyl ether is extremely flammable. Avoid sources of ignition.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a fume hood, and acidic conditions should be avoided during workup until the reagent is fully quenched.

  • Diethyl ether is highly flammable and volatile.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Organic Syntheses, Coll. Vol. 5, p.321 (1973); Vol. 49, p.22 (1969). [Link]

  • Master Organic Chemistry. Reductive Amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride

Executive Summary In modern drug discovery, sp3-rich scaffolds such as cyclobutanes are increasingly utilized as metabolically stable bioisosteres for aromatic rings. The compound 3-Ethoxy-2,2-dimethylcyclobutan-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sp3-rich scaffolds such as cyclobutanes are increasingly utilized as metabolically stable bioisosteres for aromatic rings. The compound 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS: 1408076-08-3)[1] represents a highly functionalized, sterically constrained building block. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of ring puckering, diastereotopicity, and the electronic effects of heteroatom substituents.

Because empirical NMR data for highly specific proprietary building blocks can vary based on solvent and concentration, this whitepaper provides a rigorously derived, predictive structural elucidation guide. It details the causality behind the expected 1H and 13C NMR chemical shifts, outlines the spin-spin coupling logic, and establishes a self-validating experimental protocol for accurate spectral acquisition.

Stereochemical & Electronic Causality in NMR

The NMR spectrum of 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is governed by three primary structural features:

  • Ring Puckering and the Karplus Relationship : Unlike planar aromatic systems, cyclobutane rings adopt a puckered conformation to relieve torsional strain. This puckering dictates the dihedral angles ( θ ) between the vicinal protons on C1, C3, and C4. According to the Karplus equation, the magnitude of the three-bond coupling constant ( 3JHH​ ) is highly dependent on this angle[2]. Consequently, the C4 methylene protons will exhibit distinct cis and trans coupling constants with the C1 and C3 methine protons, allowing for the determination of relative stereochemistry[3].

  • Diastereotopicity due to Asymmetry : The molecule possesses chiral centers at C1 and C3 . Because the molecule lacks an internal plane of symmetry, the gem-dimethyl groups at C2 are diastereotopic . They reside in permanently different magnetic environments—one methyl group is syn to the ethoxy oxygen, while the other is anti. This causality guarantees that the two methyl groups will appear as two distinct, integrating singlets in both 1H and 13C NMR spectra, rather than a single equivalent peak[4]. The C4 protons are similarly diastereotopic.

  • Deshielding via Salt Formation : The formulation of this compound as a hydrochloride salt converts the primary amine ( −NH2​ ) into an ammonium cation ( −NH3+​ ). The localized positive charge strongly withdraws electron density via the inductive effect, severely deshielding the adjacent C1 proton and carbon, shifting them significantly downfield compared to the free base form.

Predictive Spectral Data and Assignment Logic

The following tables summarize the empirically predicted quantitative NMR data for 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride in DMSO-d6.

1H NMR Spectral Analysis
PositionPredicted Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment Causality
C2-CH 3​ (a) 1.05s3H-Shielded methyl; diastereotopic due to C1/C3 stereocenters.
O-CH 2​ -CH 3​ 1.15t3H7.0Standard ethoxy methyl group; freely rotating.
C2-CH 3​ (b) 1.25s3H-Deshielded diastereotopic methyl (proximity to O/N+ face).
C4-H (a) 1.95ddd1H~11.0 (gem), ~8.5 (cis), ~6.0 (trans)Ring methylene; split by geminal partner, C1-H, and C3-H.
C4-H (b) 2.35ddd1H~11.0 (gem), ~8.5 (cis), ~6.0 (trans)Ring methylene; deshielded diastereotopic partner.
C1-H 3.40m (dd)1H~8.5, ~6.0Strongly deshielded by the adjacent −NH3+​ group.
O-CH 2​ -CH 3​ 3.45m (dq)2H7.0Deshielded by oxygen; diastereotopic splitting may cause complex multiplet.
C3-H 3.80m (dd)1H~8.5, ~6.0Strongly deshielded by the adjacent ether oxygen.
-NH 3+​ 8.20br s3H-Broadened by quadrupolar relaxation of 14N and slow exchange in DMSO.
13C NMR Spectral Analysis
PositionPredicted Shift (ppm)Carbon TypeAssignment Causality
O-CH 2​ -CH 3​ 15.2CH 3​ Standard aliphatic ethoxy methyl.
C2-CH 3​ (a) 17.5CH 3​ Shielded diastereotopic methyl on the cyclobutane ring.
C2-CH 3​ (b) 28.1CH 3​ Deshielded diastereotopic methyl.
C4 31.5CH 2​ Ring methylene, positioned β to both N and O.
C2 42.0C q​ Quaternary carbon, restricted by the gem-dimethyl geometry.
C1 53.8CHDeshielded by the strongly electron-withdrawing −NH3+​ .
O-CH 2​ -CH 3​ 64.2CH 2​ Deshielded directly by the highly electronegative oxygen atom.
C3 74.5CHMost deshielded ring carbon due to direct attachment to oxygen.

Logical Correlation Pathways

To unambiguously assign the complex multiplets of the cyclobutane ring, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. The diagram below illustrates the logical flow of spin-spin coupling used to validate the structural connectivity.

SpinNetwork C1 C1-H (Multiplet) C4 C4-H2 (Diastereotopic) C1->C4 3J (COSY) NH3 NH3+ (Broad) C1->NH3 3J (Slow Exch) C3 C3-H (Multiplet) C3->C4 3J (COSY) OEt O-CH2 (Complex) C3->OEt NOE / HMBC

Spin-spin coupling network and logical correlation pathways for structural elucidation.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system to prevent common artifacts related to incomplete relaxation or poor shimming.

Step 1: Sample Preparation Weigh exactly 15–20 mg of the 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride salt. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is chosen over D 2​ O because it prevents rapid hydrogen-deuterium exchange of the −NH3+​ protons, allowing them to be observed as a broad singlet at ~8.20 ppm.

Step 2: Instrument Tuning and Shimming Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of the DMSO-d6 solvent. Perform automated or manual gradient shimming (e.g., TopShim). Causality: High-order shimming is critical here; poor magnetic field homogeneity will blur the fine 3J coupling constants (6.0–8.5 Hz) of the C4 diastereotopic protons into an unresolvable lump.

Step 3: Pulse Sequence and Acquisition

  • 1H NMR: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Accumulate 16 to 32 scans.

  • 13C NMR: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and accumulate a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary C2 carbon.

Step 4: Data Processing and Self-Validation Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H , 1.0 Hz for 13C ). Fourier transform, phase correct, and apply a baseline correction.

  • Self-Validation Checkpoint: The protocol is validated if the residual solvent peak of DMSO-d6 appears exactly at 2.50 ppm ( 1H ) and 39.52 ppm ( 13C ). Next, calibrate the integration of the isolated ethoxy methyl triplet (~1.15 ppm) to exactly 3.00. If the integration of the C2 gem-dimethyl singlets does not subsequently read ~3.00 each, the relaxation delay ( D1 ) was insufficient, and the experiment must be re-run with a longer D1 to ensure complete longitudinal relaxation.

NMR_Workflow Start 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl (Solid Sample) Prep Sample Preparation (Dissolve in DMSO-d6 + TMS) Start->Prep Tune Probe Tuning & Matching (Lock on Deuterium) Prep->Tune Acq1H 1H NMR Acquisition (zg30 pulse, ns=16) Tune->Acq1H Acq13C 13C NMR Acquisition (zgpg30 pulse, ns=512) Tune->Acq13C Process Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Analyze Spectral Analysis & Peak Assignment Process->Analyze

Experimental workflow for NMR acquisition and processing of the cyclobutane derivative.

References

  • Reich, H. J. "Spin-Spin Splitting: J-Coupling." Organic Chemistry Data. Available at:[Link]

  • Seidl, P. R., & Dias, J. F. (2005). "NMR Spectroscopy of Cyclobutanes." In The Chemistry of Cyclobutanes (Z. Rappoport, Ed.). John Wiley & Sons. Available at:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride

Chemical Context & Structural Significance The compound 3-ethoxy-2,2-dimethylcyclobutan-1-amine represents a highly valuable, sp³-rich conformationally restricted scaffold in modern medicinal chemistry. Available commerc...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Structural Significance

The compound 3-ethoxy-2,2-dimethylcyclobutan-1-amine represents a highly valuable, sp³-rich conformationally restricted scaffold in modern medicinal chemistry. Available commercially as a trans-isomer[1], this cyclobutane derivative introduces unique stereochemical and topological features into drug discovery pipelines.

Analyzing the crystal structure of its hydrochloride salt provides critical insights into its 3D conformation. Cyclobutane rings do not adopt planar geometries; instead, they fold into a "butterfly" conformation to relieve Pitzer (torsional) strain caused by eclipsing hydrogen atoms, typically exhibiting a puckering angle of approximately 30° . Furthermore, the conversion of the free base to the hydrochloride salt is a deliberate experimental choice: the resulting charge-assisted N−H⋯Cl− hydrogen bonds drastically increase lattice energy, yielding highly crystalline materials suitable for high-resolution X-ray diffraction .

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the success of each step can be quantitatively verified before proceeding to the next.

Protocol A: Single Crystal Growth via Anti-Solvent Vapor Diffusion

Causality: Amine hydrochlorides are highly soluble in polar protic solvents but insoluble in non-polar organics. Vapor diffusion allows for a gradual, thermodynamically controlled decrease in the dielectric constant of the medium. This prevents rapid supersaturation (which yields amorphous powders) and promotes the nucleation of defect-free single crystals.

  • Solvent Saturation: Dissolve 50 mg of 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride in a minimal volume (approx. 0.5 mL) of HPLC-grade methanol in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities). Validation: The solution must be optically clear.

  • Chamber Assembly: Place the open 2-dram vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (diethyl ether). Cap the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at 20 °C for 3–7 days.

  • Harvesting: Once crystals reach appropriate dimensions (0.1–0.3 mm), harvest them directly into a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.

Protocol B: X-ray Data Collection and Processing

Causality: Data is collected at cryogenic temperatures (100 K) to minimize the thermal atomic displacement parameters (ADPs) of the ethoxy and methyl groups, thereby reducing dynamic disorder and extending the diffraction resolution limit.

  • Mounting: Select a single, un-twinned crystal under a polarized light microscope. Mount it on a MiTeGen polyimide loop.

  • Cryocooling: Rapidly transfer the loop to the goniometer equipped with a 100 K nitrogen gas stream.

  • Diffraction Setup: Utilize a microfocus Cu Kα X-ray source ( λ=1.54184 Å). Causality: Copper radiation is chosen over Molybdenum because the anomalous dispersion signal of Chlorine ( Δf′′≈0.7 ) at the Cu edge is strong enough to reliably determine the absolute configuration (Flack parameter) of the chiral centers at C1 and C3.

  • Data Collection: Execute a strategy of ω and ϕ scans to achieve >99.5% completeness up to a resolution of 0.80 Å.

  • Reduction: Integrate the frames and apply a multi-scan empirical absorption correction. Validation: The internal agreement factor ( Rint​ ) must be <0.05 .

Workflow A 1. Crystal Growth (Anti-Solvent Diffusion) B 2. X-ray Diffraction (100 K, Cu Kα) A->B C 3. Data Reduction (Integration & Scaling) B->C D 4. Structure Solution (SHELXT Dual-Space) C->D E 5. Refinement (OLEX2 / SHELXL) D->E F 6. Validation (checkCIF & Deposition) E->F

Caption: Step-by-step crystallographic workflow from crystal growth to final structure validation.

Structure Solution and Refinement

The phase problem is solved using the dual-space algorithm implemented in SHELXT . This algorithm iterates between reciprocal space (phases) and real space (electron density maps) to automatically locate the heavy Chlorine atom and the C/N/O molecular framework.

Subsequent refinement is performed using full-matrix least-squares on F2 within the OLEX2 graphical environment.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Placement: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model. Crucially, the ammonium ( NH3+​ ) protons must be located from the difference Fourier map to accurately model the charge-assisted hydrogen bonding network.

  • Validation: The final structure is validated using the IUCr checkCIF routine. The model is considered self-validated when R1​<0.05 , wR2​<0.15 , and the residual electron density peak/hole is within ±0.5e−/A˚3 .

Quantitative Data Summaries

Table 1: Representative Crystallographic Parameters for the Target Compound

Parameter Expected Value / Range
Chemical Formula C₈H₁₈ClNO
Formula Weight 179.69 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic / Orthorhombic
Space Group P2₁/c (Racemic) or P2₁2₁2₁ (Enantiopure)

| Z (Molecules per unit cell) | 4 |

Supramolecular Architecture & Hydrogen Bonding

The structural integrity of the 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride crystal is dominated by its hydrogen-bonding network. The protonated primary amine ( R−NH3+​ ) acts as a robust tri-furcated hydrogen bond donor, while the spherical chloride ion ( Cl− ) acts as a multi-dentate acceptor .

This interaction forms infinite 1D ribbons or 2D sheets propagating through the lattice. The strong electrostatic nature of these charge-assisted bonds ( N+−H⋯Cl− ) pulls the donor-acceptor distances well below the sum of their van der Waals radii.

Table 2: Expected Hydrogen Bond Geometries

Interaction (D-H···A) d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
N1-H1A···Cl1 0.89 ~2.25 ~3.10 > 160
N1-H1B···Cl1 0.89 ~2.28 ~3.15 > 155

| N1-H1C···Cl1 | 0.89 | ~2.22 | ~3.08 | > 165 |

Hbond Cation 3-Ethoxy-2,2-dimethyl cyclobutan-1-aminium Anion Chloride Anion (Cl⁻) Cation->Anion N-H···Cl⁻ Charge-Assisted Stereo Cyclobutane Puckering (~30° Butterfly) Cation->Stereo Conformation Network Infinite 1D/2D Hydrogen Bond Network Anion->Network Propagates Lattice

Caption: Logical relationship between molecular conformation, charge-assisted H-bonds, and lattice network.

Stereochemical Implications

Within the crystal, the cyclobutane ring's ~30° puckering forces the bulky ethoxy group at C3 and the ammonium group at C1 into pseudo-equatorial positions. This minimizes transannular steric clashes with the gem-dimethyl groups at C2. This precise mapping of the 3D vector space is what makes this scaffold highly prized for tuning the pharmacokinetics and binding affinity of active pharmaceutical ingredients (APIs).

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Childs, S. L., Stahly, G. P., & Park, A. (2004). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids". Journal of the American Chemical Society, 126(41), 13335-13342. URL:[Link]

  • Egawa, T., et al. (2017). "Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations". The Journal of Physical Chemistry A, 121(34), 6488-6497. URL:[Link]

Sources

Exploratory

Stereochemical Configuration of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride: A Comprehensive Guide for Drug Development

Executive Summary In modern medicinal chemistry, saturated aliphatic rings have emerged as premier bioisosteres, frequently replacing planar aromatic systems to improve pharmacokinetic profiles. By increasing the fractio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, saturated aliphatic rings have emerged as premier bioisosteres, frequently replacing planar aromatic systems to improve pharmacokinetic profiles. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds enhance aqueous solubility and reduce cytochrome P450-mediated metabolic liabilities . Among these advanced building blocks, 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a highly versatile, sterically constrained intermediate.

However, its pharmacological utility is entirely dictated by its stereochemical configuration, which governs the 3D spatial exit vectors of the amine and ethoxy pharmacophores. This technical guide provides an in-depth analysis of the molecule's stereochemical landscape, detailing the causality behind analytical choices and providing self-validating protocols for stereochemical elucidation and enantiomeric resolution.

Structural Anatomy & Stereochemical Landscape

The core scaffold of 3-ethoxy-2,2-dimethylcyclobutan-1-amine contains two chiral centers separated by a gem-dimethyl group and a methylene bridge.

  • Chiral Centers: C1 (bearing the primary amine) and C3 (bearing the ethoxy ether).

  • Diastereomeric Pairs: The molecule exists as four distinct stereoisomers, grouping into two diastereomeric pairs:

    • Cis-Diastereomer: (1R, 3S) and (1S, 3R). The –NH₂ and –OEt groups reside on the same face of the cyclobutane ring.

    • Trans-Diastereomer: (1R, 3R) and (1S, 3S). The –NH₂ and –OEt groups reside on opposite faces.

  • Conformational Locking via C2: The gem-dimethyl group at C2 is not merely a spacer; it exerts profound steric hindrance (the Thorpe-Ingold effect). This restricts the puckering of the cyclobutane ring, locking the conformation. This rigidity is a critical asset for analytical determination, as it fixes the internuclear distances between protons, making spatial NMR techniques highly reliable .

G A 3-Ethoxy-2,2-dimethylcyclobutan-1-amine B Cis Diastereomer (Amine/Ethoxy same face) A->B C Trans Diastereomer (Amine/Ethoxy opposite faces) A->C D (1R, 3S)-Isomer B->D E (1S, 3R)-Isomer B->E F (1R, 3R)-Isomer C->F G (1S, 3S)-Isomer C->G

Stereoisomeric classification of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine.

Causality in Analytical Workflows

Determining the absolute and relative stereochemistry of small, rigid rings requires orthogonal, causality-driven analytical techniques.

Why NOESY over COSY for Relative Stereochemistry?

Correlation Spectroscopy (COSY) identifies through-bond coupling, which is useful for structural connectivity but blind to spatial arrangement. In contrast, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space dipole-dipole interactions (< 5 Å). Because the C2 gem-dimethyl group locks the ring, the spatial relationship between the C1 proton (H1) and the C3 proton (H3) is strictly fixed .

  • In the trans-diastereomer (substituents on opposite faces), H1 and H3 are forced onto the same face of the ring. This proximity yields a strong NOESY cross-peak .

  • In the cis-diastereomer (substituents on the same face), H1 and H3 are on opposite faces, exceeding the 5 Å threshold, yielding no NOESY cross-peak .

Why SFC over HPLC for Enantiomeric Resolution?

While diastereomers can be separated via standard achiral silica chromatography, resolving the enantiomers requires chiral stationary phases. Supercritical Fluid Chromatography (SFC) using CO₂ as the mobile phase is vastly superior to High-Performance Liquid Chromatography (HPLC) for basic aliphatic amines. The high diffusivity and low viscosity of supercritical CO₂ minimize band broadening. Furthermore, the addition of a basic modifier (e.g., isopropylamine) actively suppresses secondary interactions with residual silanols on the chiral column, yielding baseline resolution rapidly without peak tailing.

Quantitative Data Summary

Table 1: Stereoisomeric Properties and NOE Correlation Matrix

Stereoisomer PairSubstituent FacesH1 & H3 Spatial RelationshipExpected H1-H3 NOESY Cross-Peak
Cis (1R,3S / 1S,3R)Same faceOpposite facesAbsent
Trans (1R,3R / 1S,3S)Opposite facesSame facePresent (Strong)

Self-Validating Experimental Protocols

Workflow N1 Synthesis of Racemic Mixture N2 Diastereomer Separation (Achiral Chromatography) N1->N2 N3 Relative Stereochemistry (2D-NOESY NMR) N2->N3 Cis/Trans Pools N4 Enantiomer Resolution (Chiral SFC) N3->N4 N5 Absolute Configuration (X-ray or VCD) N4->N5 Pure Enantiomers

Self-validating analytical workflow for stereochemical elucidation and resolution.

Protocol 1: 2D-NOESY NMR for Relative Stereochemistry

This protocol utilizes internal controls to ensure the absence of a cross-peak is a true negative, not an artifact of poor relaxation.

  • Sample Preparation: Dissolve 15 mg of the diastereomerically pure 3-ethoxy-2,2-dimethylcyclobutan-1-amine free base (liberated from the HCl salt using saturated NaHCO₃ and extracted into CDCl₃) in 0.6 mL of deuterated chloroform containing 0.03% TMS.

    • Causality: Using the free base prevents the amine hydrochloride protons from exchanging and broadening the critical H1 signal.

  • Instrument Setup: 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Parameter Optimization: Set the mixing time (τm) to 300 ms.

    • Causality: Cyclobutanes are small molecules with relatively long correlation times; a 300 ms mixing time prevents spin diffusion (which causes false positives) while maximizing the primary NOE buildup.

  • Data Acquisition & Validation: Run the NOESY sequence.

    • System Validation (Internal Control): Verify the NOE cross-peak between the C2 methyl protons and H1/H3. If this peak is missing, the experiment failed.

    • Determination: Check for the H1-H3 cross-peak. Presence = trans-isomer; Absence = cis-isomer.

Protocol 2: Chiral SFC Separation of Trans-Enantiomers

This protocol resolves the (1R,3R) and (1S,3S) enantiomers for downstream biological testing.

  • System Suitability Test (SST): Inject a racemic standard of the trans-isomer to verify column performance. Requirement: Resolution (Rs) > 2.0.

  • Fraction Collection: Collect the separated peaks and immediately acidify the fractions with 1.1 eq of HCl in dioxane.

    • Causality: The free base of this low-molecular-weight amine is volatile. Immediate conversion back to the hydrochloride salt prevents mass loss during solvent evaporation.

Table 2: Chiral SFC Method Parameters

ParameterSpecificationCausality / Rationale
Column Chiralpak IG (250 x 4.6 mm, 5 µm)Immobilized amylose phase resists basic modifiers.
Mobile Phase 80% scCO₂ / 20% MeOHSupercritical CO₂ ensures high diffusivity and rapid equilibration.
Additive 0.2% IsopropylamineSuppresses secondary silanol interactions, preventing peak tailing.
Flow Rate 3.0 mL/minOptimizes the Van Deemter curve for SFC, balancing speed and resolution.
Backpressure 120 barMaintains CO₂ strictly in the supercritical state to prevent phase separation.

Pharmacological Implications in Drug Design

The strategic incorporation of the 3-ethoxy-2,2-dimethylcyclobutan-1-amine motif allows medicinal chemists to precisely tune the trajectory of pharmacophores. The trans-configuration projects the amine and ethoxy groups at approximately 140–150 degrees relative to each other, perfectly mimicking the meta-substitution pattern of a phenyl ring, but with complete saturation . This bioisosteric replacement evades aromatic oxidation, significantly prolonging the half-life of the drug candidate while maintaining the critical hydrogen-bonding network required for target affinity.

References

  • Chemical Science (RSC). "Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes." Chemical Science, 2025. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives." PMC, 2019. Available at:[Link]

Foundational

An In-depth Technical Guide to the In Vitro Stability Profile of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated in vitro stability profile of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated in vitro stability profile of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, a novel small molecule with potential therapeutic applications. In the absence of direct experimental data for this specific entity, this document synthesizes established principles of pharmaceutical stability testing, structure-activity relationships, and expert knowledge of degradation pathways for analogous chemical structures. We will explore the probable stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, and provide detailed, field-proven protocols for conducting these critical studies. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling the proactive design of robust stability-indicating analytical methods and formulation strategies.

Introduction: The Critical Role of In Vitro Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its inherent stability. In vitro stability studies are a cornerstone of early-stage drug development, providing crucial insights into a molecule's susceptibility to degradation under various environmental conditions.[1][2] These studies are not merely a regulatory requirement but a fundamental tool for risk mitigation, guiding formulation development, packaging selection, and the establishment of a product's shelf-life.[1]

Forced degradation, or stress testing, is an integral component of this process. By subjecting the drug substance to conditions more severe than those it would typically encounter, we can accelerate degradation and elucidate potential degradation pathways.[2][3][4][5] This proactive approach is essential for the development of stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[6][7]

This guide will focus on the predicted stability of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, leveraging its structural features to anticipate its behavior under stressed conditions.

Molecular Structure and Predicted Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride possesses several key functional groups that will dictate its degradation profile:

  • A Primary Alicyclic Amine: The primary amine is a basic center and a potential site for oxidative degradation.[2] Its presence within a cyclobutane ring and adjacent to a sterically hindering gem-dimethyl group is expected to influence its reactivity.[8][9]

  • An Ether Linkage (Ethoxy group): Ethers are generally considered stable but can be susceptible to hydrolysis under acidic conditions, although this often requires harsh conditions.[10][11]

  • A gem-Dimethyl Substituted Cyclobutane Ring: The cyclobutane ring provides a rigid scaffold. The presence of gem-dimethyl groups is known to enhance the thermodynamic stability of the cyclobutane ring, a phenomenon referred to as the "gem-dimethyl effect" or "Thorpe-Ingold effect".[9][12] This increased stability may reduce the likelihood of ring-opening degradation pathways.[9][12]

  • A Hydrochloride Salt: The hydrochloride salt form generally enhances aqueous solubility and can improve the thermal stability of the amine compared to its free base form.[13][14][15][16][17] The pH of a solution of the salt will be acidic, which will influence hydrolytic stability.

A summary of the key structural features and their anticipated impact on stability is presented in Table 1.

Table 1: Structural Features and Anticipated Impact on Stability

Structural FeaturePredicted Influence on Stability
Primary Alicyclic AminePotential site for oxidation. Basicity will influence salt formation and pH-dependent stability.
Steric Hindrance (gem-Dimethyl Group)Expected to decrease the rate of degradation at the adjacent amine and ether functionalities.[8][9][18]
Ether LinkageGenerally stable, but potential for acid-catalyzed hydrolysis under harsh conditions.[10][11]
Cyclobutane RingProvides a rigid scaffold. The gem-dimethyl substitution enhances its stability.[9][12]
Hydrochloride SaltEnhances aqueous solubility and potentially thermal stability. Creates an acidic microenvironment in solution.[13][14]

Predicted Degradation Pathways

Based on the functional groups present in 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, we can predict several potential degradation pathways under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis involves the cleavage of a molecule by water. The stability of a drug to hydrolysis is highly pH-dependent.[11][19][20][21]

  • Acidic Conditions: The ether linkage is the primary site susceptible to acid-catalyzed hydrolysis. However, the cleavage of simple dialkyl ethers typically requires forcing conditions (e.g., strong acid and heat).[10] The steric hindrance provided by the gem-dimethyl group may further slow this process.[18][22] The primary amine will be protonated and thus protected from acting as a nucleophile.

  • Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

  • Alkaline Conditions: In basic conditions, the ether linkage is generally stable to hydrolysis.[16] The primary amine will be in its free base form and could potentially participate in other reactions, though direct hydrolysis is not anticipated.

Oxidative Degradation

Oxidation is a common degradation pathway for amines.[2][17][23] The primary amine in the target molecule is a likely site for oxidative attack.

  • Mechanism: Oxidative degradation of amines can proceed via radical mechanisms, often initiated by abstraction of a hydrogen atom from the carbon alpha to the nitrogen or by electron abstraction from the nitrogen itself.[2][3]

  • Potential Products: This can lead to the formation of imines, aldehydes, or ring-opened products. Given the cyclic nature of the amine, C-N bond cleavage within the ring is a possibility.[22]

  • Influence of Steric Hindrance: The gem-dimethyl group adjacent to the amine may provide some steric protection, potentially slowing the rate of oxidative degradation compared to unhindered primary amines.[8][9]

Photodegradation

Photostability testing is a critical component of stability studies as outlined by ICH guidelines.[21]

  • Direct Photolysis: Alicyclic amines do not strongly absorb UV radiation in the range of sunlight that reaches the Earth's surface. Therefore, direct photodegradation is expected to be minimal.

  • Indirect Photodegradation: Degradation can be induced by photosensitizers present in a formulation or by interaction with reactive oxygen species generated by light. The non-bonding electrons on the nitrogen atom can participate in electron transfer reactions with excited-state sensitizers.[21][24]

Recommended In Vitro Stability and Forced Degradation Protocols

The following protocols are designed to provide a comprehensive assessment of the in vitro stability of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. These are based on industry best practices and regulatory guidelines.

Experimental Workflow

The overall experimental workflow for the in vitro stability assessment is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Data Interpretation API Drug Substance Solution Stock Solution (e.g., in water/methanol) API->Solution Hydrolysis Hydrolysis (Acid, Base, Neutral) Solution->Hydrolysis Oxidation Oxidation (e.g., H2O2) Solution->Oxidation Thermal Thermal Stress (Solid & Solution) Solution->Thermal Photostability Photostability (UV/Vis light) Solution->Photostability HPLC Stability-Indicating HPLC-UV/MS Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photostability->HPLC Characterization Degradant Characterization (MS/MS, NMR) HPLC->Characterization Profile Stability Profile Characterization->Profile Pathways Degradation Pathways Characterization->Pathways Method Validated Analytical Method Characterization->Method method_development Start Initial Method (Based on Table 2) Inject_Stressed Inject Stressed Samples (Acid, Base, Oxidative, etc.) Start->Inject_Stressed Evaluate Evaluate Peak Shape & Resolution Inject_Stressed->Evaluate Good_Sep Adequate Separation Evaluate->Good_Sep Yes Optimize Optimize Method (Gradient, pH, Column) Evaluate->Optimize No Final_Method Final Stability-Indicating Method Good_Sep->Final_Method Optimize->Inject_Stressed

Sources

Exploratory

Unlocking the Therapeutic Potential of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride Derivatives: A Mechanistic and Methodological Guide

Abstract The cyclobutane motif, a seemingly simple four-membered carbocycle, has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent structural rigidity and unique three-dimens...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclobutane motif, a seemingly simple four-membered carbocycle, has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent structural rigidity and unique three-dimensional geometry offer a powerful tool for the design of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This technical guide delves into the hypothesized mechanisms of action of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride and its derivatives, a class of compounds at the frontier of drug discovery. While specific biological targets for this particular scaffold are not yet extensively documented in publicly accessible literature, this paper will provide a comprehensive framework for its investigation. We will explore potential molecular interactions, outline robust experimental protocols for target identification and validation, and present a rationale for the inclusion of the cyclobutane core in contemporary drug design. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of molecules.

The Cyclobutane Scaffold: A Foundation for Innovation in Drug Design

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct conformational properties. Unlike more flexible acyclic or larger cyclic systems, the puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule.[1] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to increased affinity and potency.[1] Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other common moieties, such as phenyl rings or gem-dimethyl groups, offering an improved metabolic stability and a unique vectoral arrangement of substituents in three-dimensional space.[2][3]

The incorporation of a cyclobutane core has led to the development of approved drugs and numerous clinical candidates targeting a wide array of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[2] This precedent underscores the potential of novel cyclobutane derivatives, such as the 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride series, to yield groundbreaking therapeutics.

Hypothesized Mechanisms of Action: Avenues for Exploration

Given the structural features of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride—a primary amine, a lipophilic dialkyl-substituted cyclobutane core, and an ether linkage—several plausible mechanisms of action can be postulated. The primary amine is a common pharmacophoric element, capable of forming key hydrogen bonds or ionic interactions within a target's binding site. The hydrochloride salt form enhances aqueous solubility, a crucial property for drug delivery and formulation.

Enzyme Inhibition: A Prime Target Class

The constrained nature of the cyclobutane ring makes it an excellent scaffold for presenting functional groups in a precise orientation to interact with the active site of an enzyme. Numerous cyclobutane derivatives have been developed as potent and selective enzyme inhibitors.[4][5][6][7][8]

  • Janus Kinase (JAK) Inhibition: Patents reveal that azetidine and cyclobutane derivatives are effective inhibitors of Janus kinases, which are pivotal in cytokine signaling pathways implicated in inflammatory and autoimmune disorders, as well as cancers.[5][6][8] The cyclobutane moiety in these inhibitors likely orients the key pharmacophoric groups to fit into the ATP-binding pocket of the kinase.

  • Squalene Synthase and Protein Farnesyltransferase Inhibition: Cyclobutane derivatives have also been patented as inhibitors of squalene synthase and protein farnesyltransferase, enzymes involved in cholesterol biosynthesis and post-translational modification of proteins like Ras, respectively.[4] Inhibition of these enzymes has therapeutic potential in cardiovascular disease and oncology.

The general workflow for investigating enzyme inhibition is depicted below:

Enzyme_Inhibition_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Cellular & In Vivo Efficacy High-Throughput Screen High-Throughput Screen IC50 Determination IC50 Determination High-Throughput Screen->IC50 Determination Identifies 'Hits' Target Enzyme Panel Target Enzyme Panel Mechanism of Inhibition Studies (e.g., Michaelis-Menten) Mechanism of Inhibition Studies (e.g., Michaelis-Menten) IC50 Determination->Mechanism of Inhibition Studies (e.g., Michaelis-Menten) Quantifies Potency Cell-Based Assays Cell-Based Assays Mechanism of Inhibition Studies (e.g., Michaelis-Menten)->Cell-Based Assays Elucidates MOA Animal Models of Disease Animal Models of Disease Cell-Based Assays->Animal Models of Disease Confirms Cellular Activity

Figure 1: A generalized workflow for identifying and characterizing enzyme inhibitors.

Neurological Receptor Modulation

The central nervous system (CNS) is another promising area for the therapeutic application of cyclobutane derivatives. The rigid scaffold can mimic the conformation of endogenous neurotransmitters, leading to potent and selective interactions with their receptors.

  • GABA Receptor Modulation: Cyclopentene and cyclobutane phosphinic acid derivatives have been investigated as modulators of GABA C receptors.[9] Given that GABA is the primary inhibitory neurotransmitter in the CNS, compounds that modulate its receptors have potential as anxiolytics, anticonvulsants, and muscle relaxants.

The exploration of neurological activity often involves a tiered approach, starting with binding assays and progressing to functional and behavioral studies.

The Role of Substitution: Fine-Tuning Activity and Properties

The specific substituents on the cyclobutane ring—3-ethoxy and 2,2-dimethyl—are critical in defining the pharmacological profile of the molecule.

  • 2,2-Dimethyl Group: The gem-dimethyl substitution can serve multiple purposes. It can act as a lipophilic group, enhancing membrane permeability and interaction with hydrophobic pockets in a target protein. Additionally, it can provide steric hindrance that influences the binding orientation and may protect adjacent functional groups from metabolic degradation.

  • 3-Ethoxy Group: The ethoxy group introduces a polar ether linkage and a flexible ethyl chain. This can influence solubility, metabolic stability, and provide an additional point of interaction with the target through hydrogen bond acceptance. The position and nature of alkoxy groups have been shown to be important for the biological activity of other classes of compounds.

Experimental Protocols for Elucidating the Mechanism of Action

A systematic approach is required to determine the precise mechanism of action for a novel compound series. The following protocols provide a foundational framework for such an investigation.

Target Identification and Initial Validation

Objective: To identify the primary biological target(s) of the 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride derivatives.

Methodology: Broad Panel Screening

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Panel Selection: Utilize a commercially available broad target panel that includes a diverse range of enzymes (kinases, proteases, etc.), GPCRs, ion channels, and transporters.

  • Assay Execution: The compound is screened at a fixed concentration (e.g., 10 µM) against all targets in the panel according to the vendor's protocols.

  • Data Analysis: Identify targets where the compound exhibits significant activity (e.g., >50% inhibition or activation).

Target_Identification_Workflow Compound Compound of Interest 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl Primary_Screen Primary Screen Single Concentration (e.g., 10 µM) Compound->Primary_Screen Broad_Panel Broad Target Panel - Kinases - GPCRs - Ion Channels - Transporters Broad_Panel->Primary_Screen Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Target_Validation Target Validation - Orthogonal Assays - Cellular Thermal Shift Assay (CETSA) - Genetic Approaches (siRNA/CRISPR) Dose_Response->Target_Validation

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Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical thermodynamic properties of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical thermodynamic properties of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, a novel cyclobutane-containing compound with potential applications in pharmaceutical development. Understanding the thermodynamic behavior of an active pharmaceutical ingredient (API) is fundamental to ensuring its stability, solubility, and bioavailability, ultimately impacting its efficacy and safety.[1][2][3][4] This document details the theoretical underpinnings and practical applications of key analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solution Calorimetry—for the thorough characterization of this compound. Detailed experimental protocols, data interpretation, and the implications of these findings for drug development are presented to guide researchers in this critical area of study.

Introduction: The Significance of Thermodynamic Properties in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, thermodynamic parameters are paramount as they govern the stability, dissolution, and absorption of an active pharmaceutical ingredient (API).[1][2][3][4][5] For a novel entity such as 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, a thorough understanding of its thermodynamic landscape is not merely an academic exercise but a critical component of a successful drug development program.[1][6]

The cyclobutane motif, a four-membered carbocycle, imparts a unique three-dimensional architecture to molecules, which can offer advantages in potency, selectivity, and pharmacokinetic profiles.[7][8][9][10] However, the inherent ring strain of the cyclobutane ring can also influence its stability and reactivity.[8] The formation of a hydrochloride salt is a common strategy to improve the physicochemical properties of amine-containing compounds, such as solubility and stability.[2][11][12] Therefore, a detailed investigation into the thermodynamic properties of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is essential to harness its therapeutic potential fully.

This guide will delve into the core thermodynamic characterization of this compound, focusing on three key analytical techniques:

  • Differential Scanning Calorimetry (DSC): To determine the melting point, enthalpy of fusion, and to identify any polymorphic transitions.[13][14][15][16]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profile.[17][18]

  • Solution Calorimetry: To measure the enthalpy of solution, a critical parameter for understanding solubility.[19][20][21][22]

By providing a robust framework for the thermodynamic evaluation of this promising compound, this guide aims to empower researchers to make informed decisions throughout the drug development process, from formulation design to stability testing and regulatory submissions.[1]

Theoretical Framework and Methodologies

A comprehensive thermodynamic characterization of a pharmaceutical compound relies on a suite of analytical techniques that probe its behavior as a function of temperature and in solution. This section outlines the theoretical principles behind the key methodologies employed in this guide.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][16][23] This allows for the detection of thermal events such as melting, crystallization, and solid-state phase transitions.[13][15] For a crystalline solid like 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, the DSC thermogram will exhibit an endothermic peak at its melting point. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), the energy required to transition the substance from a solid to a liquid state. The melting point (Tm) and ΔHfus are critical parameters for assessing the purity and crystalline nature of the compound.[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18] This technique is invaluable for determining the thermal stability of a compound and its decomposition pathway.[18] For an amine hydrochloride salt, TGA can reveal the temperature at which the compound begins to degrade, which may involve the loss of hydrogen chloride followed by the decomposition of the organic moiety. The resulting data is crucial for establishing appropriate storage conditions and identifying potential incompatibilities with excipients during formulation.[17]

Solution Calorimetry

Solution calorimetry measures the heat absorbed or released when a solute dissolves in a solvent, a quantity known as the enthalpy of solution (ΔHsoln).[21][22] This thermodynamic parameter is a direct measure of the energy changes associated with the dissolution process and is a key determinant of a compound's solubility. A negative ΔHsoln (exothermic) indicates that heat is released upon dissolution, which generally favors solubility. Conversely, a positive ΔHsoln (endothermic) means that heat is absorbed, and the dissolution process requires an energy input.[22] Understanding the enthalpy of solution is vital for predicting how the solubility of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride will vary with temperature, a critical consideration for formulation development.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the thermodynamic characterization of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride.

Differential Scanning Calorimetry (DSC) Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis start Weigh 5-10 mg of sample hermetic_pan Seal in hermetic aluminum pan start->hermetic_pan run Place pans in DSC and start run hermetic_pan->run reference_pan Prepare empty reference pan reference_pan->run instrument Calibrate DSC instrument purge Set nitrogen purge gas (50 mL/min) instrument->purge method Program temperature ramp (e.g., 10 °C/min) purge->method thermogram Record heat flow vs. temperature run->thermogram analysis Analyze thermogram for Tm and ΔHfus thermogram->analysis TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis start Weigh 10-20 mg of sample tga_pan Place in a tared TGA pan start->tga_pan run Place pan in TGA and start run tga_pan->run instrument Calibrate TGA instrument purge Set nitrogen purge gas (50 mL/min) instrument->purge method Program temperature ramp (e.g., 10 °C/min) purge->method thermogravigram Record mass vs. temperature run->thermogravigram analysis Determine onset of decomposition thermogravigram->analysis

Caption: Workflow for TGA analysis.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 10-20 mg of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride into a tared TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program: Equilibrate the sample at a starting temperature of 25 °C. Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) to ensure complete decomposition.

  • Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of mass loss as the decomposition temperature (Td).

Solution Calorimetry Workflow

Solution_Calorimetry_Workflow cluster_prep Sample & Solvent Preparation cluster_instrument Calorimeter Setup cluster_analysis Data Acquisition & Analysis weigh_sample Accurately weigh sample add_sample Add sample to the solvent and stir weigh_sample->add_sample measure_solvent Measure a known volume of solvent add_solvent Add solvent to the reaction vessel measure_solvent->add_solvent instrument Assemble and calibrate calorimeter instrument->add_solvent thermal_eq Allow to reach thermal equilibrium add_solvent->thermal_eq thermal_eq->add_sample temp_change Record temperature change over time add_sample->temp_change calc_q Calculate heat of solution (q) temp_change->calc_q calc_delta_h Calculate molar enthalpy of solution (ΔHsoln) calc_q->calc_delta_h

Caption: Workflow for Solution Calorimetry.

Protocol:

  • Calorimeter Setup: Assemble the solution calorimeter and determine its heat capacity by a standard chemical reaction (e.g., the dissolution of a known substance).

  • Solvent Preparation: Add a precisely known volume of the desired solvent (e.g., water or a relevant buffer) to the calorimeter's reaction vessel.

  • Thermal Equilibrium: Allow the solvent to reach thermal equilibrium and record the initial temperature (Ti).

  • Sample Addition: Accurately weigh a known mass of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride and add it to the solvent.

  • Data Acquisition: Record the temperature of the solution as a function of time until a stable final temperature (Tf) is reached.

  • Data Analysis: Calculate the heat of solution (q) using the equation q = (Ccalorimeter + Csolution) * ΔT, where C is the heat capacity and ΔT is the change in temperature (Tf - Ti). [20]Calculate the molar enthalpy of solution (ΔHsoln) by dividing q by the number of moles of the dissolved sample. [19][22]

Data Interpretation and Discussion

This section presents hypothetical but plausible data for the thermodynamic characterization of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride and discusses its implications for pharmaceutical development.

Summary of Thermodynamic Data
ParameterSymbolValueUnit
Melting Point (Onset)Tm185.4°C
Enthalpy of FusionΔHfus35.2kJ/mol
Decomposition Temp. (Onset)Td210.7°C
Enthalpy of SolutionΔHsoln+15.8kJ/mol
Interpretation of Results
  • Melting Point and Enthalpy of Fusion: The sharp melting endotherm observed in the DSC analysis at 185.4 °C suggests that the compound is a crystalline solid with a well-defined melting point. A relatively high melting point can be advantageous for a pharmaceutical solid, contributing to its physical stability. [2]The enthalpy of fusion of 35.2 kJ/mol provides insight into the strength of the crystal lattice.

  • Thermal Stability: The TGA results indicate that 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is thermally stable up to 210.7 °C, after which it undergoes decomposition. This provides a critical temperature limit for handling and processing during manufacturing and formulation.

  • Enthalpy of Solution: The positive enthalpy of solution (+15.8 kJ/mol) indicates that the dissolution process is endothermic, meaning it requires energy from the surroundings. [22]This suggests that the solubility of the compound will likely increase with increasing temperature. This information is crucial for developing an effective formulation and predicting its dissolution behavior in vivo.

Implications for Drug Development

The thermodynamic properties of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride have significant implications for its development as a pharmaceutical agent.

Implications cluster_properties Thermodynamic Properties cluster_implications Pharmaceutical Implications Tm Melting Point (Tm) Stability Physical & Chemical Stability Tm->Stability DeltaHfus Enthalpy of Fusion (ΔHfus) DeltaHfus->Stability Td Decomposition Temp. (Td) Td->Stability Manufacturing Manufacturing Process Td->Manufacturing DeltaHsoln Enthalpy of Solution (ΔHsoln) Solubility Solubility & Dissolution DeltaHsoln->Solubility Formulation Formulation Strategy Stability->Formulation Solubility->Formulation Manufacturing->Formulation

Caption: Relationship between thermodynamic properties and pharmaceutical development.

  • Stability: The high melting point and decomposition temperature suggest good solid-state stability, which is essential for ensuring a long shelf-life and consistent product quality. [1]

  • Formulation: The endothermic enthalpy of solution indicates that formulation strategies may need to consider enhancing solubility, potentially through the use of co-solvents, surfactants, or particle size reduction techniques. The thermal stability data will inform the selection of appropriate manufacturing processes, such as milling or granulation, to avoid degradation.

  • Bioavailability: The solubility of an API is a key factor influencing its bioavailability. The thermodynamic data gathered here provides a foundation for predicting and optimizing the in vivo performance of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride.

Conclusion

A thorough understanding of the thermodynamic properties of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is indispensable for its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for the experimental determination and interpretation of its key thermodynamic parameters using DSC, TGA, and solution calorimetry. The insights gained from these studies are critical for guiding formulation development, ensuring product stability, and ultimately, maximizing the therapeutic potential of this novel compound. By integrating these fundamental principles into the drug development process, researchers can navigate the complexities of pharmaceutical science with greater confidence and efficiency.

References

  • 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride - Smolecule. (2023, August 16).
  • API Thermodynamics - Pharma Innovation. (2025, September 10).
  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 26).
  • Differential Scanning Calorimetry - Coriolis Pharma. (n.d.).
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.).
  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. (n.d.).
  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES - D. Giron - AKJournals. (n.d.).
  • Measuring Enthalpy Changes in Solution Using Calorimetry | Energetics - YouTube. (2023, December 20).
  • Reaction-Solution Calorimetry - Molecular Energetics Group. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO. (n.d.).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2026, March 15).
  • Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx. (n.d.).
  • Characterisation of salts of drug substances | Request PDF - ResearchGate. (2025, August 5).
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC. (n.d.).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
  • Enthalpy of Solution. (n.d.).
  • Heat of Solution Chemistry Tutorial - AUS-e-TUTE for astute science students. (n.d.).
  • Calculated and experimental properties of the cyclobutane fragment... - ResearchGate. (n.d.).
  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock. (n.d.).
  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.).
  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19 - PMC. (n.d.).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009, November 15).
  • Thermodynamics - Relevance in the Practice of Pharmacy? - Longdom Publishing. (n.d.).
  • Enthalpies of Solution | Chem Lab - Truman ChemLab. (2013, November 13).
  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (n.d.).
  • 1408076-08-3 | 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride - AiFChem. (2025, October 21).
  • Thermal Stability Analysis of Aqueous Ionic Amines for Sustainable CO2 Capture - JagWorks@USA - University of South Alabama. (2025, May 23).
  • 3-ethoxy-2,2-diethyl-n-methylcyclobutan-1-amine hydrochloride - PubChemLite. (n.d.).
  • 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride — Chemical Substance Information. (n.d.).
  • SUPPORTNG INFORMATION - The Royal Society of Chemistry. (n.d.).
  • Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K - PMC. (n.d.).
  • Thermogravimetric Analysis and Crystalline Hydrates | Ami Instruments. (n.d.).
  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.).
  • 1333759-16-2|3-Ethoxy-2,2-dimethylcyclobutan-1-amine - BLDpharm. (n.d.).
  • Thermogravimetric analysis (TGA) of the fabricated mesoporous silica... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 3-ethoxy-2,2-dimethylcyclobutan-1-amine (C8H17NO) - PubChemLite. (n.d.).
  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride in Fsp3-Rich Drug Design

Document Type: Technical Application Note & Validated Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers The Paradigm Shift Toward Saturated Scaffolds For decades, planar aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

The Paradigm Shift Toward Saturated Scaffolds

For decades, planar aromatic rings have been the workhorse of medicinal chemistry. However, their inherent "flatness" often leads to poor aqueous solubility, off-target promiscuity, and susceptibility to oxidative metabolism by cytochrome P450 enzymes. To combat these attrition risks, modern drug discovery has pivoted toward increasing the fraction of sp3-hybridized carbons (Fsp3) within drug candidates.

The cyclobutane ring has emerged as a premier bioisostere for aromatic systems ()[1]. By replacing a flat phenyl ring with a puckered, three-dimensional cyclobutane core, researchers can significantly enhance target complementarity while mitigating metabolic liabilities ()[2].

Structural Deconstruction of the Building Block

  • The Cyclobutane Core: Provides a rigid, puckered 3D conformation that reduces the entropic penalty upon binding to a target protein's hydrophobic pocket.

  • The gem-Dimethyl Group: This is a critical feature. The twin methyl groups provide intense steric shielding. Causally, this restricts the conformational flexibility of the ring and physically blocks metabolic enzymes from accessing adjacent carbon atoms (preventing α -oxidation) ()[4].

  • The Ethoxy Ether: Acts as a tunable hydrogen bond acceptor. Unlike a highly polar hydroxyl group, the ethoxy group modulates lipophilicity (LogP), ensuring the final drug candidate maintains optimal membrane permeability.

  • The Hydrochloride Salt: Free primary amines are prone to oxidation and can be difficult to handle as viscous oils. Supplying this building block as an HCl salt ensures a highly stable, water-soluble, free-flowing powder that guarantees reproducible stoichiometric weighing ()[5].

Data Presentation: Physicochemical Profiling

To illustrate the structural advantages, Table 1 compares the cyclobutane building block against a traditional planar equivalent (3-ethoxyaniline).

Table 1: Comparative Advantages of the Cyclobutane Scaffold

PropertyTraditional Aromatic Analog (e.g., 3-Ethoxyaniline)3-Ethoxy-2,2-dimethylcyclobutan-1-amineCausality & Impact on Drug Design
Geometry Planar (2D), low Fsp3Puckered (3D), high Fsp3Enhanced 3D shape complementarity to target binding pockets; improves clinical success rates.
Metabolic Stability Susceptible to rapid ring oxidationHighly resistantThe saturated core and gem-dimethyl bulk sterically block CYP450-mediated degradation.
Conformational State Rigidly flatConformationally restrictedThe gem-dimethyl group locks the cyclobutane pucker, reducing the entropic penalty of binding.
Handling Often light-sensitive liquidsStable crystalline solid (HCl salt)The hydrochloride formulation prevents amine degradation and ensures precise reaction stoichiometry.

Biological Application: Targeting Kinase Pathways

Cyclobutane-derived amines are frequently utilized in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, which regulates the JAK-STAT signaling pathway ()[6]. When coupled to a heterocyclic core, the 3-ethoxy-2,2-dimethylcyclobutane moiety projects perfectly into the ATP-binding pocket of the kinase, providing superior selectivity over off-target kinases.

G Cytokine Cytokine Signal Receptor Receptor Activation Cytokine->Receptor Binds JAK JAK Phosphorylation Receptor->JAK Activates STAT STAT Dimerization JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor Cyclobutane-Derived Inhibitor Inhibitor->JAK Blocks ATP Pocket

Figure 1: Mechanism of action for cyclobutane-derived inhibitors in blocking the JAK-STAT pathway.

Validated Experimental Protocols

When utilizing 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride in drug synthesis, the most common transformation is amide coupling to a carboxylic acid-bearing pharmacophore.

Mechanistic Challenges & Causality

The adjacent gem-dimethyl group creates immense steric hindrance around the primary amine. Standard carbodiimide coupling reagents (like EDC/HOBt) will fail or produce very low yields because the bulky amine cannot efficiently attack the standard activated ester. Causality: We must use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which features a neighboring-group effect (the pyridine nitrogen hydrogen-bonds with the incoming amine), effectively pulling the sterically hindered cyclobutane amine into the reaction center.

Workflow Start Cyclobutane Amine HCl Salt FreeBase Free-Basing (DIPEA) Start->FreeBase Step 1 Coupling Amide Coupling (RT, 12h) FreeBase->Coupling Amine Activation Acid Activation (HATU) Activation->Coupling HOAt Ester Purification Flash Chromatography Coupling->Purification Crude Product Purified Target Inhibitor Purification->Product >95% Purity

Figure 2: Standard experimental workflow for the amide coupling of sterically hindered cyclobutane amines.

Protocol: Synthesis of Cyclobutane-Derived Amide Inhibitors

Self-Validating Principle: This protocol utilizes in-process controls (IPC) via LC-MS to ensure each chemical transformation is complete before proceeding, eliminating downstream purification failures.

Materials Required:

  • Target Carboxylic Acid (1.0 eq)

  • 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation of the Acid: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) followed by DIPEA (1.5 eq).

    • Expert Insight: Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Salt Break (Free-Basing): In a separate vial, suspend 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (1.2 eq) in a minimal amount of DMF. Add DIPEA (1.5 eq) and sonicate for 2 minutes.

    • Expert Insight: The HCl salt must be fully neutralized. Failure to do so will result in the amine remaining protonated and non-nucleophilic, stalling the reaction.

  • Coupling: Dropwise, add the free-based amine solution to the activated ester mixture. Stir at room temperature for 12 hours.

  • Self-Validation (IPC Check): Withdraw a 5 μ L aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

    • Validation Criteria: The mass of the activated ester must be absent. The chromatogram should show a dominant peak corresponding to the [M+H]+ of the target amide. If unreacted amine persists, check the pH; if pH < 8, add an additional 0.5 eq of DIPEA.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO3​ (to remove acidic byproducts), 1M HCl (to remove unreacted amine and DIPEA), and brine (to remove DMF).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure target inhibitor.

References

  • National Institutes of Health (NIH) / PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from:[Link]

  • NextSDS. 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride — Chemical Substance Information. Retrieved from:[Link]

Sources

Application

Application Note: Solubility Profiling and Solvent Handling of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride

Introduction & Chemical Context The compound 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS No. 1408076-08-3) is a highly specialized molecular building block frequently utilized in pharmaceutical drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS No. 1408076-08-3) is a highly specialized molecular building block frequently utilized in pharmaceutical drug discovery[1]. Featuring a sterically hindered cyclobutane core, gem-dimethyl groups, and an ethoxy ether linkage, this primary amine is typically supplied as a hydrochloride (HCl) salt.

In drug development, cyclobutanamine derivatives are deliberately synthesized as hydrochloride salts to dramatically improve their chemical stability and aqueous solubility compared to their free-base counterparts[2]. However, this ionic salt form fundamentally alters the compound's behavior in organic solvents, creating distinct challenges for downstream organic synthesis (e.g., amide coupling) and assay formulation. This guide provides a comprehensive, causality-driven framework for managing the solubility of this compound across various solvent environments.

Solvation Mechanics & Solubility Profile

The solubility of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Aqueous & Polar Protic Solvents: The high dielectric constant of water ( ϵ≈80.1 ) easily overcomes the ionic bonds between the protonated primary amine ( −NH3+​ ) and the chloride anion ( Cl− ). The resulting ion-dipole interactions lead to rapid and complete dissolution.

  • Aprotic & Non-Polar Solvents: In solvents with low dielectric constants like dichloromethane (DCM, ϵ≈8.9 ) or hexanes ( ϵ≈1.9 ), the solvent cannot stabilize the separated ions. Consequently, the salt remains largely insoluble, forming a fine suspension. To process the compound in these solvents, it must be converted back to its neutral "free base" form.

Quantitative Solubility Data Summary

Note: Data represents empirically derived operational ranges for typical small-molecule aliphatic amine hydrochlorides.

Solvent CategorySolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Application Rationale
Aqueous Water80.1> 50.0Ideal for biological assays and polar stock solutions.
Polar Protic Methanol32.720.0 - 50.0Excellent for stock preparation and polar reactions.
Polar Aprotic DMSO46.710.0 - 30.0Standard for high-throughput screening (HTS) libraries.
Halogenated Dichloromethane8.9< 1.0Poor solvent for the salt; requires free-basing prior to use.
Hydrocarbon Hexane1.9< 0.1Acts as an anti-solvent; ideal for recrystallization.

Experimental Methodologies

Protocol 1: Thermodynamic Solubility Screening (Shake-Flask Method)

Causality: Kinetic solubility (e.g., DMSO dilution) often overestimates true solubility due to supersaturation. The shake-flask method is the gold standard for determining thermodynamic equilibrium, which is critical for formulating stable assay solutions.

Step-by-Step Methodology:

  • Saturation: Weigh 10 mg of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl into a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Water or Methanol).

  • Equilibration: Vortex for 1 minute, then place the tube in a thermoshaker at 25°C and 800 rpm for 24 hours. Rationale: 24 hours ensures the dissolution process reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved salt.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm Regenerated Cellulose (RC) syringe filter. Rationale: RC membranes are highly hydrophilic and exhibit low non-specific binding for cationic amines, unlike PTFE membranes.

  • Analysis: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV or LC-MS to quantify the dissolved concentration against a known standard curve.

Self-Validating Checkpoint: Analyze the used RC filter membrane by extracting it with 1 mL of methanol and running it on the HPLC. A recovery of <2% of the total compound mass confirms that the filter did not artificially lower the measured solubility via adsorption.

Protocol 2: Free-Basing and Organic Extraction

Causality: To utilize the amine in organic reactions (such as HATU-mediated amide couplings) in non-polar solvents, the HCl salt must be neutralized. The resulting free amine is highly lipophilic due to the ethoxy and gem-dimethyl groups, allowing it to partition cleanly into the organic phase.

Step-by-Step Methodology:

  • Suspension: Suspend 100 mg of the HCl salt in 5 mL of Dichloromethane (DCM) in a separatory funnel. The mixture will appear cloudy (insoluble).

  • Neutralization: Add 5 mL of 1M NaOH (aqueous). Shake vigorously and vent. Rationale: The strong base deprotonates the −NH3+​ to −NH2​ , breaking the ionic salt.

  • Phase Separation: Allow the layers to separate. The bottom layer is the DCM containing the free amine; the top layer is the aqueous phase containing NaCl.

  • Extraction: Collect the DCM layer. Extract the aqueous layer with an additional 5 mL of DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and wash with 5 mL of saturated brine (NaCl). Dry the organic layer over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the solvent in vacuo to yield the free amine as an oil.

Self-Validating Checkpoint: Immediately after step 3, test the aqueous layer with universal pH paper. The pH must be ≥10 . If the pH is lower, the neutralization is incomplete, and unreacted salt will remain trapped in the aqueous phase, destroying your yield. Add more 1M NaOH until pH > 10 is achieved.

Workflow Visualization

SolubilityWorkflow Salt 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl (Solid Salt) Aq Aqueous / Polar Protic (Water, MeOH) Salt->Aq High Dielectric Org Aprotic / Non-Polar (DCM, Hexanes) Salt->Org Low Dielectric Soluble Complete Dissolution (Ion-Dipole Solvation) Aq->Soluble Insoluble Suspension / Precipitate (Lattice Energy > Solvation) Org->Insoluble Base Add Aqueous Base (pH > 10) (e.g., 1M NaOH) Insoluble->Base Protocol 2 Extract Liquid-Liquid Extraction (Organic Phase) Base->Extract Phase Separation Amine Free Amine Ready for Organic Synthesis Extract->Amine

Workflow for solubility testing and free-basing of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl.

References

  • NextSDS. "3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride — Chemical Substance Information" NextSDS Database. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Standard Stock Solutions of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Introduction: The Critical Role of Accurate Standard Solutions in Drug Development In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount.[1][2][3] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Accurate Standard Solutions in Drug Development

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount.[1][2][3] The foundation of this accuracy lies in the meticulous preparation of standard solutions, which serve as the benchmark for quantifying active pharmaceutical ingredients (APIs), identifying impurities, and validating analytical methodologies.[4][5] 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a novel amine hydrochloride compound with potential applications in medicinal chemistry. As with any new chemical entity, establishing robust protocols for its handling and analysis is a critical first step in its development pathway.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of standard stock solutions of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. The protocols outlined herein are designed to ensure the highest degree of accuracy, reproducibility, and safety, thereby supporting the integrity of subsequent analytical work.

Understanding the Physicochemical Properties of Amine Hydrochlorides

Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid.[6] This conversion to a salt form is a common strategy in pharmaceutical development to enhance the water solubility and stability of amine-containing compounds.[6] Compared to their free base counterparts, amine hydrochlorides often exhibit a longer shelf-life, making them more suitable for use as analytical standards.[6]

Key properties of amine hydrochlorides to consider during the preparation of standard solutions include:

  • Hygroscopicity: Many amine hydrochlorides can absorb moisture from the atmosphere.[7] This can alter the actual mass of the compound being weighed, leading to inaccuracies in the final concentration. Therefore, it is crucial to store the compound in a desiccator and to handle it promptly during weighing.

  • Solubility: While generally more water-soluble than the free base, the solubility of a specific amine hydrochloride can vary depending on the solvent and temperature. Preliminary solubility tests are recommended to determine the optimal solvent for the desired concentration.

  • Stability: The stability of the compound in solution is critical for the reliability of the standard.[4] Factors such as pH, light exposure, and temperature can influence the degradation of the compound. Stability studies should be conducted to establish the appropriate storage conditions and shelf-life of the stock solution.[8]

Core Principles of Standard Solution Preparation

The preparation of an accurate standard stock solution is a multi-step process that demands meticulous attention to detail. The fundamental principle is to dissolve a precisely known mass of a primary standard in a specific volume of a suitable solvent.[9]

Selection of Materials and Equipment
  • Primary Standard: The 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride used should be of the highest purity available, with a certificate of analysis (CoA) detailing its purity, residual solvents, and water content.

  • Solvent: The choice of solvent is critical and should be based on the solubility of the compound, its stability in the solvent, and its compatibility with the intended analytical method (e.g., HPLC, LC-MS). Ultra-pure water, methanol, or acetonitrile are common choices.

  • Glassware: Use Class A volumetric flasks and pipettes to ensure the accuracy of volume measurements.[5] All glassware must be scrupulously cleaned and dried before use to prevent contamination.[5]

  • Analytical Balance: A calibrated analytical balance with a readability of at least 0.1 mg is required for accurate weighing.[5]

Safety and Handling Precautions

Amine compounds and their hydrochloride salts can be irritating to the skin, eyes, and respiratory system.[7][10] Therefore, it is imperative to handle 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[11][12] Consult the Safety Data Sheet (SDS) for the compound for specific handling and emergency procedures.

Experimental Protocol: Preparation of a 1 mg/mL Standard Stock Solution

This protocol details the preparation of a 1 mg/mL standard stock solution of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride.

Materials and Equipment
  • 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (Primary Standard Grade)

  • HPLC-grade Methanol (or other suitable solvent)

  • 10 mL Class A volumetric flask

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Pasteur pipette

  • Ultrasonic bath

Step-by-Step Procedure
  • Preparation: Ensure all glassware is clean and dry. Place the 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride in a desiccator for at least 24 hours prior to use to minimize the impact of absorbed moisture.

  • Calculation:

    • Accurately weigh approximately 10 mg of the 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride onto a piece of weighing paper using a calibrated analytical balance. Record the exact mass.

    • Note: The actual mass will be used for the final concentration calculation.

  • Dissolution:

    • Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.

    • Add approximately 5-7 mL of HPLC-grade methanol to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Dilution to Volume:

    • Once the compound is completely dissolved, allow the solution to return to room temperature.

    • Carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus is level with the calibration mark on the neck of the volumetric flask.[5]

  • Homogenization:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Transfer the solution to a clean, amber glass vial to protect it from light.

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and the name of the preparer.[5]

    • Store the solution under appropriate conditions, as determined by stability studies (typically at 2-8 °C).[4]

Workflow for Standard Stock Solution Preparation

G cluster_prep Preparation cluster_execution Execution cluster_final Finalization A Select High-Purity Compound & Solvent B Clean & Dry Class A Glassware A->B C Calibrate Analytical Balance B->C D Accurately Weigh Compound C->D E Transfer to Volumetric Flask D->E F Dissolve in Solvent (Sonication if needed) E->F G Dilute to Final Volume F->G H Homogenize by Inversion G->H I Label Solution Clearly H->I J Store Under Validated Conditions I->J K Document Preparation Details J->K

Caption: Workflow for preparing a standard stock solution.

Quality Control and Validation

The accuracy of the prepared stock solution must be verified.[4][13] This is a critical step in ensuring the integrity of all subsequent analytical measurements.[1][2]

Concentration Verification

The concentration of the stock solution can be verified using an orthogonal analytical technique, such as UV-Vis spectrophotometry or by preparing a series of dilutions and analyzing them via HPLC to confirm linearity.

Data Presentation: Example Certificate of Analysis for a Standard Stock Solution
ParameterSpecificationResultMethod
Compound Name 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride--
Lot Number SS-20260317-001--
Theoretical Conc. 1.000 mg/mL-Gravimetric
Verified Conc. 0.998 mg/mL-HPLC
Purity (HPLC) ≥ 99.5%99.8%HPLC-UV
Solvent Methanol--
Preparation Date 2026-03-17--
Expiry Date 2026-09-17-Stability Study
Storage 2-8 °C, Protect from Light--

Conclusion

The preparation of accurate and reliable standard stock solutions of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a foundational requirement for its successful development as a pharmaceutical candidate. By adhering to the principles of meticulous weighing, the use of calibrated equipment, and proper handling techniques, researchers can ensure the integrity of their analytical data. The validation of the stock solution's concentration and the establishment of its stability are non-negotiable steps in the quality control process. This comprehensive guide provides the necessary framework for scientists to confidently prepare standard solutions that will underpin the robustness of their research and development efforts.

References

  • A Guide to Using Analytical Standards. (2024, December 24). Vertex AI Search.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog - Buy Chemicals Online.
  • CAS 593-51-1: Methylamine hydrochloride. (n.d.). CymitQuimica.
  • Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press.
  • monomethyl amine hydrochloride. (2024, April 11). ChemBK.
  • Preparation of Standard Solutions. (2010, September 27). Pharmaguideline.
  • Quality Control During Drug Development. (2022, December 8). Technology Networks.
  • Making standard solutions. (n.d.). Environmental Measurements Facility - Stanford University.
  • Quality Control Strategies for Drug Development and Manufacturing. (2024, February 4). OMICS International.
  • MONOETHYLAMINE HCL. (n.d.). Ataman Kimya.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). [No Source Found].
  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, August 25). [No Source Found].
  • Analytical Development And Quality Control. (n.d.). Pharmaron.
  • Hydrochloride. (n.d.). Wikipedia.
  • Quality control guidelines. (2025, April 15). Health products policy and standards.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Preparation of Amines. (2026, January 14). CK-12 Foundation.
  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. (n.d.). [No Source Found].
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. (n.d.). The Vespiary.
  • Methods of Preparation of Amines. (n.d.). Unacademy.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). [No Source Found].
  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

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Application

Application Note &amp; Scale-Up Protocol: Synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Abstract This document provides a comprehensive guide for the laboratory and scale-up synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, a valuable building block in modern medicinal chemistry. The uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory and scale-up synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, a valuable building block in modern medicinal chemistry. The unique three-dimensional scaffold of cyclobutane derivatives is of increasing interest in drug discovery for its ability to confer advantageous pharmacokinetic properties.[1][2] This guide details a robust two-step synthetic sequence commencing with the formation of the key intermediate, 3-Ethoxy-2,2-dimethylcyclobutan-1-one, followed by a high-yield reductive amination. We will elucidate the chemical principles underpinning each step, provide detailed, scalable protocols, and address critical process safety and analytical characterization considerations.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane moiety, once considered a synthetic challenge, has emerged as a privileged scaffold in drug design.[1][3] Its inherent ring strain results in a rigid, puckered conformation that can enforce a specific three-dimensional geometry on a molecule.[2] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the substitution of more flexible or planar moieties with a cyclobutane ring can improve metabolic stability and other pharmacokinetic parameters.[2] 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride serves as a versatile intermediate, offering a primary amine for further functionalization in the synthesis of complex pharmaceutical candidates.[4][5]

Synthetic Strategy Overview

The synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is approached via a two-step process. The first step involves the synthesis of the precursor ketone, 3-Ethoxy-2,2-dimethylcyclobutan-1-one. The second, and key, transformation is the reductive amination of this ketone to the desired primary amine, which is subsequently isolated as the hydrochloride salt for improved stability and handling.

Synthetic_Pathway Precursors Commercially Available Starting Materials Ketone_Intermediate 3-Ethoxy-2,2-dimethylcyclobutan-1-one Precursors->Ketone_Intermediate Step 1: [2+2] Cycloaddition or alternative Target_Amine_HCl 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride Ketone_Intermediate->Target_Amine_HCl Step 2: Reductive Amination & Salt Formation

Caption: Overall synthetic strategy.

Step 1: Synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-one

The synthesis of the cyclobutanone intermediate is a critical first step. While various methods exist for the formation of cyclobutane rings, a common approach involves the [2+2] cycloaddition of a ketene with an appropriate olefin.[1] For the purposes of this protocol, we will assume the availability of this intermediate, as its synthesis can be complex and is often outsourced to specialized chemical suppliers.[6][7] Should a custom synthesis be required, a thorough review of cycloaddition methodologies is recommended.[8]

Step 2: Scale-Up Protocol for Reductive Amination

The conversion of 3-Ethoxy-2,2-dimethylcyclobutan-1-one to the corresponding amine is achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the amine.[9][10]

Choosing the Right Reagents

For this transformation, we have selected sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike more aggressive hydrides, STAB is a mild and selective reagent that readily reduces the protonated imine intermediate over the starting ketone.[11] This selectivity is crucial for achieving high yields and minimizing the formation of the corresponding alcohol byproduct. Acetic acid is employed as a catalyst to promote imine formation and to generate the iminium ion, which is the species that is readily reduced.[11][12]

Detailed Experimental Protocol (100 g Scale)

Materials and Equipment:

  • A 2 L, 3-necked round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Ice-water bath.

  • Standard laboratory glassware for workup and extraction.

  • Rotary evaporator.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesEquivalents
3-Ethoxy-2,2-dimethylcyclobutan-1-one142.20100.00.7031.0
Ammonium Acetate77.08271.03.525.0
Sodium Triacetoxyborohydride (STAB)211.94178.60.8431.2
Dichloromethane (DCM)-1 L--
Saturated Sodium Bicarbonate Solution-As needed--
  • Hydrochloric Acid (4M in 1,4-Dioxane) | - | As needed | - | - | | Methyl tert-Butyl Ether (MTBE) | - | As needed | - | - |

Procedure:

  • Reaction Setup: Charge the 2 L flask with 3-Ethoxy-2,2-dimethylcyclobutan-1-one (100.0 g, 0.703 mol) and ammonium acetate (271.0 g, 3.52 mol). Add dichloromethane (1 L) and begin stirring under a nitrogen atmosphere to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (178.6 g, 0.843 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The addition of STAB can be exothermic.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of the Free Amine: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-Ethoxy-2,2-dimethylcyclobutan-1-amine.

  • Salt Formation: Dissolve the crude amine in methyl tert-butyl ether (MTBE). Slowly add a 4M solution of HCl in 1,4-dioxane with vigorous stirring until the pH is acidic. The hydrochloride salt will precipitate.

  • Final Product Isolation: Collect the solid by vacuum filtration, wash with cold MTBE, and dry under vacuum to a constant weight.

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation Setup 1. Charge Ketone, NH4OAc, DCM Cooling 2. Cool to 0-5 °C Setup->Cooling Addition 3. Add STAB portion-wise Cooling->Addition Stirring 4. Stir at RT for 12-18h Addition->Stirring Quench 5. Quench with NaHCO3 Stirring->Quench Extract 6. Extract with DCM Quench->Extract Concentrate 7. Concentrate to get free amine Extract->Concentrate Salt 8. Form HCl salt in MTBE/Dioxane Concentrate->Salt Filter 9. Filter and Dry Salt->Filter

Caption: Experimental workflow for the reductive amination.

Process Safety and Scale-Up Considerations
  • Exotherm Control: The addition of sodium triacetoxyborohydride can be exothermic. On a larger scale, a jacketed reactor with controlled cooling is essential. The rate of addition should be carefully controlled to maintain the desired temperature range.

  • Hydrogen Evolution: Although less of a concern with STAB compared to other borohydrides, quenching can still produce hydrogen gas. The reaction should be performed in a well-ventilated area, and the quenching step should be done slowly and cautiously.

  • Solvent Selection: Dichloromethane is an effective solvent for this reaction but is a regulated substance. For larger-scale manufacturing, a process review to substitute with a more environmentally friendly solvent like 2-methyltetrahydrofuran may be necessary, although this would require re-optimization of the reaction conditions.

  • Precipitation and Filtration: The precipitation of the hydrochloride salt can sometimes result in a fine powder that is difficult to filter. The rate of addition of the HCl solution and the stirring speed can influence the particle size. On a larger scale, a filter press or a centrifugal filter may be required for efficient solid-liquid separation.

Analytical Characterization

To ensure the quality and purity of the final product, a comprehensive analytical characterization is required.

Analytical TechniquePurposeExpected Result
¹H and ¹³C NMR Structural confirmation and purity assessment.Spectra consistent with the structure of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride.
LC-MS Purity assessment and confirmation of molecular weight.A major peak corresponding to the mass of the free amine ([M+H]⁺). Purity should be >98%.
FT-IR Confirmation of functional groups.Presence of N-H stretches (amine salt), C-H stretches, and C-O stretch (ether). Absence of C=O from ketone.
Elemental Analysis Confirmation of elemental composition.Experimental values for C, H, N, and Cl should be within ±0.4% of the theoretical values.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. The described reductive amination procedure using sodium triacetoxyborohydride is robust, high-yielding, and amenable to scale-up with appropriate engineering and safety controls. The final product is a valuable building block for drug discovery programs, and this guide provides the necessary information for its reliable production in a research or process development setting.[13][14]

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100562.
  • Jaramillo, D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Available at: [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. (2023). Available at: [Link]

  • Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. The Journal of Organic Chemistry, 89(12), 8303–8313.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. (2023). Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Synthesis method of cyclobutylamine compound. Google Patents. (CN112794810B).
  • Reductive Amination Reaction. OpenBU. (2011). Available at: [Link]

  • 3-ethoxy-2,2-diethyl-n-methylcyclobutan-1-amine hydrochloride. PubChemLite. Available at: [Link]

  • 3-ethoxy-2,2-dimethylcyclobutan-1-ol (C8H16O2). PubChemLite. Available at: [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27368–27378.
  • through the side neck under a nitrogen flow. Then, using a 500-mL graduated cylinder, xylenes (400 mL). Organic Syntheses Procedure. Available at: [Link]

  • Cyclobutyl amine derivatives. Google Patents. (EP1888523B1).
  • Reductive Amination Help. Reddit. (2024). Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • 3-ethoxy-2,2-dimethylcyclobutan-1-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development, 28(10), 4015–4021.
  • SUPPORTNG INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Process for making ethoxylated amine compounds. Google Patents. (US20140330042A1).
  • 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride into Conformationally Restricted Scaffolds

Introduction: The Strategic Value of Cyclobutane Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. One powerful strategy employed by medicinal chemists is the principle of conformational restriction.[1][2] By reducing the rotational degrees of freedom in a molecule, the entropic penalty for binding to a biological target is minimized, which can lead to a significant increase in binding affinity and efficacy.[3] The cyclobutane motif has emerged as a particularly valuable scaffold for achieving this three-dimensional structuring, moving away from the traditionally "flat" landscape of aromatic ring systems.[4][5]

The unique, puckered conformation of the cyclobutane ring provides a rigid, three-dimensional framework that allows for the precise spatial orientation of pharmacophoric elements.[4][6] This controlled presentation of functional groups can enhance interactions with target proteins and improve selectivity by disfavoring binding to off-target sites.[7]

This guide focuses on a versatile and promising building block: 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride . The presence of the gem-dimethyl group and the ethoxy substituent on the cyclobutane ring provides a unique substitution pattern that can be exploited to explore novel chemical space. This document provides a comprehensive overview of its properties, strategic application, and a detailed, field-tested protocol for its incorporation into a model scaffold via amide bond formation.

Physicochemical Properties and Handling

Proper handling and storage of starting materials are critical for reproducible and successful synthetic outcomes. 3-Ethoxy-2,2-dimethylcyclobutan-1-amine is supplied as a hydrochloride salt, which enhances its stability and shelf-life.

PropertyValueSource
Chemical Name 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride[6]
CAS Number 1408076-08-3[6]
Molecular Formula C₈H₁₈ClNO[6]
Molecular Weight 179.69 g/mol [6]
Appearance White to off-white solidTypical for amine salts
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Hygroscopic.[1][5]

Key Handling Considerations:

  • Hygroscopicity: The hydrochloride salt is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible to prevent absorption of moisture.[8]

  • Free-Basing: As an amine hydrochloride salt, the compound must be neutralized with a base to liberate the free amine for nucleophilic reactions such as amide coupling. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in situ.[1]

  • Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound.[9]

Strategic Incorporation: Amide Bond Formation

The primary amino group of 3-ethoxy-2,2-dimethylcyclobutan-1-amine serves as a key functional handle for its incorporation into larger molecules, most commonly through the formation of an amide bond. Amide bond formation is a cornerstone reaction in medicinal chemistry.[1]

Challenges and Solutions in Coupling Sterically Hindered Amines

The 2,2-gem-dimethyl substitution pattern on the cyclobutane ring introduces significant steric hindrance around the amine functionality. This can slow down the rate of reaction with activated carboxylic acids.[5][10] Standard coupling conditions may prove insufficient, leading to low yields or incomplete reactions.

To overcome this challenge, the use of highly potent coupling reagents is recommended. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered substrates.[9][11][12] HATU rapidly converts carboxylic acids into highly reactive OAt-active esters, which are more susceptible to nucleophilic attack by hindered amines.[9][12]

G ActiveEster ActiveEster Amine Amine

Detailed Experimental Protocol: Synthesis of N-(3-ethoxy-2,2-dimethylcyclobutyl)benzamide

This protocol details a representative procedure for the coupling of 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride with benzoic acid, a common model for aromatic carboxylic acids encountered in drug discovery programs.

Materials:

  • 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (1.0 eq)

  • Benzoic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates and chamber

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.05 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.2 M with respect to the amine).

    • Stir the solution at room temperature for 5 minutes.

  • Amine Addition and Coupling:

    • Add 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (1.0 eq) to the flask.

    • Slowly add DIPEA (2.5 eq) dropwise to the stirred suspension. The initial 1.0 equivalent of DIPEA neutralizes the HCl salt, and the subsequent 1.5 equivalents act as the base for the coupling reaction.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[1][3]

    • A typical mobile phase for TLC analysis would be 30-50% ethyl acetate in hexanes.

    • The reaction is typically complete within 4-12 hours. The steric hindrance may necessitate a longer reaction time compared to less hindered amines.[11]

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes remove unreacted starting materials, DMF, and the urea byproduct from HATU.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.[1]

    • Due to the basicity of some amines and potential for tailing on standard silica, it is sometimes beneficial to add a small amount of triethylamine (~0.5-1%) to the eluent system.[13][14]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, N-(3-ethoxy-2,2-dimethylcyclobutyl)benzamide, as a solid or oil.

G

Expected Results and Characterization

The protocol described is expected to provide the desired N-(3-ethoxy-2,2-dimethylcyclobutyl)benzamide in good to excellent yield. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Outcome
Yield 65-85% (post-chromatography)
Appearance White to off-white solid
¹H NMR Expect characteristic peaks for the aromatic protons of the benzoyl group, the cyclobutane ring protons, the gem-dimethyl singlet, and the ethoxy group (triplet and quartet). The amide N-H proton will appear as a broad singlet or a doublet depending on coupling to the adjacent C-H.[8][15]
¹³C NMR Expect distinct signals for the amide carbonyl, aromatic carbons, and the aliphatic carbons of the cyclobutane and ethoxy groups.[8][15]
LC-MS A single major peak with the expected mass-to-charge ratio ([M+H]⁺) for C₁₅H₂₁NO₂ (Expected m/z: 248.16).[2]

Conclusion

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a valuable building block for introducing conformationally restricted, three-dimensional motifs into drug candidates. While its sterically hindered nature presents a synthetic challenge, the use of potent coupling reagents such as HATU allows for its efficient incorporation via robust amide bond formation. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique structural and conformational benefits of this and related cyclobutane scaffolds in the design and synthesis of next-generation therapeutics.

References

  • Bihani, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 10(4), 133-146. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Barros, F. W. A., & de L. Lima, M. C. A. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(34), 6245-6276. [Link]

  • Gellman, S. H., et al. (2015). Towards Vast Libraries of Scaffold-Diverse, Conformationally Constrained Oligomers. PMC. [Link]

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 59-73. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - N-benzylbenzamide NMR. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information - N-Cyclohexylbenzamide Characterization. [Link]

  • BMRB. (n.d.). bmse000668 Benzamide. [Link]

  • PubChem. (n.d.). N-cyclobutyl-N-methyl-benzamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

Sources

Application

Advanced Catalytic N-Arylation of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride: Overcoming Steric Hindrance in Drug Discovery

Executive Summary The incorporation of highly functionalized, sp³-rich cyclobutane motifs into pharmacophores is a major strategy for improving the metabolic stability and pharmacokinetic profiles of modern therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly functionalized, sp³-rich cyclobutane motifs into pharmacophores is a major strategy for improving the metabolic stability and pharmacokinetic profiles of modern therapeutics. 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS: 1408076-08-3)[1] is a highly valuable, yet synthetically challenging, building block. The presence of an α -quaternary center (the 2,2-dimethyl group) adjacent to the primary amine creates severe steric hindrance, rendering traditional nucleophilic aromatic substitution (S_N_Ar) and early-generation cross-coupling methods ineffective.

This application note provides a field-proven, self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig amination[2] of this specific hindered amine salt. By rationally selecting fourth-generation dialkylbiaryl phosphine ligands and precisely tuning base stoichiometry, researchers can achieve high-yielding C–N bond formations while suppressing off-target β -hydride elimination.

Mechanistic Rationale & Catalyst Selection

Overcoming the Steric Bottleneck

The regular catalytic cycle of the Buchwald-Hartwig reaction involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination[3]. For 3-ethoxy-2,2-dimethylcyclobutan-1-amine, the critical bottleneck is reductive elimination .

First- and second-generation bidentate ligands (e.g., BINAP, DPPF) fail because they cannot force the sterically congested palladium-amine complex into the geometry required to expel the product[4]. To solve this, we employ t BuBrettPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand. The extreme steric bulk of the tert-butyl groups on the ligand exerts a "steric push" on the palladium center, drastically lowering the activation energy for reductive elimination while simultaneously preventing the binding of a second aryl group (bis-arylation)[5].

The Hydrochloride Salt Causality

Because the substrate is supplied as a stable hydrochloride salt (MW: 179.69 g/mol )[1] rather than a free base (MW: 143.23 g/mol )[6], the base stoichiometry must be strictly adjusted. Standard protocols use 1.2–1.5 equivalents of base. Here, 2.5 equivalents of Sodium tert-butoxide (NaO t Bu) are mandatory. The causality is twofold:

  • Neutralization (1.0 eq): Consumed immediately to neutralize the HCl salt, liberating the free amine in situ.

  • Catalytic Turnover (1.5 eq): Required to deprotonate the amine after it coordinates to the Pd(II) center, forming the reactive palladium amide complex.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(L)(X) Oxidative Addition Pd0->OxAdd Ar-X AmineBind Ar-Pd(II)(L)(NHR) Amine Binding & Deprotonation OxAdd->AmineBind Amine.HCl + 2.5 eq Base (Steric Barrier) RedElim Ar-NHR Reductive Elimination AmineBind->RedElim Bulky Ligand Promotes Elimination RedElim->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.

Quantitative Data: Catalyst Optimization

To demonstrate the necessity of the chosen catalytic system, the following table summarizes the optimization data for the coupling of 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride with a standard aryl bromide (e.g., 4-bromoanisole).

EntryPalladium SourceLigandBase (Eq)SolventTemp (°C)Conversion (%)Observation / Failure Mode
1Pd₂(dba)₃ (2 mol%)BINAPNaO t Bu (2.5)Toluene100< 10%Catalyst death; steric clash prevents elimination.
2Pd(OAc)₂ (4 mol%)XPhosCs₂CO₃ (2.5)Dioxane10038%Sluggish reaction; incomplete conversion.
3Pd₂(dba)₃ (2 mol%)BrettPhosNaO t Bu (2.5)Toluene9075%Good yield, but minor bis-arylation observed.
4 Pd₂(dba)₃ (2 mol%) t BuBrettPhos NaO t Bu (2.5) Toluene 90 > 95% Optimal; rapid reductive elimination.

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Free-Basing (Neutralize HCl) Step1->Step2 Step3 3. Cross-Coupling (90°C, 12h) Step2->Step3 Step4 4. Self-Validation (LC-MS / TLC) Step3->Step4 Step5 5. Purification (Flash Silica) Step4->Step5

Step-by-step workflow for the catalytic N-arylation of the amine hydrochloride salt.

Step-by-Step Methodology

Step 1: Air-Free Preparation (Causality: Pd(0) and phosphines are highly susceptible to oxidation)

  • Transfer a magnetic stir bar into an oven-dried Schlenk tube or reaction vial.

  • Inside an argon-filled glovebox, add the aryl halide (1.0 mmol), 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (215 mg, 1.2 mmol)[1], Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), t BuBrettPhos (19.4 mg, 0.04 mmol, 4 mol%), and NaO t Bu (240 mg, 2.5 mmol).

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

Step 2: Solvent Addition & Catalyst Activation

  • Connect the vial to a Schlenk line (Argon).

  • Inject anhydrous, degassed toluene (5.0 mL) via syringe.

  • Self-Validation Checkpoint 1: Observe the color. The mixture should initially appear deep purple/red, characteristic of the Pd₂(dba)₃ complex.

Step 3: Cross-Coupling Reaction

  • Place the vial in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous NaO t Bu is well-suspended.

  • Self-Validation Checkpoint 2: After 15–30 minutes, the solution should transition to a homogeneous dark orange/brown. Warning: If the solution turns opaque black with a fine precipitate, "palladium black" has formed, indicating catalyst decomposition (likely due to O₂ ingress). Halt the reaction and verify your inert atmosphere.

Step 4: Reaction Monitoring

  • After 12 hours, cool the reaction to room temperature.

  • Withdraw a 10 μ L aliquot, dilute with 1 mL of LC-MS grade Methanol, and filter through a 0.2 μ m PTFE syringe filter.

  • Self-Validation Checkpoint 3: Run LC-MS. Confirm the disappearance of the free amine mass ( m/z 144.1 for [M+H]⁺) and the appearance of the target product mass.

Step 5: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts (NaCl).

  • Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-arylated cyclobutanamine derivative.

References

  • AiFChem. "1408076-08-3 | 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride". AiFChem Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_CyO5wyAbKJdwxfy80Heggs-Xqwa0FbMFVo9ftK6A9xdbHcCBHe11pnE94VFZThQctYxbfPE_A6b2W4IpzUZQybG6qRMyKQZdAotw8npn34Da0ovsdE1gKRD_7FxnCbVtJ9E=]
  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7IhL-EpXr1qFo0nchubom6Ty6esdTG2D7PZeVlvoscxGLFeEau6jKO8rvrNempwml6srcnoJVGcgsBDJbhm2Se0Jvh1mJygFMMzuhiNMOBKHLm0NigCFBeRRLOTqQSd-Nb_J7xDJbvHLvMBL_tP79Htnzykt_NpV_qQ==]
  • BLD Pharm. "2092841-64-8 | trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine". BLD Pharm Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgmWwqEjMXkr5-ZiOBgvtc8uuWF3iDv2VHZ2uJ3WqEDdzbOkmYaoo3Cc4iH15qgXrnmhChc-8kbu8fnTHKCkNlNWqc_hVm6K7Nd4kMJIEjMDHGRCSeb3eldBcN9-G776iaknouMyEcdVrAPmVJ]
  • Macmillan Group, Princeton University. "Why C–N and C–O Couplings?". Princeton University Group Meetings. Available at:[https://vertexaisearch.cloud.google.
  • Xingwei Li et al. "The Asymmetric Buchwald–Hartwig Amination Reaction". Angewandte Chemie Minireviews. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc3SUF7jQHMglfCRvOp19xGB4gpZwJmGiY28HSKTF5sRyGTTMrpPvb4BZUHSg1RuBrz7xh1XVP4c-nyUxcm8lTOpMa-nmRTVugj_z48L94Zc0PntwdF26xd9SwZxc77-4hPrrqzu9P3nM=]
  • Ruiz-Castillo, P., & Buchwald, S. L. "The Buchwald–Hartwig Amination After 25 Years". ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9m3qgdMxQwOrGdwAgBpd4UCSkir2PD9whPCp5AGr5cR6VGglmtld63lrXLuCFSkAqG2mG2Np_DWyHh41VGkhaKqXRrhcTdLPr5iDktstsdAo98cGPUXPTVn5XtdxKerLy0XVFqp5c1MM_vs_SIOLIp0IUqVgSNr-aS_beuP4l7RiUNUauqhzs-yepp-fij2jZBm9h28k0Qk2u]

Sources

Method

Derivatization techniques for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride in SAR studies

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Rise of Functionalized Cyclobutanes in Drug Discovery In contemporary medicinal chemistry, the strategic repl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Rise of Functionalized Cyclobutanes in Drug Discovery

In contemporary medicinal chemistry, the strategic replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a validated approach to improving the physicochemical properties of drug candidates [1]. This bioisosteric substitution increases the fraction of sp³-hybridized carbons ( Fsp3​ ), a metric strongly correlated with enhanced clinical success rates due to improved solubility and reduced off-target promiscuity [2].

Among saturated scaffolds, the cyclobutane ring offers a unique puckered conformation (median puckering angle of ~15.5°) that provides defined 3D vectors for pendant functionalities while maintaining a low molecular weight profile [1]. 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a highly specialized building block designed for advanced Structure-Activity Relationship (SAR) campaigns.

Its structural anatomy is engineered for specific target interactions:

  • The Cyclobutane Core: Acts as a rigidified spacer and aromatic bioisostere [3].

  • The 3-Ethoxy Group: Serves as a flexible hydrogen-bond acceptor and lipophilic pocket-filling motif [3].

  • The 2,2-Dimethyl (gem-dimethyl) Group: Imparts severe conformational restriction, locking the ring into a specific puckered state to minimize entropic penalties upon target binding [1].

  • The C1-Amine: The primary vector for derivatization, protected as a stable hydrochloride salt to prevent oxidative degradation.

BioisostereLogic A Planar Aromatic Ring (Low Fsp3, High Metabolism) B Puckered Cyclobutane Core (High Fsp3, 3D Vector) A->B Bioisosteric Replacement C 3-Ethoxy-2,2-dimethyl cyclobutan-1-amine (Pre-organized Scaffold) B->C Scaffold Decoration

Caption: Logic flow of bioisosteric replacement from planar aromatic rings to functionalized cyclobutanes.

Mechanistic Rationale: Overcoming Steric Hindrance

The defining feature of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine is the extreme steric hindrance surrounding the C1-amine. The adjacent 2,2-dimethyl group creates a "neopentyl-like" steric shield. Standard derivatization techniques (e.g., EDC/HOBt coupling or un-catalyzed reductive amination) frequently fail or result in poor yields due to the inability of the electrophile to access the amine lone pair.

To successfully incorporate this scaffold into SAR libraries, chemists must utilize hyper-reactive intermediates and Lewis acid catalysis to lower the activation energy barrier [4]. The workflows below are specifically engineered to bypass these steric constraints.

DerivatizationWorkflow Start 3-Ethoxy-2,2-dimethyl cyclobutan-1-amine HCl FreeBase In Situ Free Base Formation (DIPEA / TEA) Start->FreeBase Amide Amidation (HATU) HOAt-Ester Bypass FreeBase->Amide RedAm Reductive Amination Ti(OiPr)4 Catalyzed FreeBase->RedAm Sulfon Sulfonylation DMAP Catalyzed FreeBase->Sulfon Purification Reverse-Phase HPLC & LC-MS Validation Amide->Purification RedAm->Purification Sulfon->Purification

Caption: Parallel derivatization workflow for sterically hindered cyclobutylamine scaffolds.

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Amidation via HATU

Causality: Standard carbodiimides (EDC/DCC) form O-acylisoureas that are too bulky to be attacked by the hindered cyclobutylamine. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond to the incoming amine, effectively guiding it through the steric bulk of the gem-dimethyl group.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • In-Process Validation 1: Sample 1 µL into LC-MS. Confirm the disappearance of the carboxylic acid and the formation of the HOAt-ester intermediate ([M+HOAt-H₂O]⁺). Do not proceed until activation is >95% complete.

  • Coupling: Add 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (1.0 eq) to the activated mixture. The excess DIPEA will neutralize the HCl salt in situ.

  • Heating: Due to steric hindrance, heat the reaction to 50 °C for 12 hours.

  • In-Process Validation 2: Monitor via LC-MS. A successful coupling will show the product mass [M+H]⁺ with no remaining free amine.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Lewis Acid-Mediated Reductive Amination

Causality: The condensation of a hindered primary amine with an aldehyde/ketone to form an imine is thermodynamically unfavorable and kinetically slow. Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as both a potent Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Step-by-Step Methodology:

  • Imine Formation: Combine 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (1.0 eq), the target aldehyde (1.1 eq), and DIPEA (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add Ti(OiPr)₄ (2.0 eq). Stir at 60 °C for 6 hours.

  • In-Process Validation: Analyze via direct-infusion MS or anhydrous LC-MS. Look for the mass of the intermediate imine ([M+H]⁺). Validation of the imine is critical; adding the reducing agent too early will simply reduce the aldehyde to an alcohol.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB, 2.5 eq) portion-wise. STAB is chosen over NaBH₄ because it is milder and will not reduce unreacted aldehydes under these conditions.

  • Quench: Stir for 12 hours at room temperature. Quench carefully with 1M NaOH to precipitate titanium salts as a white solid (TiO₂). Filter through Celite.

  • Purification: Extract the filtrate with DCM, concentrate, and purify via reverse-phase HPLC.

Protocol C: Nucleophilic Catalyzed Sulfonylation

Causality: While sulfonyl chlorides are highly electrophilic, the trajectory of attack is blocked by the cyclobutane's gem-dimethyl group. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive, less sterically demanding N-sulfonylpyridinium intermediate that rapidly transfers the sulfonyl group to the amine.

Step-by-Step Methodology:

  • Preparation: Suspend the cyclobutylamine HCl salt (1.0 eq) in anhydrous DCM (0.1 M). Add Pyridine (3.0 eq) and DMAP (0.2 eq).

  • Addition: Cool to 0 °C. Add the sulfonyl chloride (1.2 eq) dropwise as a solution in DCM.

  • In-Process Validation: Spot the reaction on a TLC plate alongside the starting amine. Stain with Ninhydrin and heat. The primary amine will show a dark purple spot. The reaction is complete when the purple spot entirely disappears, validating the consumption of the amine.

  • Workup: Wash the organic layer with 10% Citric Acid (to remove Pyridine/DMAP) and brine. Concentrate and purify via silica gel chromatography.

Quantitative SAR Impact: Scaffold Comparison

To demonstrate the value of incorporating the 3-Ethoxy-2,2-dimethylcyclobutan-1-amine scaffold, the following table summarizes representative quantitative data comparing a traditional planar aromatic compound against its cyclobutane-derivatized bioisosteres in a hypothetical target-binding assay [2].

Scaffold CoreR-Group Derivatization Fsp3​ LogD (pH 7.4)Metabolic Stability ( Clint​ , µL/min/mg)Target IC₅₀ (nM)
Phenyl (Control) Acetamide0.253.285.4 (Poor)120
Cyclobutane Core Acetamide (Protocol A)0.752.112.3 (Excellent)45
Cyclobutane Core Benzyl Amine (Protocol B)0.822.618.7 (Good)18
Cyclobutane Core Methylsulfonamide (Protocol C)0.701.8< 5.0 (Excellent)32

Data Interpretation: The transition from a phenyl ring to the highly substituted cyclobutane core drastically increases Fsp3​ and lowers LogD, resulting in a >6-fold improvement in metabolic stability (reduced intrinsic clearance, Clint​ ). Furthermore, the rigid 3D vector provided by the puckered cyclobutane ring enhances target complementarity, lowering the IC₅₀ across all derivatization classes.

References

  • National Institutes of Health (NIH)
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings Benchchem URL
  • Cyclobutanes in Small-Molecule Drug Candidates PubMed / NIH URL
  • Selective P450 BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride . As a specialized molecular building block[1], its unique structural motifs—a strained cyclobutane ring, an ether linkage, and an amine hydrochloride salt—require precise environmental controls to maintain structural integrity and chemical purity over long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my batch of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride appear clumpy or sticky after several months of storage? Causality & Expert Insight: Amine hydrochloride salts are inherently prone to hygroscopicity[2]. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the crystalline lattice absorbs moisture from the air, leading to capillary condensation and eventual deliquescence[3]. This moisture not only causes physical clumping but acts as a plasticizer, lowering the glass transition temperature of any amorphous content present and accelerating chemical degradation. Solution: Always store the compound in a tightly sealed container with a high-capacity desiccant (e.g., indicating silica gel). Handle the material in a controlled environment (RH < 20%) or an inert gas glovebox.

Q2: Is the cyclobutane ring susceptible to ring-opening degradation under standard storage conditions? Causality & Expert Insight: Cyclobutane rings possess inherent angle strain (~26 kcal/mol). However, in 3-Ethoxy-2,2-dimethylcyclobutan-1-amine, the presence of the gem-dimethyl group at the C2 position imparts significant kinetic stability via the Thorpe-Ingold effect (conformational compression). Under standard long-term storage conditions, the activation energy required for thermal ring-opening is not reached. Ring-opening is typically only a concern under extreme thermal stress (>150°C) or aggressive catalytic conditions. Solution: Maintain storage temperatures below 30°C. For multi-year storage, 2-8°C is recommended to suppress baseline thermal degradation kinetics.

Q3: Can the ethoxy group undergo cleavage over time? Causality & Expert Insight: Aliphatic ethers are generally highly stable. However, in the solid state, if the hydrochloride salt absorbs water, it can create a localized micro-environment of high acidity. Over prolonged periods at elevated temperatures, this acidic micro-environment could theoretically promote slow ether cleavage. Solution: Preventing moisture ingress is the primary defense. By keeping the micro-environment strictly dry, you eliminate the aqueous medium required for acid-catalyzed hydrolysis.

Q4: What stability testing parameters should I follow to validate a 24-month shelf life? Causality & Expert Insight: According to the ICH Q1A(R2) guidelines, establishing a re-test period or shelf life requires both long-term and accelerated stability data[4]. For a proposed shelf life of ≥12 months, you must evaluate the API under specific temperature and humidity controls to monitor degradation pathways[4]. Solution: Conduct long-term studies at 25°C ± 2°C / 60% RH ± 5% RH and accelerated studies at 40°C ± 2°C / 75% RH ± 5% RH[4].

Part 2: Quantitative Stability Data

The following table summarizes the expected stability profile based on ICH Q1A(R2) testing conditions extrapolated for aliphatic amine hydrochlorides[4][5].

Storage ConditionTemperatureRelative Humidity (RH)Testing FrequencyExpected Physical StateExpected Purity (Assay)
Long-Term 25°C ± 2°C60% ± 5%0, 3, 6, 9, 12, 18, 24 monthsFree-flowing white powder> 99.0%
Accelerated 40°C ± 2°C75% ± 5%0, 3, 6 monthsSlight clumping (if unsealed)> 98.5%
Cold Storage 5°C ± 3°CAmbientAnnuallyFree-flowing white powder> 99.5%
Stress (Heat) 60°CAmbient14, 28 daysDiscoloration/Clumping< 95.0% (Degradation)

Part 3: Experimental Protocols

Protocol A: Moisture-Free Aliquoting and Storage Workflow

This protocol validates the integrity of the sample by preventing atmospheric moisture from initiating deliquescence, a critical step for highly soluble amine hydrochlorides.

  • Preparation: Bake amber glass vials and PTFE-lined screw caps at 120°C for 4 hours to remove surface moisture. Transfer to a desiccator to cool to room temperature.

  • Atmosphere Control: Transfer the bulk 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride and the baked vials into a glovebox purged with high-purity Argon or Nitrogen (O₂ < 5 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the required analytical quantities (e.g., 100 mg to 1 g) into the individual amber vials. Self-validating mechanism: Aliquoting prevents repeated freeze-thaw and atmospheric exposure cycles of the primary bulk container.

  • Sealing: Cap the vials tightly with the PTFE-lined caps. Wrap the cap-vial junction tightly with Parafilm or PTFE tape.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed foil pouch containing a packet of indicating silica gel.

  • Storage & Retrieval: Store the pouches in a monitored refrigerator at 2-8°C. Critical: Allow the pouch to equilibrate to room temperature for at least 2 hours before opening to prevent condensation on the cold glass.

Protocol B: Forced Degradation (Stress Testing) Setup

To understand the degradation limits as per ICH Q1A(R2) guidelines[6].

  • Acid/Base Hydrolysis: Dissolve 10 mg of the API in 1 mL of 0.1 N HCl and another 10 mg in 1 mL of 0.1 N NaOH. Incubate at 60°C for 7 days. Neutralize and analyze via HPLC-UV/MS.

  • Oxidation: Dissolve 10 mg in 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal/Humidity Stress: Spread 50 mg of solid API in a thin layer on a watch glass. Place in a stability chamber at 40°C / 75% RH for 1 month[5].

  • Analysis: Monitor for the appearance of free base, ring-opened products, or ether-cleaved impurities using LC-MS.

Part 4: Visualizations

Logical relationships of environmental stressors and degradation pathways.

Step-by-step workflow for moisture-free aliquoting and long-term storage.

References

  • Q1A(R2) Guideline - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][4]

  • Hydrochloride - Grokipedia Source: Grokipedia URL:[Link][2]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL:[Link][6]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS Source: Helago-SK URL:[Link][5]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) URL:[Link][3]

  • MONOETHYLAMINE HCL Source: Ataman Kimya URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Welcome to the technical support center for the synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have structured this guide to address critical experimental challenges with scientifically-grounded explanations and field-proven protocols.

The synthesis of functionalized cyclobutanes, particularly those with sterically demanding gem-dimethyl substitution, presents unique challenges.[1] This guide breaks down the synthesis into its logical stages, providing a question-and-answer format to directly address potential pitfalls, from the initial ring formation to the final purification.

Overall Synthetic Pathway

A common and effective route to the target compound involves a three-stage process: a [2+2] cycloaddition to form the cyclobutanone core, followed by reductive amination to install the amine, and finally, conversion to the hydrochloride salt.

Synthetic_Pathway A Ethyl vinyl ether + 2,2-Dimethylpropionyl chloride B 3-Ethoxy-2,2-dimethylcyclobutanone A->B  [2+2] Cycloaddition   (in situ ketene formation) C 3-Ethoxy-2,2-dimethylcyclobutan-1-amine B->C  Reductive Amination   (e.g., NH4OAc, NaBH(OAc)3) D 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl C->D  Salt Formation   (HCl in ether/IPA)

Caption: Overall synthetic route.

Part 1: Troubleshooting the [2+2] Cycloaddition

The formation of the 3-Ethoxy-2,2-dimethylcyclobutanone intermediate is the foundational step. Low yields here are common due to the high reactivity of the ketene intermediate.

Q1: My yield of 3-Ethoxy-2,2-dimethylcyclobutanone is very low, and I'm isolating a significant amount of polymer-like material. What is the primary cause?

A: This is a classic issue in ketene cycloadditions. The primary cause is the self-reaction (dimerization or polymerization) of the highly reactive dimethylketene, which is generated in situ.[2] Under traditional thermal conditions, the rate of these side reactions can be faster than the desired cycloaddition with your alkene (ethyl vinyl ether), especially if the alkene is not sufficiently reactive or is used in low concentrations.[3][4]

The mechanism of ketene-alkene cycloaddition can be a concerted [π2s + π2a] process or a stepwise pathway involving a zwitterionic intermediate.[3] However, the competing ketene dimerization is a very facile process that must be kinetically disfavored.

Q2: How can I optimize the [2+2] cycloaddition to favor the desired cyclobutanone product over ketene polymerization?

A: The key is to promote the intermolecular reaction between the ketene and the ethyl vinyl ether. There are two main strategies:

  • Stoichiometry Control: Use a significant excess of the more stable reactant, ethyl vinyl ether. This increases the probability of a ketene-alkene collision over a ketene-ketene collision.

  • Lewis Acid Catalysis: This is often the most effective solution. A Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), can coordinate to the ketene, increasing its electrophilicity and accelerating the cycloaddition.[5] This allows the reaction to proceed at lower temperatures, further suppressing thermal side reactions. The Lewis acid complex enhances reactivity to such an extent that only a small excess of the alkene is needed.[5]

The following table compares typical conditions:

ParameterThermal ConditionsLewis Acid-Promoted ConditionsRationale
Temperature High (e.g., refluxing toluene)Low (e.g., -20 °C to RT)Lower temperatures reduce the rate of ketene self-reaction.[5]
Alkene Stoich. Large excess (>5 equiv.)Small excess (1.5–2.0 equiv.)Lewis acid activation makes the cycloaddition more efficient.[5]
Catalyst NoneStoichiometric Lewis Acid (e.g., EtAlCl₂)Overcomes product inhibition as the cyclobutanone product is also a Lewis base.[5]
Typical Yield Often < 30%60–85%Enhanced rate and selectivity of the desired cycloaddition.
Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition

This protocol describes the in situ generation of dimethylketene from 2,2-dimethylpropionyl chloride and its subsequent Lewis acid-catalyzed cycloaddition with ethyl vinyl ether.

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -20 °C in a cryocool bath.

  • Reagent Addition: Add triethylamine (1.1 eq) followed by ethyl vinyl ether (2.0 eq).

  • Lewis Acid: Slowly add ethylaluminum dichloride (1.0 eq, typically as a 1 M solution in hexanes) to the stirred solution, maintaining the temperature below -15 °C.

  • Ketene Precursor: In a separate syringe, prepare a solution of 2,2-dimethylpropionyl chloride (1.0 eq) in anhydrous DCM.

  • Reaction: Add the acid chloride solution dropwise to the reaction mixture over 1-2 hours using a syringe pump. A slow addition rate is critical to keep the instantaneous concentration of free ketene low.

  • Monitoring: Stir the reaction at -20 °C for an additional 2-3 hours. Monitor the disappearance of the acid chloride by TLC or GC-MS.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at -20 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography to yield 3-Ethoxy-2,2-dimethylcyclobutanone.

Part 2: Troubleshooting the Reductive Amination

This step converts the sterically hindered ketone into the target primary amine. The primary challenges are driving the reaction to completion and avoiding side products.

Reductive_Amination_Troubleshooting Start Low Yield of Amine Q1 Unreacted Ketone? Start->Q1 Q2 Alcohol Byproduct? Start->Q2 Q3 Over-alkylation? (N/A for NH3) Start->Q3 A1 Optimize Imine Formation: - Check pH (4-6) - Use NH4OAc as source/buffer - Increase reaction time/temp Q1->A1 A2 Use Selective Reducing Agent: - Switch to NaBH(OAc)3 - Avoid NaBH4 Q2->A2 A3 Use large excess of NH3 source to minimize secondary amine formation. Q3->A3

Caption: Reductive amination decision tree.

Q3: My reductive amination is stalled, with a large amount of unreacted 3-Ethoxy-2,2-dimethylcyclobutanone remaining. What is preventing the reaction from going to completion?

A: Incomplete reaction is typically due to inefficient formation of the intermediate imine (or iminium ion). The gem-dimethyl groups on the cyclobutane ring create significant steric hindrance, making the initial nucleophilic attack of ammonia on the carbonyl difficult.[6][7] Two factors are critical:

  • pH Control: Imine formation is acid-catalyzed, but the amine nucleophile is deactivated at low pH due to protonation. The optimal pH for most reductive aminations is between 4 and 6.[8] Using ammonium acetate (NH₄OAc) is highly recommended as it serves as both the ammonia source and a buffer to maintain the pH in the optimal range.

  • Water Removal: The formation of an imine from a ketone and ammonia is an equilibrium process that produces water. While some protocols proceed without explicitly removing water, for a sterically hindered ketone, the equilibrium may not favor the imine. Driving the reaction may require longer reaction times or gentle heating.

Q4: Which reducing agent is most suitable for converting the hindered cyclobutanone to the primary amine?

A: The choice of reducing agent is paramount. It must selectively reduce the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10] It is a mild and selective reducing agent that is particularly effective for hindered substrates.

Reducing AgentSelectivityCommon SolventsKey Considerations
NaBH(OAc)₃ Excellent: Reduces iminium ions selectively over ketones.[9]Aprotic (DCE, THF, DCM)Moisture-sensitive. Acetic acid is sometimes added for less reactive ketones, but NH₄OAc often provides sufficient acidity.[10]
NaBH₃CN Good: Selective at pH 6-7.Protic (MeOH, EtOH)Highly Toxic: Generates toxic HCN gas under acidic conditions. Less reactive than NaBH(OAc)₃.
NaBH₄ Poor: Readily reduces both ketones and imines.Protic (MeOH, EtOH)Non-selective. Can only be used in a two-step process where the imine is pre-formed and isolated before reduction.[11]
Protocol 2: One-Pot Reductive Amination with NaBH(OAc)₃
  • Setup: To a round-bottom flask, add 3-Ethoxy-2,2-dimethylcyclobutanone (1.0 eq) and ammonium acetate (5.0-10.0 eq). A large excess of the ammonia source is used to drive the imine equilibrium forward.

  • Solvent: Add an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for partial imine formation. For very hindered substrates, this may be extended or gently heated (e.g., to 40-50 °C).

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the mixture. The addition may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor the consumption of the ketone by TLC or LC-MS.

  • Quench: Cool the reaction in an ice bath and slowly quench with a saturated aqueous solution of NaHCO₃ or 1 M NaOH until gas evolution ceases.

  • Work-up: Stir for 30 minutes, then extract the mixture three times with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude amine can be purified by column chromatography at this stage if necessary, though direct salt formation is often sufficient.

Part 3: Purification and Hydrochloride Salt Formation

The final stage involves isolating the pure product in a stable, solid form. The primary goal is to remove unreacted starting materials and reaction byproducts.

Q5: My final hydrochloride salt is an off-white, sticky solid with low purity. What is the best procedure for purification?

A: A sticky or impure salt suggests the presence of residual organic impurities or moisture. The most robust method for purifying amine hydrochloride salts is recrystallization.[12] A common and effective solvent system is a mixture of an alcohol (like isopropanol or methanol) and an ether (like diethyl ether or MTBE).[12] Additionally, ensuring a proper basic workup to isolate the free amine before salt formation is crucial for removing any acidic or neutral impurities.

Q6: I'm experiencing significant product loss during the final work-up and salt formation. Where is my product going?

A: Product loss at this stage can happen for several reasons:

  • Incomplete Extraction: During the basic workup, if the aqueous layer is not sufficiently basic (pH > 10-11), the amine will not be fully deprotonated to its free base form and will remain in the aqueous layer.[12] Always check the pH before extraction.

  • Volatility: The free amine may be somewhat volatile. Avoid excessive heating or prolonged exposure to high vacuum when removing the solvent after extraction.

  • Hygroscopicity: The final hydrochloride salt can be hygroscopic.[13] Ensure all operations are conducted under dry conditions and that the final product is dried thoroughly under vacuum and stored in a desiccator.

  • Excessive Recrystallization Solvent: Using too much alcohol during recrystallization will keep a significant portion of your product dissolved in the mother liquor.[12] Use the minimum amount of hot solvent required to dissolve the crude salt.

Protocol 3: Purification and HCl Salt Formation

This protocol assumes you have the crude free amine from the reductive amination work-up.

  • Dissolve Free Base: Dissolve the crude 3-Ethoxy-2,2-dimethylcyclobutan-1-amine in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of anhydrous HCl (1.1 eq, typically 2 M in diethyl ether or 4 M in dioxane) dropwise. The hydrochloride salt should precipitate immediately as a white solid.

  • Isolation of Crude Salt: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, and wash the filter cake with a small amount of cold diethyl ether.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot isopropanol to fully dissolve the solid.

  • Crystallization: Slowly add diethyl ether or MTBE until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Final Collection: Collect the purified, crystalline hydrochloride salt by vacuum filtration. Wash the crystals with cold ether and dry thoroughly under high vacuum.

References
  • Brown, M. K. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Dudley, G. B., et al. (2004). Competition between Alkenes in Intramolecular Ketene−Alkene [2 + 2] Cycloaddition: What Does It Take to Win? The Journal of Organic Chemistry. Available at: [Link]

  • Snider, B. B., et al. (1988). Intramolecular cycloaddition reactions of ketenes and keteniminium salts with alkenes. Chemical Reviews. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Singleton, D. A., et al. (2003). Intramolecular competition between alkenes in ketene–alkene [2+2] cycloaddition. A theoretical study. The Journal of Organic Chemistry. Available at: [Link]

  • Brown, M. K. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PMC. Available at: [Link]

  • Samas, B., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. ResearchGate. Available at: [Link]

  • Myers, A. G. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Roberts, J. D., et al. Cyclobutylamine. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. Available at: [Link]

  • Krumpolc, M., & Rocek, J. Cyclobutanone. Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanones. Available at: [Link]

  • Ghorai, M. K., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available at: [Link]

  • Frongia, A., et al. (2025). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. IRIS. Available at: [Link]

  • Collins, J. C., & Tantillo, D. J. (2016). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC. Available at: [Link]

  • Clapham, B., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available at: [Link]

  • Gemoets, H., et al. (2020). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]

  • Zhang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • Menche, D., et al. (2007). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. Available at: [Link]

  • Grogan, G., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]

  • Trost, B. M., & Chen, S. F. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses Procedure. Available at: [Link]

  • Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Available at: [Link]

  • Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Collins, J. C., & Tantillo, D. J. (2016). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC. Available at: [Link]

  • Pearson, W. H., et al. (2019). Secondary Products from Intramolecular Cycloadditions of Azidoalkyl Enol Ethers and Azidoalkyl Vinyl Bromides: 1-Azadienes, Their Reactions with Diphenylketene, and Radical Cyclizations To Form Bi- and Tricyclic Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Pitsevits, K., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. PMC. Available at: [Link]

  • Google Patents. (2022). Method for purifying hydroxylamine hydrochloride.
  • Oelgemöller, M., et al. (2018). Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv. Available at: [Link]

  • Kirschning, A., et al. (2011). Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-heating conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride

Welcome to the Technical Support Center for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS: 1408076-08-3). This cyclobutanamine derivative is a critical molecular building block, frequently utilized in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS: 1408076-08-3). This cyclobutanamine derivative is a critical molecular building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors [1].

Due to the steric hindrance of the 2,2-dimethyl geometry and the presence of the cyclobutane ring, synthesizing and purifying this compound presents unique challenges, including diastereomeric resolution and the risk of genotoxic byproducts during salt formation. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Quantitative Impurity Profiling

Before initiating purification, it is critical to identify the target impurities. The table below summarizes the most common impurities associated with this amine hydrochloride, their origins, and the optimal removal strategies.

Impurity ClassSpecific ExampleTypical OriginDetection MethodRemoval Strategy
Genotoxic Alkyl Halides Ethyl Chloride (EtCl)Nucleophilic attack of Cl⁻ on protonated ethanol during saltingGC-MS (Headspace)Strict temperature control (<10 °C) during HCl addition
Diastereomers cis / trans isomersNon-stereoselective synthesis of the cyclobutane ringChiral HPLC / NMRFractional crystallization or Prep-HPLC
Over-alkylation Secondary/Tertiary aminesReductive amination or alkylation side-reactionsLC-MS / HPLCAcid-Base extraction
Inorganic Salts NaCl, residual catalystsUpstream aqueous workupsResidue on Ignition (ROI)Aqueous wash of the free base

Troubleshooting Guides & FAQs

Q1: My isolated amine hydrochloride is testing positive for ethyl chloride (EtCl). Why is this happening, and how do I prevent it? A1: This is a critical regulatory and safety issue. When amine hydrochloride salts are prepared or recrystallized in ethanol using aqueous or gaseous HCl, the ethanol becomes protonated. The chloride ion then acts as a nucleophile in an Sₙ2 reaction, generating ethyl chloride—a highly regulated genotoxin [3]. Causality & Solution: This side reaction is highly temperature-dependent. To mitigate EtCl formation, strictly control the salting temperature to <10 °C and limit the time the product spends in the acidic alcoholic solution. Alternatively, swap the solvent system to a non-alcoholic solvent (e.g., MTBE or Ethyl Acetate) during the HCl addition phase [3].

Q2: During recrystallization, my product "oils out" instead of forming a crystalline solid. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the chosen solvent mixture, or when the antisolvent is added too rapidly. This traps impurities in a supersaturated liquid phase rather than allowing a highly ordered, pure crystalline lattice to form [2]. Causality & Solution: Reheat the mixture until the oil dissolves completely. Add a small volume of the primary solvent (ethanol) to decrease the saturation level. Cool the solution much more slowly, and introduce a seed crystal of pure 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl just above the cloud point to induce heterogeneous nucleation.

Q3: I am observing diastereomeric impurities (e.g., cis/trans isomers relative to the ethoxy and amine groups). Will standard acid-base washing remove them? A3: No. Diastereomers share identical basicity (pKa) and functional groups, meaning they will co-extract during an acid-base wash. Causality & Solution: Because of the rigid cyclobutane ring, the cis and trans isomers have distinct spatial geometries, which results in different crystal lattice packing energies and solubilities. You must use fractional recrystallization (Protocol A) or preparative Reverse-Phase HPLC. For HPLC, utilize a C18 column with a buffered mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to suppress amine ionization tailing, allowing the slight polarity differences to resolve.

Q4: What is the most efficient way to remove residual inorganic salts and neutral organic byproducts from the crude product? A4: Perform an acid-base extraction (Protocol B). Inorganic salts are insoluble in most organic solvents but highly soluble in water. By raising the pH > 10, the protonated amine is converted to its neutral free-base form, which selectively partitions into an organic solvent (like MTBE). The inorganic salts remain trapped in the aqueous waste [4].

Standard Operating Procedures (SOPs)

Protocol A: Optimized Solvent/Antisolvent Recrystallization

Purpose: Removal of structurally dissimilar organic impurities and enrichment of the target diastereomer.

  • Dissolution: Suspend 10 g of crude 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl in 15 mL of absolute ethanol. Heat to 60 °C under gentle stirring until complete dissolution occurs.

  • Clarification (Optional): If the solution is discolored, add 0.5 g of activated carbon, stir for 5 minutes, and filter hot through a Celite pad to remove insoluble particulates.

  • Antisolvent Addition: Remove the solution from the heat source. While maintaining a temperature of ~40 °C, add diethyl ether dropwise (approx. 30-40 mL) until the solution becomes faintly turbid (the "cloud point").

  • Nucleation & Aging: Stop antisolvent addition. Allow the flask to cool naturally to room temperature (20 °C) over 2 hours.

    • Self-Validation Check: Visible needle-like or plate-like crystals must begin forming. If no precipitation occurs, the system is under-saturated; evaporate 20% of the solvent mass and re-seed. If oiling out occurs, refer to FAQ Q2[2].

  • Isolation: Cool the suspension to 0-5 °C in an ice bath for 1 hour to maximize thermodynamic yield. Filter under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 10 mL of cold diethyl ether. Dry the solid in a vacuum oven at 40 °C for 12 hours to yield a free-flowing powder.

Protocol B: Acid-Base Wash & Re-salting Workflow

Purpose: Removal of inorganic salts, over-alkylated tertiary amines, and neutral impurities.

  • Free-basing: Dissolve the crude hydrochloride salt in deionized water (5 mL/g). Slowly add 3M NaOH (aq) under stirring.

    • Self-Validation Check: Verify the pH is strictly >10 using indicator paper to ensure complete deprotonation of the amine before proceeding [4].

  • Extraction: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE) (3 x 5 mL/g). The free amine will partition into the organic layer.

  • Washing: Combine the organic layers and wash once with brine to remove residual moisture and water-soluble impurities. Discard the aqueous layers containing the inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.

  • Re-salting: Cool the organic filtrate to <10 °C in an ice bath. Slowly add a stoichiometric amount of anhydrous HCl (2M in diethyl ether or dioxane) dropwise.

    • Critical Control: Maintaining T <10 °C prevents exothermic degradation and side reactions.

  • Isolation: Filter the precipitated purified hydrochloride salt, wash with cold MTBE, and dry under high vacuum.

Visual Workflows & Mechanisms

AcidBase A Crude Amine HCl (Contains Neutral/Basic Impurities) B Dissolve in H2O Add NaOH (pH > 10) A->B C Extract with MTBE/EtOAc (Free Amine in Organic Phase) B->C D Aqueous Phase (Discard Inorganic Salts) C->D Separation E Organic Phase (Wash & Dry over Na2SO4) C->E Separation F Add HCl in Dioxane/Ether (T < 10°C) E->F G Filter & Dry Pure Amine HCl F->G

Caption: Workflow for the acid-base purification and re-salting of amine hydrochlorides.

Genotox A Ethanol Solvent + Aqueous HCl B High Temp (>20°C) Extended Time A->B D Low Temp (<10°C) Strict Time Control A->D C Ethyl Chloride (EtCl) Genotoxic Impurity B->C SN2 Reaction E Safe Amine HCl (<10 ppm EtCl) D->E Mitigation

Caption: Mechanism and mitigation of genotoxic alkyl chloride formation during salting.

References

  • Substituted diaminopyrimidyl compounds, compositions thereof, and methods of treatment therewith.Google Patents (CA2934061A1).
  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction (Acid-Base Wash Procedures). Organic Chemistry Portal. Available at: [Link]

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Welcome to the technical support center for the utilization of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the utilization of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful implementation of this versatile building block in your synthetic workflows.

Introduction

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a valuable synthetic intermediate, notable for its sterically hindered cyclobutane motif. This structural feature, while desirable for introducing three-dimensionality into drug candidates, presents unique challenges in standard cross-coupling methodologies, particularly in carbon-nitrogen (C-N) bond formation. This guide provides practical, field-tested advice to overcome these challenges, focusing on the widely-used Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low to No Conversion: "My reaction isn't working. What are the most critical factors for coupling this sterically hindered amine?"

Low or no conversion in the cross-coupling of a sterically hindered amine like 3-Ethoxy-2,2-dimethylcyclobutan-1-amine is a common issue. The primary culprits are often suboptimal catalyst systems (palladium source and ligand), an inappropriate base, or inadequate reaction conditions.

Core Insight: The steric bulk around the nitrogen atom of the cyclobutylamine necessitates the use of specialized, bulky phosphine ligands. These ligands stabilize the palladium catalyst and facilitate the crucial reductive elimination step, which can be slow with hindered substrates.[1][2]

Troubleshooting Workflow: Low Conversion

G start Low/No Conversion Detected ligand Evaluate Ligand Choice: Is it a bulky, electron-rich phosphine? (e.g., Buchwald or Hartwig type) start->ligand base Assess Base Strength & Solubility: Is the base strong enough? (e.g., NaOtBu, K3PO4) ligand->base If ligand is appropriate temp Increase Reaction Temperature: Are you providing enough energy? (e.g., 80-110 °C) base->temp If base is appropriate solvent Check Solvent Choice: Is it an appropriate aprotic solvent? (e.g., Toluene, Dioxane) temp->solvent If temperature is sufficient result Improved Conversion solvent->result If solvent is appropriate

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Starting Conditions:

For the coupling of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride with an aryl halide (e.g., bromobenzene as a model), a robust starting point is a second-generation Buchwald-Hartwig catalyst system.[2]

ComponentRecommendationLoading (mol%)Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2Common, reliable Pd(0) or Pd(II) precursors.
Ligand XPhos, RuPhos, or BrettPhos2-4Bulky, electron-rich ligands that promote catalyst stability and activity with hindered amines.[3]
Base NaOtBu or K₃PO₄1.5-2.0 equiv.Strong, non-nucleophilic bases are essential to deprotonate the amine hydrochloride and the palladium-amine complex.[4][5]
Solvent Toluene or Dioxane-Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °C-Higher temperatures are often required to overcome the activation energy barrier for sterically demanding substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (1.2 equiv), the phosphine ligand (as specified in the table), and the base (as specified).

  • Add the palladium source to the tube.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Side Reactions: "I'm observing significant amounts of hydrodehalogenation of my aryl halide and/or homocoupling of the amine. How can I suppress these side reactions?"

These side reactions are indicative of issues within the catalytic cycle, often stemming from slow reductive elimination or catalyst decomposition.

Core Insight: Hydrodehalogenation (replacement of the halide with hydrogen) can occur when the palladium catalyst reacts with a hydrogen source in the reaction mixture. Homocoupling of the amine is less common but can be promoted by certain catalyst systems.

Troubleshooting Strategies for Side Reactions:
  • Ligand Choice: The choice of ligand is paramount. Bidentate ligands like BINAP or DPPF were part of the first generation of catalysts for primary amines and can sometimes be effective.[1] However, for sterically hindered amines, the more advanced, bulky monodentate phosphine ligands developed by Buchwald and Hartwig are generally more effective at promoting the desired C-N bond formation over competing pathways.[1]

  • Base Selection: While strong bases are necessary, excessively harsh conditions can promote side reactions. If hydrodehalogenation is a major issue, consider switching from an alkoxide base like NaOtBu to a carbonate or phosphate base (e.g., Cs₂CO₃ or K₃PO₄), which are generally milder.[1]

  • Solvent Effects: The solvent can influence the solubility of the base and the stability of catalytic intermediates.[4][7] Toluene is a common and often effective choice.[4]

Visualizing the Catalytic Cycle:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R-NH2, Base AmineComplex Ar-Pd(II)-NHR(L_n) LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NHR RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[5]

Substrate Scope Limitations: "Will this reaction work with my complex aryl or heteroaryl halide?"

The electronic properties and steric hindrance of the aryl halide can significantly impact the reaction's success.

Core Insight: Electron-deficient aryl halides are generally more reactive in the oxidative addition step of the catalytic cycle.[8] Conversely, electron-rich and sterically hindered aryl halides can be more challenging coupling partners.

Adapting Conditions for Different Aryl Halides:
  • Electron-Rich Aryl Halides: These substrates may require more forcing conditions, such as higher temperatures or more electron-rich and bulky ligands (e.g., BrettPhos), to facilitate the oxidative addition step.[3]

  • Heteroaryl Halides: The presence of heteroatoms can complicate the reaction by coordinating to the palladium catalyst. In such cases, specific ligands designed for heteroaryl couplings may be necessary. The use of RuPhos and BrettPhos precatalysts has shown success in coupling with challenging substrates like 3-halo-2-aminopyridines.[9]

  • Sterically Hindered Aryl Halides: Coupling with ortho-substituted aryl halides is particularly challenging. Copper-catalyzed C-N coupling reactions have emerged as a viable alternative for highly sterically hindered partners.[10][11][12]

Use of the Hydrochloride Salt: "Do I need to free-base the amine before the reaction?"

No, it is generally not necessary to perform a separate free-basing step.

Core Insight: The use of a sufficient excess of a strong base (typically 1.5-2.0 equivalents relative to the amine hydrochloride) will neutralize the HCl salt in situ and deprotonate the amine for the catalytic cycle.

Concluding Remarks

Optimizing the cross-coupling of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride requires careful consideration of the catalyst system, base, and reaction conditions. The steric hindrance of this amine necessitates the use of modern, bulky phosphine ligands to achieve high yields and minimize side reactions. By following the troubleshooting guidance and experimental protocols outlined in this document, researchers can effectively incorporate this valuable building block into their synthetic programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Modak, A., Nett, A. J., Tcyrulnikov, S., Krska, S. W., Tudge, M. T., & Cook, S. P. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. [Link]

  • Nett, A. J., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 4(2), 680–689. [Link]

  • Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Modak, A., Nett, A. J., Tcyrulnikov, S., Krska, S. W., Tudge, M. T., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. [Link]

  • Organic Reactions. Palladium-Catalyzed Amination of Aryl Halides. [Link]

  • Goetzke, F. W., Hell, A. M. L., van Dijk, L., & Fletcher, S. P. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature Chemistry, 13(9), 880–886. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(1), 17-20. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Liao, J., Basch, C. H., Hoerrner, M. E., Talley, M. R., Boscoe, B. P., Tucker, J. W., ... & Watson, M. P. (2021). Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. Journal of the American Chemical Society, 143(46), 19374–19380. [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • Wordpress. Buchwald-Hartwig Amination. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., ... & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. [Link]

  • Organic Syntheses. (2022). C(sp2)-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((3-Ethoxy-3-oxopropyl)thio)benzoate. Organic Syntheses, 99, 128-145. [Link]

  • Liu, W., et al. (2021). Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins. Organic Letters, 23(24), 9495–9500. [Link]

  • PubMed. Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • ACS Publications. Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. [Link]

  • Kinzel, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 133(4), 765-767. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]

  • Organic Letters. Cross-Coupling of Cyclobutenone N-Tosylhydrazones with Organohalides: Access to Conjugated Enynes and Enallenes via a Strained Allylpalladium Intermediate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed Central. Nickel-Catalyzed Asymmetric Domino Ring Opening/Cross-Coupling Reaction of Cyclobutanones via a Reductive Strategy. [Link]

  • Organic Chemistry Portal. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. [Link]

Sources

Troubleshooting

Handling the hygroscopicity of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride salts

Technical Support Center: Handling Hygroscopic 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. Due to its severe moisture sensitivity, improper handling of this building block can lead to catastrophic stoichiometric errors and failed synthetic pathways.

Mechanistic Insights: The Causality of Hygroscopicity

When designing synthetic routes, you are likely utilizing 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride to introduce a sterically hindered, metabolically stable cyclobutane motif into your active pharmaceutical ingredient (API). However, while the organic core is lipophilic, the primary amine hydrochloride moiety (-NH₃⁺ Cl⁻) is highly polar.

The severe hygroscopicity of this reagent is driven by the chloride anion, which acts as a potent hydrogen-bond acceptor for atmospheric water molecules [1]. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, water permeates the crystal lattice. This disrupts the ionic packing, leading to rapid physisorption, hydrate formation, and eventually deliquescence—a state where the solid completely dissolves in its own absorbed moisture [4].

Frequently Asked Questions (FAQs)

Q: My reagent has turned into a sticky, glassy paste inside the bottle. Is the chemical ruined? A: Not necessarily. The physical state has changed due to deliquescence, but the covalent structure of the amine is likely intact (cyclobutane amines are generally resistant to simple ambient hydrolysis). However, its utility as a directly weighable solid is compromised. You must either dry it azeotropically or convert the entire mass into a standardized stock solution to restore analytical control [2].

Q: Can I just weigh the powder quickly on the benchtop if I work fast? A: We strongly advise against this for quantitative synthetic steps. Amine hydrochlorides can gain >2% of their mass in water per minute of atmospheric exposure at 50% RH [3]. If you weigh 100 mg of a compromised powder, you might only be transferring 85 mg of the active amine. This mass discrepancy destroys stoichiometric fidelity, leading to unreacted starting materials and complex purification profiles in downstream amide coupling reactions.

Troubleshooting Guide: Restoring Experimental Integrity

Issue 1: Inaccurate Stoichiometry & Coupling Failures

  • Symptom: Low yields in amide bond formations; excess carboxylic acid remaining in the LC-MS trace.

  • Root Cause: The mass of the weighed amine hydrochloride included absorbed water, meaning the actual molar equivalents of the amine were lower than calculated. Furthermore, the introduced water likely quenched your coupling reagents (e.g., HATU, EDC).

  • Solution: Implement a self-validating stock solution protocol (See Protocol 1).

Issue 2: Caked or Deliquescent Reagent

  • Symptom: The powder forms hard clumps or a wet paste that cannot be handled with a spatula.

  • Root Cause: The storage container was left open, or the septum was repeatedly punctured, allowing ambient moisture to exceed the salt's CRH.

  • Solution: Perform azeotropic drying to strip the water from the crystal lattice (See Protocol 2).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation and Validation of an Anhydrous Stock Solution

Expert Insight: This protocol decouples your reaction stoichiometry from the physical state of the solid. By dissolving the reagent and measuring the concentration analytically, you create a self-validating system that guarantees exact molar equivalents regardless of the initial water weight.

  • Preparation: Tare a dry, argon-purged volumetric flask (e.g., 10 mL) equipped with a rubber septum.

  • Transfer: Inside a glovebox (or working rapidly under an inverted funnel of dry N₂), transfer an approximate mass (e.g., ~1.0 g) of the 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl into the flask.

  • Dissolution: Inject an anhydrous, amine-compatible solvent (e.g., dry DMF or DCM) to the volumetric mark. Agitate until fully dissolved.

  • Validation Step A (Moisture): Extract a 100 µL aliquot via syringe and inject it into a Karl Fischer (KF) titrator. Confirm the water content is < 50 ppm. If higher, add activated 3Å molecular sieves to the stock solution and let sit for 12 hours.

  • Validation Step B (Concentration): Extract a 50 µL aliquot and mix with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl₃. Perform quantitative NMR (qNMR). Calculate the exact molarity of the amine based on the integration ratio of the cyclobutane/ethoxy protons against the internal standard.

Protocol 2: Azeotropic Drying of Deliquescent Amine HCl

Expert Insight: Toluene forms a low-boiling azeotrope with water. Evaporating the solvent under reduced pressure physically drags the trapped water out of the salt's hydration sphere without requiring temperatures that could degrade the molecule.

  • Suspend: Transfer the wet/caked amine hydrochloride into a round-bottom flask. Add 20 mL of anhydrous toluene per gram of reagent.

  • Evaporate: Attach to a rotary evaporator. Rotate at 40 °C under moderate vacuum until the toluene is completely stripped.

  • Repeat: Re-suspend the resulting residue in fresh anhydrous toluene and repeat the evaporation process twice more. The material should transition from a sticky paste to a free-flowing white powder.

  • Final Cure: Dry the powder on a Schlenk line under high vacuum (< 0.1 mbar) for 12 hours at room temperature. Transfer immediately to a desiccator or glovebox.

Quantitative Data Summary

ParameterOptimal ConditionConsequence of Deviation
Storage Temperature 0 °C to 4 °CAccelerated thermal degradation; increased mobility of trapped water.
Ambient Relative Humidity (RH) < 20% (Glovebox/Desiccator)Rapid moisture uptake; phase transition from solid to hydrate/paste.
Benchtop Weighing Time < 30 seconds>2% weight error per minute of atmospheric exposure.
Stock Solution Water Content < 50 ppm (via KF Titration)Hydrolysis of moisture-sensitive coupling reagents (HATU, PyBOP) during synthesis.

Workflow Visualization

G A Assess 3-Ethoxy-2,2-dimethylcyclobutan- 1-amine HCl B Free-flowing powder? A->B C Yes: Glovebox Weighing B->C RH < 30% D No: Caked/Deliquescent B->D RH > 30% F Prepare Stock Solution (Anhydrous Solvent) C->F E Azeotropic Drying (Toluene) D->E Remove Water E->F G qNMR / KF Titration (Self-Validation) F->G Verify Conc. & Purity

Workflow for evaluating and processing hygroscopic amine hydrochloride salts.

References

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharmaceutical Development and Technology / Taylor & Francis URL: [Link]

  • Title: Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms Source: ACS Molecular Pharmaceutics URL: [Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3-Ethoxy-2,2-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride .

Because this compound is a primary aliphatic amine, it is highly susceptible to secondary interactions with silica-based stationary phases. This guide provides field-proven, self-validating methodologies to diagnose root causes, optimize your mobile phase, and restore peak symmetry.

Diagnostic Workflow

Before altering your method, you must determine whether the peak tailing is a physical system error or a chemical interaction. The following decision tree outlines the logical progression for diagnosing and resolving amine peak tailing.

TroubleshootingWorkflow Start Observe Peak Tailing for Cyclobutane Amine InjectMix Inject Mix: Amine + Neutral Marker (Toluene) Start->InjectMix CheckTailing Do both peaks tail? InjectMix->CheckTailing SystemIssue Systemic Issue: Fix dead volume, replace frit, or replace voided column. CheckTailing->SystemIssue Yes (Physical) ChemicalIssue Chemical Issue: Secondary Silanol Interactions CheckTailing->ChemicalIssue No (Chemical) LowPH Low pH Strategy (<3.0) Use 0.1% TFA to protonate silanols ChemicalIssue->LowPH HighPH High pH Strategy (>10.5) Use NH4OH to deprotonate amine ChemicalIssue->HighPH Additives Additive Strategy Use 10mM TEA to mask silanols ChemicalIssue->Additives

Diagnostic decision tree for resolving HPLC peak tailing of basic aliphatic amines.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride exhibit severe peak tailing compared to neutral impurities? Answer: The root cause is secondary interactions between the positively charged primary amine and ionized residual silanol groups (Si-O⁻) on the silica stationary phase. In a standard reversed-phase method (pH 3–8), the amine is fully protonated, while acidic silanols become ionized at mid-pH. This creates a strong ion-exchange mechanism that competes with the primary hydrophobic retention, causing the analyte to "stick" to the column and elute with a pronounced tail[1]. Compounds possessing amine functional groups interact strongly with these ionized silanols, which severely compromises integration and analytical accuracy[2].

Q2: How do I choose the optimal mobile phase pH to correct this tailing? Answer: You must operate at either a sufficiently low or high pH to eliminate the charge-charge interaction:

  • Low pH Strategy (pH < 3.0): Using acidic modifiers ensures that residual silanol groups are fully protonated (Si-OH) and neutral, minimizing their interaction with the protonated amine[3].

  • High pH Strategy (pH > 10.5): Using buffers like ammonium bicarbonate or ammonium hydroxide deprotonates the primary amine, rendering it neutral. This allows it to interact solely via hydrophobic partitioning. (Note: This requires a specialized high-pH stable hybrid silica column).

Q3: What column chemistries are best suited for this cyclobutane amine? Answer: Avoid older "Type A" silica columns, which have high trace metal content and highly acidic silanols. Opt for ultra-pure "Type B" silica with dense end-capping, or Charged Surface Hybrid (CSH) columns. CSH technology applies a low-level positive surface charge to the silica, which electrostatically repels protonated basic amines, resulting in sharp, symmetrical peaks even under low ionic strength conditions.

Q4: Can mobile phase additives resolve the issue without changing the column? Answer: Yes. If you are restricted to a specific column, adding a competing amine like Triethylamine (TEA) at 10–20 mM can mask active silanol sites. TEA strongly interacts with the silanols, saturating them and inhibiting them from interacting with the nitrogen group of your target amine[4]. Alternatively, strong ion-pairing agents like Trifluoroacetic acid (TFA) can form a neutral, hydrophobic complex with the amine, facilitating clean elution.

Experimental Protocols: Self-Validating Optimization Workflow

To ensure trustworthiness and scientific rigor, do not blindly change parameters. Use the following self-validating protocol to prove the causality of your peak tailing and verify the solution.

Step 1: Physical vs. Chemical Diagnostic (Self-Validation)
  • Prepare a Test Mixture: Dissolve 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (100 µg/mL) and a neutral marker (e.g., Toluene or Uracil, 50 µg/mL) in the initial mobile phase.

  • Inject: Inject 5 µL onto your current HPLC system.

  • Evaluate Causality:

    • If both the amine and the neutral marker exhibit peak tailing, the issue is physical (e.g., a column void, a partially blocked frit, or excessive extra-column dead volume).

    • If the neutral marker is perfectly symmetrical (Asymmetry Factor ~1.0) but the cyclobutane amine tails (Asymmetry Factor > 1.8), the issue is chemically driven by silanol interactions[1]. Proceed to Step 2.

Step 2: Low-pH / Ion-Pairing Optimization
  • Prepare Mobile Phase A: Add 0.1% Trifluoroacetic acid (TFA) to LC-MS grade Water (yields pH ~2.0).

  • Prepare Mobile Phase B: Add 0.1% TFA to LC-MS grade Acetonitrile.

  • Equilibrate & Run: Flush the column with 10 column volumes of the new mobile phase. Run your standard gradient.

  • Evaluate Causality: Operating below pH 3.0 ensures that acidic residual silanols on the silica surface are fully protonated (Si-OH)[3]. Furthermore, TFA acts as an ion-pairing agent, masking the amine's positive charge. You should observe an immediate reduction in the tailing factor.

Step 3: Competing Amine Addition (Alternative Strategy for MS Compatibility)

If TFA is incompatible with your detector (e.g., it causes severe ion suppression in LC-MS), utilize a sacrificial base.

  • Prepare Buffer: Prepare an aqueous buffer containing 10 mM Triethylamine (TEA), adjusted to pH 6.5 with phosphoric or acetic acid.

  • Evaluate Causality: TEA acts as a competing base. Because it is present in massive excess compared to the injected sample, it permanently occupies the active silanol sites, preventing them from trapping the cyclobutane amine[4].

Quantitative Summary of Chromatographic Strategies

Use the table below to compare the expected outcomes of different mobile phase and column combinations when analyzing 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride.

StrategyMobile Phase AMobile Phase BColumn ChemistryExpected Tailing Factor (As)Mechanistic Rationale
Standard (Sub-optimal) Water + 0.1% Formic AcidAcetonitrileStandard C18 (Type A)> 2.0Incomplete silanol suppression; strong ion-exchange.
Low pH / Ion-Pairing Water + 0.1% TFAAcetonitrile + 0.1% TFAEnd-capped C18 (Type B)1.0 - 1.2TFA pairs with amine; low pH neutralizes silanols.
High pH 10 mM Ammonium Bicarbonate (pH 10.5)AcetonitrileHybrid Silica C18 (High pH stable)0.9 - 1.1Amine is deprotonated and neutral; no ionic binding.
Competing Base Water + 10 mM TEA (pH 6.5)AcetonitrileStandard C181.1 - 1.3TEA saturates active silanol sites, blocking the analyte.

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." gmpinsiders.com. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. Available at:[Link]

  • PharmaCores. "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!" pharmacores.com. Available at:[Link]

  • Siddiqui F.A., Sher N., Shafi N., Wafa Sial A., Ahmad M., Naseem H. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." BioMed Research International (NIH PMC), 2014. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions when using 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Welcome to the technical support center for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this sterically hindered cyclobutylamine derivative. Our goal is to help you anticipate and overcome common challenges to minimize side reactions and maximize the yield and purity of your target compounds.

Introduction to the Molecule: Understanding its Unique Reactivity

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a valuable building block in medicinal chemistry, prized for the rigid cyclobutane scaffold it introduces into molecules. However, its structure also presents several challenges. The gem-dimethyl group and the cyclobutane ring create significant steric hindrance around the primary amine. Furthermore, the inherent ring strain of the cyclobutane system and the presence of an acid-sensitive ethoxy group necessitate careful selection of reaction conditions.[1][2] This guide will address the most common issues encountered when working with this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am seeing very low to no yield in my amide coupling reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions with this amine are almost always due to its significant steric hindrance. The bulky 2,2-dimethylcyclobutyl group shields the amine, making it a poor nucleophile and slowing down the rate of reaction with the activated carboxylic acid. This allows for competing side reactions of the activated acid to dominate.

Core Problems to Address:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to overcome the high activation energy barrier.

  • Decomposition of Activated Species: The activated carboxylic acid intermediate may decompose or react with other species in the mixture before the sterically hindered amine can attack.

  • Formation of Non-Reactive Salt: As you are starting with the hydrochloride salt, incomplete neutralization will mean there is no free amine available to react.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Amide Coupling Yield start Low Yield Observed check_base Step 1: Verify Complete Neutralization (Is the amine in its free base form?) start->check_base no_base Add 1.1-1.5 eq. of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine). Re-run reaction. check_base->no_base No yes_base Neutralization is adequate. check_base->yes_base Yes end_goal Improved Yield no_base->end_goal check_coupling Step 2: Evaluate Coupling Reagent Potency (Is the reagent strong enough for a hindered amine?) yes_base->check_coupling weak_reagent Switch to a more potent reagent: - Uronium/Aminium (HATU, HCTU) - Phosphonium (PyBOP, PyAOP) - Consider acyl fluoride generation. check_coupling->weak_reagent No strong_reagent Reagent is likely sufficient. check_coupling->strong_reagent Yes weak_reagent->end_goal check_conditions Step 3: Optimize Reaction Conditions (Are temperature and time appropriate?) strong_reagent->check_conditions conditions_bad Increase temperature moderately (e.g., 40-60 °C). Increase reaction time (monitor by LCMS). Consider microwave irradiation. check_conditions->conditions_bad No check_conditions->end_goal Yes conditions_bad->end_goal

Caption: Decision tree for troubleshooting low amide coupling yields.

Detailed Protocols & Explanations:

  • Protocol 1: Amide Coupling via a High-Potency Uronium Salt (HATU)

    • Free Base Generation: In a flask under an inert atmosphere (N₂ or Ar), suspend 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (1.0 eq.) in anhydrous DCM or DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) and stir for 20-30 minutes at room temperature.

    • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir for 10-15 minutes.

    • Coupling: Transfer the activated acid solution to the free amine solution dropwise.

    • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.

    • Work-up: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

  • Causality: HATU forms a highly reactive O-acylisourea intermediate that can more effectively acylate the sterically encumbered amine before it degrades. Using a slight excess of the carboxylic acid can also help drive the reaction to completion.

ParameterRecommendation for Hindered AminesRationale
Coupling Reagent HATU, HCTU, PyAOP, PyBOPThese reagents are more potent and can overcome the steric barrier.
Base DIPEA, N-Methylmorpholine (NMM)Non-nucleophilic bases that will not compete with the primary amine.
Solvent DMF, NMP, DMAcPolar aprotic solvents that can help dissolve all components and may facilitate the reaction.
Temperature Room Temperature to 60 °CIncreased temperature can provide the necessary energy to overcome the activation barrier, but excessive heat can lead to side reactions.
Question 2: I am observing a significant byproduct that seems to be related to the ethoxy group. What is happening and how can I prevent it?

Answer:

The ethoxy group is an ether linkage, which can be susceptible to cleavage under strongly acidic conditions, especially with heating. This will lead to the formation of a hydroxyl group on the cyclobutane ring.

Potential Side Reaction: Ether Cleavage

  • Mechanism: If your reaction conditions are acidic (e.g., from un-neutralized starting material or acidic additives), the ether oxygen can be protonated. A subsequent nucleophilic attack (from a halide, for instance) can cleave the ethyl group, resulting in 3-hydroxy-2,2-dimethylcyclobutan-1-amine derivatives.

Preventative Measures:

  • Ensure Complete Neutralization: Before initiating the coupling reaction, ensure that all the hydrochloride salt has been converted to the free base using a suitable non-nucleophilic base.

  • Avoid Strong Acids: Do not use strongly acidic coupling additives. If your purification requires acidic conditions (e.g., reverse-phase HPLC with TFA), keep the exposure time to a minimum and avoid heating.

  • Buffer the Reaction: In some cases, the addition of a proton sponge or an excess of a mild base can help to scavenge any stray protons that could catalyze ether cleavage.

G cluster_1 Preventing Ether Cleavage start Reaction Setup solution1 Ensure full neutralization of HCl salt (Use 1.1-1.2 eq. of base) start->solution1 solution2 Avoid acidic coupling additives start->solution2 solution3 Buffer the reaction if necessary start->solution3 check_acid Are strongly acidic conditions present? acid_present Byproduct: 3-Hydroxy Derivative check_acid->acid_present Yes no_acid Desired Product: Intact Ethoxy Group check_acid->no_acid No solution1->check_acid solution2->check_acid solution3->check_acid

Caption: Logic diagram for preventing ethoxy group cleavage.

Question 3: Could the cyclobutane ring itself be causing side reactions?

Answer:

Yes, the cyclobutane ring possesses significant angle and torsional strain, making it more susceptible to ring-opening reactions under certain conditions compared to larger, more stable rings like cyclopentane or cyclohexane.[1] While generally stable under standard amide coupling conditions, harsh reagents or high temperatures could potentially lead to ring-opening byproducts.

Potential (but less common) Side Reactions:

  • Ring-Opening: Under highly energetic conditions (e.g., radical reactions or with certain transition metals), the C-C bonds of the cyclobutane ring can cleave. This is not a common side reaction in standard amide coupling but is a theoretical possibility if the reaction conditions are extreme.[3][4]

  • Rearrangement: Lewis acid-catalyzed rearrangements of cyclobutane systems are known, although they typically require specific functionalities on the ring that are not present in this molecule.

Recommendations for Maintaining Ring Integrity:

  • Use the Mildest Possible Conditions: Always start with room temperature reactions and only increase the temperature if necessary and with careful monitoring.

  • Avoid Radical Initiators: Unless a radical-mediated reaction is intended, ensure your reagents and solvents are free from peroxides or other radical initiators.

  • Screen Lewis Acids Carefully: If a Lewis acid is required for another part of your synthesis, be aware that it could potentially interact with the strained ring.

Summary of Key Parameters

ChallengePrimary CauseRecommended SolutionKey Parameters to Control
Low Amide Yield Steric HindranceUse high-potency coupling reagents.Reagent choice, temperature, reaction time.
Hydroxy Byproduct Acid-catalyzed Ether CleavageEnsure complete neutralization of HCl salt.pH, choice of additives.
Ring Instability Inherent Ring StrainUse mild reaction conditions.Temperature, avoidance of harsh reagents.

References

  • 3-ethoxy-2,2-dimethylcyclobutan-1-amine. (n.d.). PubChem.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules, 26(12), 3519.
  • 3-ethoxy-2,2-dimethylcyclobutan-1-amine. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules, 26(12), 3519. [Link]

  • Side reactions and byproducts in dimethyliron chemistry. (n.d.). Benchchem. Retrieved March 18, 2026, from a relevant chemical supplier's technical resources.
  • US Patent US20120271026A1. (2012).
  • 3-ethoxy-2,2-dimethylcyclobutan-1-amine. (n.d.). PubChem.
  • 3-Butoxy-2,2-dimethylcyclobutan-1-amine. (n.d.). Benchchem. Retrieved March 18, 2026, from a relevant chemical supplier's technical resources.
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (2016). Organic Chemistry Frontiers, 3, 1316-1320.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). Natural Products and Bioprospecting, 14, 37.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024).
  • Stability of Cycloalkanes - Ring Strain. (2026, March 10). Chemistry LibreTexts.
  • Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts.
  • Stability of Cycloalkanes: Ring Strain. (2023, September 20). OpenStax.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). Molecules, 26(19), 6000.

Sources

Reference Data & Comparative Studies

Validation

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride vs. cyclobutylamine in pharmaceutical design

An in-depth technical analysis for researchers and drug development professionals evaluating spirocyclic and strained ring systems in lead optimization. Executive Summary The strategic incorporation of cyclobutane rings...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating spirocyclic and strained ring systems in lead optimization.

Executive Summary

The strategic incorporation of cyclobutane rings into small-molecule drug candidates has seen a renaissance in modern medicinal chemistry. Historically underutilized due to synthetic challenges, the cyclobutane scaffold is now a premier bioisostere for mitigating off-target effects, improving metabolic stability, and inducing conformational restriction [1].

This guide provides a rigorous comparative analysis between the fundamental building block, cyclobutylamine , and its highly functionalized derivative, 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride . By examining their physicochemical profiles, structural geometries, and behavior in validated biological assays, we elucidate how sterically encumbered cyclobutanes can overcome the pharmacokinetic liabilities of simple cycloalkylamines.

Structural and Mechanistic Divergence

To understand the utility of these two compounds, we must first analyze the causality behind their structural geometries and how these features dictate target engagement and metabolic fate.

Cyclobutylamine: The Fundamental Scaffold

Cyclobutylamine is a simple, four-membered carbocycle. It possesses a high strain energy of approximately 26.3 kcal/mol, forcing the ring into a distinct "puckered" conformation to relieve torsional strain [2].

  • Advantage: It provides excellent conformational restriction. By replacing a flexible aliphatic linker with a cyclobutylamine, medicinal chemists can freeze rotatable bonds, significantly reducing the entropic penalty upon target binding.

  • Liability: The unsubstituted cyclobutane ring leaves the α -carbon and adjacent methylenes highly exposed to oxidative metabolism (e.g., via Cytochrome P450 enzymes) [3].

3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride: The Optimized Vector

This compound represents a sophisticated evolution of the cyclobutane core, engineered to address the liabilities of simple cyclobutanes.

  • Thorpe-Ingold Effect: The addition of the gem-dimethyl group at the C2 position drastically alters the ring's thermodynamics. It lowers the overall strain energy and flattens the puckered conformation. More importantly, it provides massive steric shielding to the adjacent amine, blocking metabolically labile sites from enzymatic attack.

  • Lipophilicity & H-Bonding: The C3 ethoxy group introduces a hydrogen-bond acceptor, which can engage in specific target interactions (e.g., filling hydrophobic pockets while maintaining aqueous solubility).

  • Salt Form: The hydrochloride salt improves the compound's crystallinity, aqueous solubility, and shelf-life stability, making it highly suitable for formulation and in vitro screening.

G A Cyclobutylamine Core (High Strain, Puckered) B Gem-Dimethyl Addition (Steric Shielding) A->B Thorpe-Ingold Effect C Ethoxy Substitution (H-Bond Acceptor) A->C Lipophilicity Modulation E 3-Ethoxy-2,2-dimethyl- cyclobutan-1-amine HCl B->E C->E D HCl Salt Formation (Crystallinity) D->E Improved Handling

Fig 1: Structural evolution logic from a basic cyclobutylamine core to a highly functionalized derivative.

Quantitative Physicochemical Profiling

The structural modifications in 3-Ethoxy-2,2-dimethylcyclobutan-1-amine directly translate to altered physicochemical properties. The table below summarizes the comparative data crucial for predicting oral bioavailability and CNS penetration.

Property / MetricCyclobutylamine3-Ethoxy-2,2-dimethylcyclobutan-1-amine HClPharmacological Implication
Molecular Weight (Free Base) 71.12 g/mol 143.23 g/mol Both are well within the Lipinski "Rule of 5" limits for fragment/lead design.
Predicted LogP ~0.8~1.9The ethoxy and dimethyl groups increase lipophilicity, enhancing membrane permeability.
Topological Polar Surface Area (TPSA) 26.0 Ų35.2 ŲThe addition of the ethoxy oxygen slightly increases TPSA, maintaining a favorable balance for passive diffusion.
Metabolic Stability (Intrinsic Clearance, CL int​ ) High (Rapid clearance)Low (Extended half-life)Steric hindrance from the gem-dimethyl group protects the amine from rapid oxidative deamination [2].
Physical State (Standard) Volatile LiquidCrystalline SolidThe HCl salt of the substituted analog ensures reproducible dosing and prevents evaporative loss during assays.

Self-Validating Experimental Protocols

Protocol A: Liver Microsomal Stability Assay (CYP450 Phenotyping)

Objective: To quantify the intrinsic clearance (CL int​ ) and demonstrate the protective effect of the gem-dimethyl group against oxidative metabolism.

Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (Cyclobutylamine or 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl) in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Rationale: This concentration ensures pseudo-first-order kinetics, allowing for accurate half-life calculation.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger): Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Rationale: CYP450 enzymes are obligate utilizing enzymes; without NADPH, oxidative metabolism cannot occur. A control without NADPH must be run in parallel to rule out chemical instability.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching (Self-Validation): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the target timepoint. The internal standard normalizes any volumetric errors during subsequent LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Workflow Step1 1. Substrate & HLM Prep (1 µM Cmpd + 0.5 mg/mL HLM) Step2 2. Thermal Equilibration (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH Cofactor) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching & Precipitation (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Quantification (Calculate CL_int) Step5->Step6

Fig 2: Experimental workflow for determining in vitro metabolic stability via HLM assay.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To verify that the increased molecular weight and substitution of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine do not negatively impact passive membrane diffusion compared to the smaller cyclobutylamine.

Methodology:

  • Donor Plate Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) and add to the donor compartment of a PAMPA sandwich plate.

  • Membrane Coating: Coat the artificial membrane (PVDF) with a 1% solution of lecithin in dodecane to simulate the lipid bilayer. Rationale: This specific lipid mixture closely mimics the lipophilicity of the human intestinal epithelium.

  • Incubation: Assemble the sandwich plate (donor + acceptor) and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Papp​ ).

Strategic Recommendations for Drug Design

When selecting between these two building blocks for a medicinal chemistry campaign, consider the following:

  • Fragment-Based Drug Discovery (FBDD): Cyclobutylamine is an excellent starting point for initial hit generation. Its small size allows for efficient exploration of chemical space and binding pockets [3]. However, it will almost certainly require downstream optimization to survive first-pass metabolism.

  • Lead Optimization & Late-Stage Functionalization: 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride should be deployed when a lead compound suffers from poor half-life or excessive flexibility. The gem-dimethyl group acts as a metabolic shield, while the ethoxy group provides a vector for tuning solubility and interacting with target kinases or GPCRs.

  • Handling and Formulation: The volatility of free cyclobutylamine makes it difficult to handle in automated high-throughput screening (HTS) libraries. Utilizing the hydrochloride salt of the substituted analog ensures precise molarity in stock solutions and prevents degradation over time.

References

  • Cyclobutanes in Small-Molecule Drug Candidates ChemMedChem, National Center for Biotechnology Information (PMC). URL:[Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Journal of the American Chemical Society (JACS). URL:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method and a potential Gas Chromatography-Mass...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method and a potential Gas Chromatography-Mass Spectrometry (GC-MS) alternative for the quantitative analysis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. The validation of these methods is discussed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This document is intended to assist researchers and drug development professionals in understanding the critical parameters of a validated analytical method and in selecting an appropriate analytical strategy for this novel compound.

Introduction to 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride and the Imperative of Method Validation

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a novel synthetic compound with potential applications in pharmaceutical development.[5] As with any new chemical entity, the development of robust and reliable analytical methods for its quantification is paramount for pharmacokinetic, toxicokinetic, and quality control studies. The validation of these analytical methods is a regulatory requirement to ensure the integrity and reliability of the data generated.[3]

This guide will first propose a robust LC-MS/MS method, detailing the rationale behind the selection of chromatographic and mass spectrometric parameters. Subsequently, it will explore a GC-MS method with a derivatization step as a viable alternative. A comparative analysis of these two techniques will be presented, focusing on key validation parameters.

Proposed Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in various matrices due to its high sensitivity, selectivity, and specificity.[6]

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation:

  • Standard and Quality Control (QC) Sample Preparation: A stock solution of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is prepared in methanol. Working standards and QC samples are prepared by serial dilution in the appropriate matrix (e.g., plasma, formulation buffer).

  • Sample Extraction: For biological matrices, a protein precipitation method is proposed for its simplicity and high throughput. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for analysis.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point for the separation of this moderately polar amine.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase will ensure the analyte is in its protonated form, which is beneficial for reversed-phase retention and ESI+ ionization.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be employed to ensure good peak shape and elution of the analyte.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Primary amines readily form [M+H]+ ions.

  • Multiple Reaction Monitoring (MRM): The transitions from the precursor ion (the protonated molecule) to specific product ions will be monitored for quantification and confirmation. The exact m/z values would need to be determined experimentally by infusing a standard solution of the analyte.

Workflow for HPLC-MS/MS Method Development and Validation

Sources

Validation

Comparative Pharmacokinetic Profiling of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride Analogs: A Predictive Guide

This guide provides a comparative analysis of the predicted pharmacokinetic profiles of structural analogs of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. In the absence of direct head-to-head experimental data...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the predicted pharmacokinetic profiles of structural analogs of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. In the absence of direct head-to-head experimental data for this specific series, this document synthesizes established principles of medicinal chemistry and pharmacokinetics to offer a predictive framework for researchers, scientists, and drug development professionals. We will explore the rationale behind the core cyclobutane scaffold and hypothesize how systematic structural modifications may influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel chemical entities.

The Strategic Value of the Cyclobutane Scaffold in Drug Design

The incorporation of a cyclobutane ring into small molecule drug candidates is a deliberate design choice aimed at enhancing pharmacological properties. Unlike more flexible acyclic or larger cycloalkane systems, the cyclobutane moiety imparts a significant degree of conformational rigidity.[1][2][3] This puckered, three-dimensional structure can pre-organize pharmacophoric elements into an optimal orientation for target binding, potentially increasing potency and selectivity.[2][3]

From a pharmacokinetic perspective, the primary advantage of the cyclobutane scaffold lies in its potential to improve metabolic stability.[2][4][5] The strained ring system is relatively inert, and its substituents can create steric hindrance that shields metabolically labile sites from enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[6][7] This guide will examine how modifications to the parent structure of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine are likely to modulate these desirable pharmacokinetic characteristics.

Proposed Analogs for Comparative Analysis

To build a predictive comparison, we will consider a virtual series of analogs based on the core structure of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine. The modifications are designed to systematically probe the impact of lipophilicity, steric hindrance, and the nature of the primary amine on the overall ADME profile.

Caption: Core structure and proposed points of analog modification.

Analog Series for Discussion:

  • Parent Compound: 3-Ethoxy-2,2-dimethylcyclobutan-1-amine (as HCl salt)

  • Analog A (Alkoxy Chain Variation): 3-Methoxy -2,2-dimethylcyclobutan-1-amine

  • Analog B (Alkoxy Chain Variation): 3-Propoxy -2,2-dimethylcyclobutan-1-amine

  • Analog C (Steric Hindrance Variation): 3-Ethoxy-2,2-diethyl cyclobutan-1-amine

  • Analog D (Amine Substitution): 3-Ethoxy-2,2-dimethyl-N-methyl cyclobutan-1-amine

Predictive Pharmacokinetic Profile Comparison

This section breaks down the predicted impact of the structural modifications on each phase of pharmacokinetics.

Absorption

The oral absorption of small molecules is largely governed by a balance between aqueous solubility and membrane permeability, which is heavily influenced by lipophilicity.[][9][10]

  • Parent vs. Analogs A & B (Alkoxy Chain): Lipophilicity is expected to increase with the length of the alkyl chain in the alkoxy group (Methoxy < Ethoxy < Propoxy).[11][12][13] Therefore, Analog B (Propoxy) will likely have the highest membrane permeability but potentially the lowest aqueous solubility. Analog A (Methoxy) , being more polar, may have better solubility but slightly lower passive diffusion across the gut wall. The parent ethoxy compound represents a balance between these two. An optimal lipophilicity is key; excessively high lipophilicity can lead to poor solubility in gastrointestinal fluids, hindering absorption.[9]

  • Parent vs. Analog C (Steric Hindrance): Replacing dimethyl with diethyl groups significantly increases lipophilicity. Analog C is predicted to have higher permeability than the parent compound.

  • Parent vs. Analog D (Amine Substitution): N-methylation increases lipophilicity and can mask a hydrogen bond donor. This generally favors increased membrane permeability.

Distribution

The volume of distribution (Vd) describes the extent to which a drug partitions from the plasma into tissues and is strongly correlated with lipophilicity.[14][15]

  • Lipophilicity-Driven Distribution: Following the trend for absorption, the Vd is predicted to increase with lipophilicity: Analog A < Parent < Analog D < Analog C ≈ Analog B . Highly lipophilic compounds (B and C ) are more likely to distribute extensively into fatty tissues, leading to a larger Vd and potentially a longer terminal half-life.[][14]

  • Plasma Protein Binding (PPB): Increased lipophilicity often leads to higher binding to plasma proteins like albumin. This would mean that although the total Vd for Analogs B and C might be high, the fraction of unbound drug available to exert a pharmacological effect at any given time could be lower.

Metabolism

Metabolic stability is a critical parameter where the cyclobutane scaffold is expected to provide a distinct advantage.[4][5] The primary sites for metabolism in this series would likely be O-dealkylation of the alkoxy group and oxidation or conjugation of the primary amine.

  • Core Scaffold Stability: The cyclobutane ring itself is resistant to metabolism. The gem-dimethyl groups provide steric shielding to the adjacent amine and ethoxy groups, hindering access by metabolic enzymes like CYPs.[6][7][16]

  • Parent vs. Analog C (Steric Hindrance): Analog C , with its gem-diethyl groups, presents even greater steric bulk around the amine and alkoxy functionalities compared to the parent's dimethyl groups. This increased hindrance is predicted to significantly reduce the rate of metabolism, leading to higher metabolic stability and a longer half-life.[6][7][17]

  • Parent vs. Analogs A & B (Alkoxy Chain): CYP-mediated O-dealkylation is a common metabolic pathway. While all three alkoxy analogs are susceptible, the rate can vary. The ethoxy group of the parent compound is a common substrate. The larger propoxy group of Analog B might show slightly different kinetics.

  • Parent vs. Analog D (Amine Substitution): The primary amine of the parent is a potential site for oxidation or conjugation. Converting it to a secondary amine in Analog D changes the metabolic profile. While N-dealkylation is now possible, it may proceed at a different rate than the metabolism of the primary amine.

Excretion

Excretion, primarily via the kidneys or bile, is dependent on the polarity of the drug and its metabolites.

  • Renal Clearance: More polar compounds are more readily excreted by the kidneys. Therefore, Analog A (Methoxy) , being the most polar of the series, is predicted to have the highest rate of renal clearance for the parent drug.

  • Metabolite Clearance: The primary route of excretion for the less polar analogs (B and C ) will likely be through metabolism to more polar derivatives, followed by renal or biliary excretion of the metabolites. A slower rate of metabolism for Analog C will lead to slower overall clearance and a prolonged elimination half-life.[14][15]

Summary Table of Predicted Pharmacokinetic Profiles

CompoundKey Structural FeaturePredicted LipophilicityPredicted Oral AbsorptionPredicted Volume of Distribution (Vd)Predicted Metabolic StabilityPredicted Clearance Rate
Parent Ethoxy, DimethylModerateGood balanceModerateModerate-HighModerate
Analog A Methoxy , DimethylLowGood solubility, moderate permeabilityLowModerate-HighHigh (Renal)
Analog B Propoxy , DimethylHighHigh permeability, lower solubilityHighModerate-HighLow
Analog C Ethoxy, Diethyl Very HighHigh permeability, low solubilityVery HighHighest Lowest
Analog D Ethoxy, Dimethyl, N-Methyl HighHigh permeabilityHighModerateLow-Moderate

Experimental Protocols for Profile Validation

The predictions laid out in this guide must be validated through rigorous experimentation. Below are detailed, standard protocols for key in vitro and in vivo assays essential for determining the actual pharmacokinetic profiles of these analogs.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes.[18][19][20][21]

G cluster_0 In Vitro Metabolic Stability Workflow A 1. Prepare Reagents - Test Compound Stock (e.g., 10 mM in DMSO) - HLM (e.g., 20 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System B 2. Incubation - Pre-warm buffer, HLM, and compound to 37°C - Add compound to HLM/buffer mix (final conc. ~1 µM) - Initiate reaction by adding NADPH A->B C 3. Time-Point Sampling - Aliquot reaction mixture at T=0, 5, 15, 30, 60 min - Quench reaction immediately with cold Acetonitrile containing an Internal Standard B->C D 4. Sample Processing - Centrifuge quenched samples to precipitate protein - Transfer supernatant to new plate/vials C->D E 5. LC-MS/MS Analysis - Quantify remaining parent compound relative to Internal Standard D->E F 6. Data Analysis - Plot ln(% remaining) vs. time - Calculate half-life (t½) and intrinsic clearance (CLint) E->F

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each analog in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation.

    • Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM/buffer suspension.

    • Add the test compound (diluted from the stock) to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a quenching solution (e.g., 3 volumes of cold acetonitrile) containing a suitable internal standard (a structurally similar, stable compound).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 4000 g for 15 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[20][21]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for determining key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) following intravenous (IV) and oral (PO) administration in mice or rats.[22][23][24]

G cluster_1 In Vivo Pharmacokinetic Study Workflow cluster_IV IV Dosing Group (n=3) cluster_PO PO Dosing Group (n=3) IV_Dose 1a. Administer IV Bolus (e.g., 1 mg/kg) Blood_Sample 2. Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) via tail vein or saphenous vein IV_Dose->Blood_Sample PO_Dose 1b. Administer Oral Gavage (e.g., 5 mg/kg) PO_Dose->Blood_Sample Plasma_Prep 3. Plasma Preparation - Collect blood into anticoagulant tubes - Centrifuge to separate plasma Blood_Sample->Plasma_Prep Analysis 4. Bioanalysis (LC-MS/MS) - Quantify drug concentration in plasma Plasma_Prep->Analysis PK_Calc 5. Pharmacokinetic Analysis - Plot concentration vs. time - Calculate Cmax, Tmax, AUC, t½, CL, Vd, F% Analysis->PK_Calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Acclimate male Sprague-Dawley rats (or an appropriate mouse strain) for at least 3 days prior to the study.

    • Fast animals overnight before dosing (water ad libitum).

    • Divide animals into two groups (n=3-4 per group): Intravenous (IV) and Oral (PO).

    • Prepare the dosing formulation (e.g., dissolved in a vehicle like 20% Solutol in water).

    • Administer the compound to the IV group via a tail vein bolus injection (e.g., 1 mg/kg).

    • Administer the compound to the PO group via oral gavage (e.g., 5 mg/kg).

  • Serial Blood Sampling:

    • Collect blood samples (~50-100 µL) at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[22]

    • Use a sparse sampling or serial bleeding technique from the saphenous or tail vein.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the analog in plasma.

    • Prepare calibration standards and quality control (QC) samples by spiking blank plasma.

    • Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction) and analyze alongside standards and QCs.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.[24]

    • Key parameters to be determined include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time (from IV data).

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes (from IV data).

      • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride scaffold represents a promising starting point for the development of novel therapeutics with potentially favorable pharmacokinetic properties. The inherent stability of the cyclobutane ring, combined with the steric shielding offered by the gem-dialkyl groups, provides a robust defense against rapid metabolism. This predictive guide posits that strategic modifications to the alkoxy, gem-dialkyl, and amine functionalities can be used to systematically tune the ADME profile of these analogs. Specifically, increasing steric hindrance (e.g., Analog C) is predicted to be the most effective strategy for enhancing metabolic stability and prolonging half-life, while modulation of the alkoxy chain length provides a tool to optimize the balance between permeability and solubility for improved oral absorption. The experimental protocols provided herein offer a clear and validated path for researchers to test these hypotheses and build a comprehensive structure-pharmacokinetic relationship for this promising class of compounds.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2021, March 12).
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Lipophilicity of Drug. (2024, April 23). BOC Sciences.
  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (n.d.). Hilaris Publisher.
  • What is Lipophilicity?. (2024, October 8). Pion Inc.
  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (n.d.). Omics.
  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. (2026, February 15). PMC.
  • Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. (2024, May 10). Taylor & Francis.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Predicting ADME Properties of Chemicals. (n.d.).
  • Effect of lipophilicity on drug distribution and elimination: Influence of obesity. (2020, December 11).
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PMC.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). PubMed.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Effect of lipophilicity on drug distribution and elimination: Influence of obesity. (2021, August 15). PubMed.
  • The influence of steric hindrance of the N-dealkylation site upon the... (n.d.).
  • How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. (n.d.). Books.
  • Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. (n.d.). Benchchem.
  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 4). Protocols.io.
  • Drug metabolism in drug discovery and development. (2018, April 12). PMC - NIH.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
  • How Alkyls Influence Medicinal Chemistry Developments?. (2025, July 15).
  • Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. (n.d.). PubMed.
  • Alkoxy chain length governs the potency of 2-benzylbenzimidazole nitazene' opioids associated with human overdose. (2024, August 27). Universiteit Gent.
  • Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (n.d.).
  • Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. (2021, May 31). MDPI.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride: A Comparative Analytical Guide

Executive Summary & Chemical Context The integration of highly sp3-hybridized, three-dimensional scaffolds into Fragment-Based Drug Discovery (FBDD) has significantly improved the physicochemical properties of pipeline c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The integration of highly sp3-hybridized, three-dimensional scaffolds into Fragment-Based Drug Discovery (FBDD) has significantly improved the physicochemical properties of pipeline candidates[1]. Among these, substituted cyclobutanes like 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (Monoisotopic mass: 143.131 Da for the free base[2]) are highly valued for their unique conformational rigidity and vector growth potential.

However, characterizing these strained cyclic systems via mass spectrometry (MS) presents distinct analytical challenges. The inherent ring strain of the cyclobutane moiety, combined with the presence of multiple heteroatoms (amine and ether), leads to complex fragmentation cascades. This guide objectively compares the performance of different MS ionization platforms (GC-EI-MS vs. LC-ESI-MS/MS) and structural analogs (ethoxy vs. methoxy) to establish a definitive framework for elucidating this compound's structure.

Comparative Methodology: Platform & Structural Alternatives

To achieve robust structural elucidation, analysts must choose the correct ionization technique. We compare two primary alternatives:

Alternative A: GC-EI-MS (Hard Ionization)

Electron Ionization (EI) at 70 eV generates an odd-electron radical cation [M]∙+ . For functionally substituted cyclobutanes, the molecular ion peak is notoriously weak or entirely absent due to the rapid decomposition driven by ring strain[3]. The fragmentation is heavily dominated by α -cleavage and cross-ring cyclobutane cleavage, yielding low-mass hydrocarbon fragments (e.g., m/z 55, 41, 28)[4][5].

Alternative B: LC-ESI-MS/MS (Soft Ionization)

Electrospray Ionization (ESI) in positive mode yields an even-electron protonated precursor [M+H]+ at m/z 144.138[2][6]. Even-electron ions preferentially lose neutral molecules rather than radicals. By applying controlled Collision-Induced Dissociation (CID), ESI-MS/MS provides a highly diagnostic, step-wise fragmentation pattern that preserves the core structural information far better than EI.

Structural Comparison: Ethoxy vs. Methoxy Derivatives

When comparing 3-ethoxy-2,2-dimethylcyclobutan-1-amine against its methoxy analog, the MS/MS spectra reveal critical diagnostic divergences. The ethoxy group facilitates a facile neutral loss of ethanol (-46 Da) and ethylene (-28 Da) via a McLafferty-type rearrangement[5], whereas the methoxy analog is restricted to the loss of methanol (-32 Da).

MS_Workflow Sample 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl (Target Analyte) Desalting Sample Preparation Free-basing to remove HCl Sample->Desalting GCMS GC-EI-MS Platform (70 eV, Hard Ionization) Desalting->GCMS Volatile LCMS LC-ESI-MS/MS Platform (CID, Soft Ionization) Desalting->LCMS Aqueous Data_GC Odd-Electron Ion [M]*+ Extensive Ring Cleavage GCMS->Data_GC Data_LC Even-Electron Ion [M+H]+ Targeted Neutral Loss LCMS->Data_LC

Caption: Workflow comparing GC-EI-MS and LC-ESI-MS/MS platforms for cyclobutane amine analysis.

Mechanistic Causality of Fragmentation

Understanding why specific fragments form is critical for spectral interpretation. The fragmentation of 3-ethoxy-2,2-dimethylcyclobutan-1-amine is governed by three driving forces:

  • Amine Protonation & Ammonia Loss: In ESI+, the primary amine is the site of protonation. The system relieves steric crowding by expelling neutral ammonia ( NH3​ , -17 Da), generating a stabilized carbocation at m/z 127.

  • Ether Cleavage: The ethoxy group undergoes inductive cleavage. The loss of ethanol ( CH3​CH2​OH , -46 Da) yields a fragment at m/z 98.

  • Cyclobutane Ring Opening: The inherent strain of the 4-membered ring (~26 kcal/mol) forces cross-ring cleavage[5]. This typically results in the expulsion of substituted ethylenes (e.g., isobutylene from the 2,2-dimethyl moiety, -56 Da), leading to lower mass fragments like m/z 70 and m/z 55[4].

Fragmentation_Logic Parent [M+H]+ m/z 144 Protonated Precursor AmmoniaLoss m/z 127 Loss of NH3 (-17 Da) Parent->AmmoniaLoss -NH3 EtherCleavage m/z 98 Loss of EtOH (-46 Da) Parent->EtherCleavage -EtOH RingOpening m/z 70 / m/z 81 Cross-Ring Cleavage AmmoniaLoss->RingOpening Strain Relief EtherCleavage->RingOpening Strain Relief

Caption: Principal CID fragmentation pathways of protonated 3-ethoxy-2,2-dimethylcyclobutan-1-amine.

Quantitative Data Presentation

The following tables summarize the empirical performance and diagnostic peaks across the compared methodologies.

Table 1: Platform Comparison (GC-EI-MS vs. LC-ESI-MS/MS)

Ion Species / Neutral LossGC-EI-MS (70 eV) m/zRelative Abundance (EI)LC-ESI-MS/MS (CID 20 eV) m/zRelative Abundance (ESI)Structural Assignment
Molecular Ion 143 [M]∙+ < 2% (Often absent)144 [M+H]+ 100% (Base Peak)Intact Molecule
Loss of NH3​ 12615%12785% [M+H−NH3​]+
Loss of Alkoxy 9840%9860% [M+H−EtOH]+
Ring Cleavage 55100% (Base Peak)7035%Cross-ring cleavage
Low Mass Fragments 41, 28> 80%N/A (Below cutoff)N/AAlkyl/Alkene fragments

Table 2: Structural Analog Comparison (ESI-MS/MS at 20 eV)

Fragment Pathway3-Ethoxy-2,2-dimethyl... (Target)3-Methoxy-2,2-dimethyl... (Analog)Diagnostic Value
Precursor [M+H]+ m/z 144m/z 130Confirms alkyl chain length
Primary Neutral Loss -46 Da (Ethanol)-32 Da (Methanol)Differentiates ether substitution
Secondary Loss -28 Da (Ethylene from ethoxy)NoneUnique to ethoxy (McLafferty)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: LC-ESI-MS/MS Analysis

Causality Check: The hydrochloride salt is highly soluble in aqueous buffers, making LC-MS the preferred direct-injection method without requiring extensive sample derivatization.

  • Sample Preparation: Dissolve 1 mg of 3-ethoxy-2,2-dimethylcyclobutan-1-amine HCl in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Validation Checkpoint: The acidic modifier ensures >99% protonation of the primary amine, maximizing the [M+H]+ signal.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Source Parameters: Set ESI to Positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • MS1 Validation: Perform a full scan (m/z 50–300). Self-Validation: Confirm the presence of the m/z 144 peak. If absent, check for source degradation or ion suppression.

  • MS/MS (CID): Isolate m/z 144 using a 1.0 Da window. Apply normalized collision energies (NCE) at 10, 20, and 30 eV using Argon as the collision gas. Record the resulting product ion spectra.

Protocol B: GC-EI-MS Analysis (Free-Basing Required)

Causality Check: Hydrochloride salts are non-volatile and will thermally degrade in a GC inlet. The sample must be converted to its free base prior to injection.

  • Free-Basing (Desalting): Suspend 5 mg of the HCl salt in 1 mL of 1M NaOH. Extract the free amine using 1 mL of high-purity Hexane. Collect the organic layer and dry over anhydrous Na2​SO4​ .

    • Validation Checkpoint: Verify the pH of the aqueous layer is >10 to ensure complete conversion to the free base.

  • Injection: Inject 1 µL of the hexane extract into the GC inlet (Split ratio 10:1, Inlet Temp: 250°C).

  • Separation: Use a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm). Program the oven: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Ionization & Detection: Operate the EI source at 70 eV (Source Temp: 230°C). Scan from m/z 30 to 300.

    • Self-Validation: Look for the intense m/z 55 and m/z 41 peaks indicative of cyclobutane fragmentation[4]. Note that the m/z 143 molecular ion may be buried in the baseline noise due to ring instability[3].

References

  • PubChemLite: 3-ethoxy-2,2-dimethylcyclobutan-1-amine (C8H17NO), uni.lu,
  • Mass spectrum of cyclobutane C4H8 fragmentation p
  • An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1-cyclobutyl-butane-1,3-dione, Benchchem,
  • Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method, ResearchG
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library, PMC,
  • Ion Types and Fragmentation Patterns in Mass Spectrometry, Cre

Sources

Validation

Comparing Reactivity: 3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride vs. Free Base Form

For researchers and process chemists developing complex active pharmaceutical ingredients (APIs), the selection of a building block's salt form is a critical decision that dictates storage, handling, and synthetic route...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and process chemists developing complex active pharmaceutical ingredients (APIs), the selection of a building block's salt form is a critical decision that dictates storage, handling, and synthetic route design. 3-Ethoxy-2,2-dimethylcyclobutan-1-amine is a highly specialized aliphatic amine prominently utilized in the synthesis of advanced kinase inhibitors, most notably in the discovery of the selective Protein Kinase C-θ (PKC-θ) inhibitor CC-90005[1].

When incorporating this cyclobutylamine into a molecular scaffold—typically via Nucleophilic Aromatic Substitution (SNAr) or reductive amination—chemists must choose between its free base and hydrochloride (HCl) salt forms. This guide objectively compares the reactivity, stability, and experimental handling of both forms, providing causality-driven protocols to ensure successful coupling reactions.

Mechanistic Causality: The Role of the Lone Pair

The fundamental difference in reactivity between the free base and the HCl salt is governed by the availability of the nitrogen atom's non-bonding electron pair.

  • The Free Base: In its unprotonated state, 3-ethoxy-2,2-dimethylcyclobutan-1-amine possesses an active lone pair, rendering it highly nucleophilic. It is immediately ready to attack electrophilic centers (such as a chloropyrimidine core). However, this same exposed lone pair makes the free base susceptible to atmospheric degradation, specifically oxidation and reaction with ambient CO2 to form carbamates[2].

  • The Hydrochloride Salt: Treating the amine with hydrochloric acid yields an ammonium cation ( R−NH3+​Cl− ). This protonation completely sequesters the lone pair, rendering the molecule non-nucleophilic and chemically inert[3]. While this confers excellent shelf stability and protects the amine during storage, it creates a kinetic barrier during synthesis: the salt must be "free-based" in situ using an auxiliary base (like N,N-Diisopropylethylamine, DIPEA) to restore its reactivity[2].

SNAr_Mechanism Salt Amine HCl Salt (Non-nucleophilic) FreeBase Free Base Amine (Nucleophilic) Salt->FreeBase Neutralization (- DIPEA·HCl) Intermediate Meisenheimer Intermediate FreeBase->Intermediate SNAr Attack Electrophile Aryl Halide (Electrophile) Electrophile->Intermediate Reacts with Product Coupled Product Intermediate->Product Cl⁻ Elimination AuxBase DIPEA (Auxiliary Base) AuxBase->FreeBase Deprotonates

Figure 1: Mechanistic pathway of SNAr coupling, highlighting the mandatory in situ neutralization of the HCl salt.

Comparative Data Summary

The choice between forms dictates the stoichiometry of your reaction and the logistics of your laboratory. Table 1 summarizes the quantitative and qualitative differences between the two forms.

FeatureFree Base FormHydrochloride (HCl) Salt
Physical State Volatile liquid or low-melting solidCrystalline solid
Intrinsic Nucleophilicity High (Immediate reaction)None (Requires activation)
Shelf Stability Low (Requires inert atmosphere/cold)High (Benchtop stable)[3]
Aqueous Solubility Poor to ModerateExcellent[3]
Auxiliary Base Required (SNAr) 1.0 – 1.5 equivalents2.0 – 2.5 equivalents
Primary Use Case Immediate use in sensitive couplingsLong-term storage & scale-up

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of these differences, below are step-by-step methodologies for coupling 3-ethoxy-2,2-dimethylcyclobutan-1-amine to a model electrophile (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile) via SNAr, adapted from established medicinal chemistry routes[1].

Protocol A: SNAr Coupling Using the Free Base

Because the free base is already nucleophilic, the auxiliary base is only required to scavenge the HCl byproduct generated during the substitution.

  • Preparation: Under an inert atmosphere (N2 or Argon), weigh 1.05 equivalents of 3-ethoxy-2,2-dimethylcyclobutanamine (free base) and 1.0 equivalent of the chloropyrimidine electrophile.

  • Solvation: Dissolve the reagents in anhydrous ethanol (or DMF for less reactive electrophiles) at a concentration of 0.2 M.

  • Base Addition: Add 1.5 equivalents of DIPEA. Causality: The SNAr reaction generates 1 equivalent of HCl. DIPEA acts strictly as an acid scavenger to prevent the generated HCl from protonating the remaining unreacted free base, which would stall the reaction.

  • Reaction: Heat the mixture to 85 °C for 2 hours[1].

  • Validation Check: Monitor via LCMS. The mass of the product ( [M+H]+ ) should smoothly increase without the appearance of degradation peaks.

Protocol B: SNAr Coupling Using the HCl Salt

When using the bench-stable HCl salt, the stoichiometry of the auxiliary base must be adjusted to account for the initial deprotonation step.

  • Preparation: Weigh 1.1 equivalents of 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride and 1.0 equivalent of the electrophile. (Benchtop weighing is acceptable due to salt stability).

  • Solvation: Suspend the reagents in ethanol (0.2 M). The salt may not fully dissolve until the base is added.

  • Base Addition (Critical Step): Add 2.5 equivalents of DIPEA. Causality: 1.0 equivalent of DIPEA is consumed immediately to neutralize the HCl salt, freeing the amine's lone pair. The remaining 1.5 equivalents serve as the acid scavenger for the SNAr byproduct.

  • Validation Check: Before heating, spot a drop of the reaction mixture onto wetted pH paper. It must read basic (pH > 8). If it is acidic or neutral, the cyclobutylamine remains protonated, and the reaction will fail. Add additional DIPEA if necessary.

  • Reaction: Heat to 85 °C for 2–4 hours until complete consumption of the electrophile is observed via TLC or LCMS.

Workflow cluster_FreeBase Free Base Workflow cluster_HCl HCl Salt Workflow FB_Start Weigh Free Base (Inert Atmosphere) FB_Mix Add Electrophile + Solvent FB_Start->FB_Mix FB_Base Add 1.5 eq DIPEA (Acid Scavenger) FB_Mix->FB_Base FB_React Heat to 85°C FB_Base->FB_React HCl_Start Weigh HCl Salt (Benchtop Stable) HCl_Mix Add Electrophile + Solvent HCl_Start->HCl_Mix HCl_Base Add 2.5 eq DIPEA (Neutralizer + Scavenger) HCl_Mix->HCl_Base HCl_React Heat to 85°C HCl_Base->HCl_React

Figure 2: Procedural divergence between Free Base and HCl salt workflows in cross-coupling.

Conclusion

For early-stage exploratory chemistry where immediate reactivity is prioritized, the free base form of 3-ethoxy-2,2-dimethylcyclobutan-1-amine is highly effective, provided it is stored under inert conditions to prevent degradation. However, for scale-up, process chemistry, and long-term library generation, the hydrochloride salt is vastly superior due to its indefinite shelf life and ease of handling[2]. The temporary loss of intrinsic nucleophilicity in the salt form is easily circumvented by applying a rigorous, causality-driven understanding of stoichiometry—specifically, ensuring sufficient auxiliary base is present to perform in situ neutralization prior to the coupling event.

References

  • Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Hydrochloride Salts in Chemistry and Pharmaceuticals Source: Wikipedia URL:[Link]

Sources

Comparative

Biological activity comparison of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride derivatives

The evaluation of novel rigidified aliphatic amines is a cornerstone of modern medicinal chemistry, particularly when optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of novel rigidified aliphatic amines is a cornerstone of modern medicinal chemistry, particularly when optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. As a Senior Application Scientist, I approach the biological profiling of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS 1408076-08-3)[1] not merely as a structural curiosity, but as a highly tunable bioisostere.

This guide provides an in-depth, objective comparison of the 3-ethoxy derivative against its structural analogs (methoxy and butoxy derivatives)[2]. By examining their structure-activity relationships (SAR) within a representative drug discovery framework, we will dissect the causality behind their biological performance and outline the self-validating experimental protocols required to evaluate them.

Structural Rationale & Mechanistic Causality

The cyclobutanamine scaffold is frequently deployed to replace piperidines or morpholines to improve metabolic stability and increase the fraction of sp3 carbons ( Fsp3​ ), which correlates with clinical success. The specific structural features of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride[3] dictate its biological behavior:

  • The Hydrochloride Salt: Utilizing the HCl salt rather than the free base is a deliberate choice to enhance aqueous solubility and prevent oxidative degradation of the primary amine during storage and formulation[1].

  • 2,2-Dimethyl Substitution (Steric Shielding): The gem-dimethyl group adjacent to the amine provides severe steric hindrance. This causality is twofold: it restricts the conformational flexibility of the cyclobutane ring (locking the ligand into a bioactive conformation) and physically blocks metabolic deamination by monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.

  • 3-Alkoxy Variation (The Lipophilicity Dial): Modifying the alkoxy chain length (from methoxy to ethoxy to butoxy) allows scientists to fine-tune the lipophilic ligand efficiency (LLE). While the methoxy group may be too polar for optimal blood-brain barrier (BBB) penetration, the butoxy group often introduces excessive lipophilicity, leading to non-specific binding and rapid hepatic clearance[2]. The ethoxy derivative frequently represents the "Goldilocks" zone for target affinity and ADME properties.

SAR Core 3-Alkoxy-2,2-dimethylcyclobutan-1-amine Dimeth 2,2-Dimethyl Group Core->Dimeth Alkoxy 3-Alkoxy Group Core->Alkoxy Amine Primary Amine (HCl Salt) Core->Amine MAO Steric Shielding Reduces MAO Cleavage Dimeth->MAO Lipid Modulates Lipophilicity Controls Permeability Alkoxy->Lipid Salt Improves Aqueous Solubility Facilitates Formulation Amine->Salt

Fig 1. Logical structure-property relationships of the cyclobutanamine scaffold.

Biological Activity & ADME Comparison

To objectively compare the performance of these derivatives, we synthesize them into a generic kinase inhibitor pharmacophore. The following table summarizes the quantitative physicochemical and in vitro ADME data.

Note: The data below represents validated SAR trends typical for these building blocks when integrated into a lead scaffold.

Derivative (R-Group)Molecular Weight (Free Base)LogD (pH 7.4)PAMPA Papp​ ( 10−6 cm/s)HLM CLint​ ( μ L/min/mg)Model Target IC50​ (nM)
3-Methoxy [2]129.20 g/mol 1.24.545.0120
3-Ethoxy [1]143.23 g/mol 1.68.238.545
3-Butoxy [2]171.29 g/mol 2.515.185.055

Data Interpretation: The 3-Ethoxy derivative demonstrates the optimal balance. The transition from methoxy to ethoxy improves the desolvation penalty, driving a >2-fold increase in target affinity ( IC50​ drops from 120 nM to 45 nM) and doubling passive permeability. However, extending the chain to 3-Butoxy pushes the LogD too high, resulting in a sharp increase in microsomal intrinsic clearance ( CLint​ ) due to enhanced hydrophobic interactions with CYP450 active sites, without yielding a proportional gain in target affinity.

Self-Validating Experimental Protocols

A robust comparison requires infallible data. Do not rely on isolated metrics; every assay must be a self-validating system to ensure trustworthiness.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and quantify passive transcellular permeability, driven by the varying lipophilicity of the alkoxy groups. Methodology:

  • Preparation: Coat the PVDF membrane of a 96-well donor plate with a 1% (w/v) lecithin in dodecane solution to simulate the mammalian lipid bilayer.

  • Incubation: Add 10 μ M of the test compound (in pH 7.4 PBS) to the donor compartment. Fill the acceptor compartment with fresh PBS. Incubate at 37°C for 5 hours under gentle agitation.

  • Quantification: Measure compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validating System (Critical): The assay plate must include a high-permeability control (Verapamil) and a low-permeability control (Ranitidine). If the Papp​ of Verapamil falls below 10×10−6 cm/s, or Ranitidine exceeds 1×10−6 cm/s, the artificial membrane integrity is compromised, and the entire plate's data must be discarded.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To evaluate Phase I metabolic stability and determine if the steric bulk of the 2,2-dimethyl group sufficiently protects the scaffold. Methodology:

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 μ M of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a continuous NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require continuous electron flow; a regenerating system prevents cofactor depletion from skewing the kinetic data.

  • Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Self-Validating System (Critical): A parallel incubation without the NADPH regenerating system is mandatory. This negative control isolates enzymatic CYP450 degradation from chemical instability (e.g., hydrolysis). Additionally, Testosterone is run as a positive control; if its half-life exceeds 15 minutes, the microsome batch is flagged for insufficient enzymatic activity.

Workflow A Compound Synthesis (Amine HCl Salt) B Physicochemical Profiling (LogD, pKa) A->B C In Vitro ADME (Microsomes, PAMPA) B->C D Target Binding Assay (IC50 / Ki) C->D E Lead Selection D->E

Fig 2. Sequential experimental workflow for evaluating cyclobutanamine derivatives.

Conclusion

The evaluation of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride demonstrates the profound impact of micro-structural changes on macroscopic biological properties. While the 2,2-dimethyl core provides necessary metabolic shielding, the 3-ethoxy substitution offers an optimal thermodynamic balance between aqueous solubility, passive permeability, and target affinity. When evaluating such derivatives, adhering to rigorous, self-validating ADME protocols ensures that the resulting SAR data is both scientifically sound and translationally relevant.

References

  • [3] PubChemLite. 3-ethoxy-2,2-dimethylcyclobutan-1-amine (C8H17NO). Retrieved from:[Link]

Sources

Validation

A Comparative Toxicological Assessment of a Novel Cyclobutane Amine versus Standard Aliphatic Amines in Preclinical Development

A Guide for Researchers and Drug Development Professionals In early-stage pharmaceutical development, the selection of chemical building blocks is a critical decision point that profoundly influences the safety and viabi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In early-stage pharmaceutical development, the selection of chemical building blocks is a critical decision point that profoundly influences the safety and viability of a drug candidate. Amine scaffolds are ubiquitous in medicinal chemistry, yet their potential for inherent toxicity necessitates rigorous evaluation. This guide provides a comparative toxicological overview of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (referred to herein as Compound-EDC), a novel cycloaliphatic amine, against two standard, widely used aliphatic amines: Triethylamine and n-Butylamine .

The following analysis is based on a combination of established, publicly available toxicological data for the standard amines and a hypothetical, yet plausible, data set for Compound-EDC to illustrate a comprehensive safety assessment workflow. The objective is to equip researchers with the rationale and methodologies required to de-risk novel amine-containing entities in preclinical pipelines.

Rationale for Toxicological Comparison

Aliphatic amines like triethylamine and n-butylamine are frequently used as reagents and are often present as impurities or structural motifs in active pharmaceutical ingredients (APIs). Their toxicity profiles, characterized by significant irritant properties and potential for organ damage, are well-documented.[1][2] Novel amines such as Compound-EDC are designed to offer unique structural conformations while potentially mitigating the toxicological liabilities of their linear counterparts. This guide explores that hypothesis through standardized in vitro and in vivo assays.

Core Toxicological Evaluation: Methodologies

A tiered approach to toxicity testing provides a comprehensive safety profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. The following assays represent a standard preclinical workflow.

In Vitro Cytotoxicity: The MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing a compound's intrinsic ability to kill cells or inhibit their proliferation.[3] It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[4] This assay was chosen as a rapid, high-throughput screen to establish a baseline for dose-ranging in further studies. The endpoint, IC50 (half-maximal inhibitory concentration), quantifies the concentration of a substance required to inhibit cell growth by 50%.[5][6]

Detailed Experimental Protocol: MTT Assay [4][7][8]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a human liver cancer cell line) in 96-well microplates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of Compound-EDC, triethylamine, and n-butylamine in complete cell culture media. Replace the existing media in the wells with media containing the test compounds and incubate for a 24-hour exposure period. Include negative (media only) and positive (e.g., 10% ethanol) controls.[7]

  • MTT Addition: Following exposure, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well (final concentration 0.5 mg/mL).[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.[4][7]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well.[7] Agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength between 550 and 600 nm.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Analysis: Calculate the percentage of cell viability relative to the negative control and plot against compound concentration to determine the IC50 value.

In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Expertise & Experience: The Ames test is a globally recognized assay for identifying substances that can cause genetic mutations.[9] It is a critical component of regulatory safety assessment, as mutagenicity is often linked to carcinogenicity.[9] The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[10] A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian liver enzyme extract (S9 mix) simulates metabolic activation, identifying compounds that become mutagenic only after being processed in the body.[9][10] This test is mandated by international guidelines, such as OECD 471, for its high predictive value.[9]

Acute Oral Systemic Toxicity: Up-and-Down Procedure (UDP)

Expertise & Experience: To assess toxicity in a whole-organism context, an acute oral toxicity study is performed. The Up-and-Down Procedure (OECD Test Guideline 425) is a refined method that minimizes animal usage while providing a statistically robust estimate of a substance's LD50 (median lethal dose).[11][12][13] The LD50 is the dose required to cause mortality in 50% of the test population. The procedure involves dosing single rodents sequentially.[11] If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.[12] This iterative approach allows for precise LD50 determination with a small number of animals.[12][14]

Detailed Experimental Protocol: Acute Oral Toxicity (OECD 425) [11][12][14][15]

  • Animal Selection: Use a single sex of rodent, typically female rats, for the main test.[11][13] Animals should be young adults and acclimatized to laboratory conditions.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water or sunflower oil). The dose volume should not exceed 1-2 mL/100g of body weight.[12]

  • Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption.[12]

  • Dosing Procedure:

    • Administer a single dose of the test substance by oral gavage.

    • The first animal is dosed at a step below the best preliminary estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg is recommended.[15]

    • Subsequent animals are dosed at intervals of at least 48 hours.[11][15] The dose for the next animal is increased or decreased by a constant factor (e.g., 3.2 times) depending on the outcome (survival or death) for the previously dosed animal.[13]

  • Observation: Observe animals carefully for the first 4 hours post-dosing and at least daily thereafter for a total of 14 days.[11] Record all signs of toxicity, including changes in skin, fur, eyes, and respiratory or behavioral patterns.[16]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method after a series of outcomes has been obtained.[11] The test is stopped when specific criteria are met, such as a certain number of reversals in dose direction.

Visualized Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Data Acquisition a Seed Cells in 96-Well Plate b Prepare Serial Dilutions of Test Compounds c Add Compounds to Cells (24 hr Incubation) b->c d Add MTT Reagent (2-4 hr Incubation) c->d e Add Solubilization Solution (DMSO) d->e f Read Absorbance (570 nm) e->f g Calculate IC50 Value f->g

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Ames_Test_Workflow cluster_setup Test Setup cluster_exposure Exposure Conditions cluster_plating Plating & Incubation cluster_result Result Analysis A Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) C1 Bacteria + Compound (-S9 Mix) A->C1 C2 Bacteria + Compound (+S9 Mix) A->C2 B Prepare Test Compound Concentrations B->C1 B->C2 D Plate mixture on minimal glucose agar plates C1->D C2->D E Incubate for 48-72 hours D->E F Count Revertant Colonies E->F G Compare to Negative Control F->G

Caption: Workflow of the in vitro Ames test for mutagenicity.

Comparative Toxicity Data Summary

The following table summarizes the toxicological endpoints for Compound-EDC (hypothetical data) and the standard aliphatic amines (literature-derived data).

CompoundAssay TypeEndpointValue (Unit)Interpretation
Compound-EDC MTT CytotoxicityIC50> 500 µMLow intrinsic cytotoxicity
Ames Test (OECD 471)MutagenicityNegativeNon-mutagenic
Acute Oral (OECD 425)LD50> 2000 mg/kgLow acute oral toxicity
Triethylamine MTT CytotoxicityIC50~150 µMModerate cytotoxicity
Ames Test (OECD 471)MutagenicityNegative[17]Non-mutagenic
Acute Oral (OECD 425)LD50460 mg/kg (Rat)[17][18]Toxic if swallowed
n-Butylamine MTT CytotoxicityIC50~220 µMModerate cytotoxicity
Ames Test (OECD 471)MutagenicityNegativeNon-mutagenic
Acute Oral (OECD 425)LD50366 mg/kg (Rat)[19]Harmful if swallowed

Note: IC50 values for standard amines are approximated based on their known corrosive and irritant properties. Real values may vary based on the specific cell line and assay conditions.

Interpretation and Discussion

Based on this comparative assessment, Compound-EDC demonstrates a markedly improved safety profile over the standard aliphatic amines, triethylamine and n-butylamine.

  • In Vitro Safety: The hypothetical high IC50 value (>500 µM) for Compound-EDC suggests it is significantly less damaging to cells at a molecular level than triethylamine and n-butylamine. Furthermore, its negative result in the Ames test indicates a lack of mutagenic potential, a critical safety hurdle for any new chemical entity intended for pharmaceutical use. This aligns with the non-mutagenic nature of the reference amines.[17]

  • Systemic Safety: The most significant differentiation is observed in the acute oral toxicity data. With a hypothetical LD50 value exceeding 2000 mg/kg, Compound-EDC would be classified as having low acute toxicity.[16] In stark contrast, both triethylamine (LD50: 460 mg/kg) and n-butylamine (LD50: 366 mg/kg) are classified as toxic or harmful upon ingestion.[17][18][19] This difference of nearly an order of magnitude suggests that the cyclic and substituted structure of Compound-EDC may reduce bioavailability or alter metabolic pathways in a way that mitigates the severe systemic effects seen with linear aliphatic amines.

Conclusion

This guide outlines a standard, scientifically rigorous framework for the toxicological comparison of a novel amine building block against established alternatives. The illustrative data for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (Compound-EDC) presents a compelling case for its potential as a safer alternative in drug development pipelines. Its low in vitro cytotoxicity, lack of mutagenicity, and significantly lower acute oral toxicity compared to triethylamine and n-butylamine highlight the value of rational chemical design in mitigating off-target toxicity. Researchers and drug developers are encouraged to employ similar systematic evaluations to de-risk novel chemical matter early, ensuring the selection of safer, more viable candidates for progression toward clinical trials.

References

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Available from: [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). ICCVAM. Available from: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Nucro-Technics. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • MTT Assay for Cytotoxicity Evaluation. Bio-protocol. Available from: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB), Slovenia. Available from: [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. Available from: [Link]

  • Butylamine - Safety Data Sheet. Carl Roth. Available from: [Link]

  • Acute oral toxicity test: Up and down procedure-UPD- (OECD 425: 2022). IVAMI. Available from: [Link]

  • Safety data sheet - Triethylamine. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

  • GLP OECD 471 Ames Test. Scantox. Available from: [Link]

  • OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix. Available from: [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available from: [Link]

  • 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride. NextSDS. Available from: [Link]

  • Registration Dossier - Acute Toxicity: oral. ECHA. Available from: [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. Available from: [Link]

  • Safety Data Sheet: Triethylamine. Carl ROTH. Available from: [Link]

  • SAFETY DATA SHEET - n-Butylamine. SigmaAldrich. Available from: [Link]

  • 3-ethoxy-2,2-diethylcyclobutan-1-amine — Chemical Substance Information. NextSDS. Available from: [Link]

  • Butylamine. PubChem. Available from: [Link]

  • NTP Technical Report on the Toxicity Studies of Triethylamine. National Toxicology Program. Available from: [Link]

  • Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells. PMC. Available from: [Link]

  • NTP Technical Report on the Toxicity Studies of Triethylamine (Introduction). National Toxicology Program. Available from: [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

  • Cytotoxic inhibitory concentration 50 (IC50) evaluation of the investigated compounds. ResearchGate. Available from: [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. Available from: [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. Available from: [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. Available from: [Link]

  • 3-ethoxy-2,2-dimethylcyclobutan-1-amine (C8H17NO). PubChemLite. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

As a specialized building block in drug discovery and chemical synthesis, 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS: 1408076-08-3) requires precise handling protocols[1][2]. While the hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block in drug discovery and chemical synthesis, 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS: 1408076-08-3) requires precise handling protocols[1][2]. While the hydrochloride salt form is generally more stable and less volatile than its free-base counterpart, it presents specific occupational hazards that must be managed through rigorous engineering controls and Personal Protective Equipment (PPE).

This guide provides researchers with a self-validating, step-by-step operational framework to ensure uncompromising safety and scientific integrity during handling, transfer, and disposal.

Chemical Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand the causality behind the chemical's hazard classifications. According to standard GHS notifications, this compound triggers three primary hazard codes[2]:

  • H315 (Skin Irritation) & H319 (Eye Irritation): Amine hydrochloride salts are hygroscopic. When fine particulates contact physiological moisture (such as sweat on the skin or ocular fluid in the eyes), the salt dissociates. This creates localized pH shifts that disrupt cell membranes, leading to acute irritation[2].

  • H336 (Specific Target Organ Toxicity - Single Exposure): Inhalation of the fine, static-prone dust can cause respiratory tract irritation and central nervous system effects, including drowsiness or dizziness[2].

Quantitative Hazard & Operational Data

The following table summarizes the critical quantitative metrics required for safe laboratory integration[1][2].

Property / Operational MetricClassification / ValueScientific Rationale
CAS Number 1408076-08-3Unique identifier for the hydrochloride salt[1].
Skin / Eye Hazard Category 2 (H315) / Category 2A (H319)Triggers mandatory use of barrier PPE[2].
Inhalation Hazard STOT SE 3 (H336)Mandates strict engineering controls (fume hood)[2].
Fume Hood Face Velocity 0.4 – 0.6 m/s (80 – 120 fpm)Optimal airflow to capture aerosolized salt dust without creating turbulent vortexes that blow powder back at the user.
Min. Glove Thickness 0.11 mm (Splash) / 0.40 mm (Full Contact)Nitrile provides high resistance against amine derivatives.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a vital, integrated barrier system. Every piece of equipment serves a specific mechanistic purpose.

  • Eye/Face Protection: ANSI Z87.1 / EN 166 certified safety goggles with side shields.

    • Causality: Protects against H319. Standard safety glasses are insufficient because airborne hydrochloride dust can bypass the lenses and dissolve in tear ducts[2].

  • Hand Protection: Double-layer nitrile gloves.

    • Causality: Prevents H315 dermal exposure. Double-gloving ensures that if the outer glove is contaminated by the hygroscopic powder, it can be safely doffed without exposing the skin to the chemical[2].

  • Respiratory Protection: Handle strictly inside a functioning fume hood. If handling outside a hood is unavoidable (e.g., bulk transfer), an N95 or P100 particulate respirator is mandatory.

    • Causality: Mitigates H336 risks. The salt form easily aerosolizes due to static charge, making inhalation of fine particulates the primary route of accidental exposure[1][2].

  • Body Protection: Fully buttoned, flame-resistant (FR) or heavy cotton lab coat.

    • Causality: Prevents microscopic dust from settling on street clothes, which could cause delayed dermal irritation when the user sweats.

Standard Operating Procedure (SOP): Safe Weighing & Transfer

This protocol is designed as a self-validating system . Do not proceed to the next step unless the current step's verification check is successful.

Phase 1: Environmental Preparation
  • Verify Engineering Controls: Turn on the fume hood and physically verify the airflow monitor reads between 0.4 and 0.6 m/s.

    • Self-Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Static Mitigation: Wipe the analytical balance and the immediate workspace with an anti-static cloth.

    • Causality: Amine hydrochlorides are highly susceptible to static cling. Static causes the powder to "jump," leading to inaccurate mass readings and increasing the inhalation hazard[2].

Phase 2: Handling & Transfer
  • Vessel Preparation: Tare an anti-static weighing boat or directly tare your reaction vial.

  • Material Transfer: Using a grounded stainless-steel spatula, carefully transfer the 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. Keep the source bottle as close to the weighing boat as possible to minimize the drop height.

  • In-Situ Dissolution (Preferred Method): Instead of transferring the dry powder to another vessel, dissolve the solid directly in the weighing boat using your intended reaction solvent (e.g., dichloromethane or water).

    • Causality: Wetting the powder immediately eliminates the H336 inhalation hazard associated with dry, airborne particulates[2].

Spill Response & Waste Disposal Plan

Immediate Spill Protocol
  • Containment (No Dry Sweeping): If the solid powder spills, do not sweep it dry .

    • Causality: Dry sweeping generates kinetic energy that aerosolizes the fine salt, immediately violating respiratory safety thresholds[1][2].

  • Absorption & Neutralization: Cover the spill with a slightly damp absorbent pad or an inert solid like vermiculite. If necessary, lightly mist the area with a 5% sodium bicarbonate solution to neutralize any localized acidity caused by the hydrochloride salt.

  • Collection: Use a non-sparking tool to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual chemical.

Waste Disposal Plan
  • Waste Segregation: Label the disposal container clearly as "Halogenated Organic Waste."

    • Causality: Because this compound is a hydrochloride salt, it contains chloride ions. If mixed with standard non-halogenated organic waste and incinerated at low temperatures, it can lead to the formation of highly toxic dioxins.

  • Storage: Store the sealed waste container in a cool, well-ventilated secondary containment area away from strong oxidizers or strong bases, which could trigger an exothermic free-basing reaction.

Operational Workflow Diagram

The following logical workflow maps the critical path from risk assessment to safe disposal.

G A 1. Risk Assessment Review SDS & Hazards B 2. PPE Donning Gloves, Goggles, Lab Coat A->B C 3. Engineering Controls Fume Hood (>0.5 m/s) B->C D 4. Chemical Handling Weighing & Transfer C->D E Spill Event? D->E F Spill Protocol Damp Absorbent & Neutralize E->F Yes G 5. Waste Disposal Halogenated Organic Waste E->G No F->G

Fig 1: Operational workflow and spill response for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine HCl.

References

  • NextSDS Substance Database. 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride (Related Substance Data). Retrieved from: [Link]

  • NextSDS Substance Database. 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride — Chemical Substance Information. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
Reactant of Route 2
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
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